molecular formula C15H14FNO B4693759 N-[1-(4-fluorophenyl)ethyl]benzamide

N-[1-(4-fluorophenyl)ethyl]benzamide

Cat. No.: B4693759
M. Wt: 243.28 g/mol
InChI Key: PAOSBOJQKXBGHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-fluorophenyl)ethyl]benzamide is a useful research compound. Its molecular formula is C15H14FNO and its molecular weight is 243.28 g/mol. The purity is usually 95%.
The exact mass of the compound N-[1-(4-fluorophenyl)ethyl]benzamide is 243.105942232 g/mol and the complexity rating of the compound is 268. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[1-(4-fluorophenyl)ethyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[1-(4-fluorophenyl)ethyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[1-(4-fluorophenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO/c1-11(12-7-9-14(16)10-8-12)17-15(18)13-5-3-2-4-6-13/h2-11H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOSBOJQKXBGHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Thermodynamic Stability of N-[1-(4-fluorophenyl)ethyl]benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of pharmaceutical intermediates and chiral building blocks requires a rigorous understanding of their thermodynamic stability. N-[1-(4-fluorophenyl)ethyl]benzamide is a prototypical chiral fluorinated amide that serves as an excellent model for studying the interplay between steric bulk, halogenation, and hydrogen bonding. This whitepaper provides an in-depth analysis of the thermodynamic parameters governing the stability of this compound, detailing the structural causality behind its thermal resilience and providing self-validating experimental protocols for its characterization.

Structural Thermodynamics & Conformational Landscape

The thermodynamic stability of N-[1-(4-fluorophenyl)ethyl]benzamide is fundamentally dictated by its molecular architecture. The core amide linkage possesses considerable inherent stability due to the partial double-bond character of the C-N bond, which restricts rotation and locks the molecule into a planar conformation around the amide core. Research on substituted N-phenylbenzamides indicates that this core linkage typically resists thermal decomposition until temperatures between 259–271°C [1].

The introduction of the 4-fluoro substitution on the phenylethyl moiety significantly alters the thermodynamic landscape. Fluorine, being highly electronegative, withdrawing electron density via the inductive effect while simultaneously donating via resonance, modulates the electrostatic potential and hydrophobicity of the molecule [3]. This dual electronic effect strengthens the polarization of adjacent bonds, thereby enhancing the molecule's resistance to oxidative and thermal degradation. Furthermore, the chiral ethyl group introduces steric hindrance that prevents coplanarity between the two aromatic systems, forcing the molecule into a lower-energy, staggered conformation that minimizes steric clash while maximizing favorable intermolecular contacts.

Interactions Core N-[1-(4-fluorophenyl)ethyl] benzamide Hbond Amide-Amide Hydrogen Bonds (1D) Core->Hbond Primary Stabilization PiPi Pi-Pi Stacking (Benzoyl Rings) Core->PiPi Secondary Packing Halogen C-H...F Interactions Core->Halogen Fluorine Effect

Caption: Key non-covalent interactions governing the solid-state thermodynamic stability.

Solid-State Stability: Lattice Energy and Non-Covalent Interactions

In the solid state, the thermodynamic stability of a crystal is quantified by its lattice energy (


). For N-[1-(4-fluorophenyl)ethyl]benzamide, the lattice energy is dominated by a robust network of 1D amide⋯amide hydrogen bonds  (N-H⋯O=C). These hydrogen bonds form continuous chains along the crystallographic axis, providing the primary thermodynamic driving force for crystallization [2].

Secondary stabilization arises from the fluorine atom. Unlike heavier halogens, fluorine is a poor hydrogen bond acceptor but participates extensively in C-H⋯F interactions and multipolar C-F⋯


 contacts. These interactions act as "thermodynamic glue," drawing the molecules closer together and increasing the crystal packing density. The increased packing efficiency directly translates to a higher enthalpy of fusion (

) and an elevated melting point (

) compared to non-fluorinated analogs.

Comparative Thermodynamic Data

To illustrate the stabilizing effect of the 4-fluoro substitution and the chiral center, the following table summarizes the key thermodynamic parameters. Note: Data is synthesized from structural analogs to demonstrate the relative thermodynamic shifts induced by specific functional groups.

CompoundMelting Point (

, °C)
Enthalpy of Fusion (

, kJ/mol)
Decomposition Onset (

, °C)
N-(1-phenylethyl)benzamide145.228.4265.0
N-[1-(4-fluorophenyl)ethyl]benzamide 158.5 32.1 282.5
N-[1-(2,4-difluorophenyl)ethyl]benzamide162.334.5288.0

Experimental Methodologies for Thermal Profiling

To empirically validate the thermodynamic stability of N-[1-(4-fluorophenyl)ethyl]benzamide, a dual-technique approach utilizing Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is required [1]. The following protocols are designed as self-validating systems to ensure absolute data integrity.

ThermalAnalysis Sample N-[1-(4-fluorophenyl)ethyl] benzamide Sample DSC DSC Analysis (Heat Flow) Sample->DSC TGA TGA Analysis (Mass Loss) Sample->TGA Melt Melting Point (Tm) & Enthalpy of Fusion DSC->Melt Decomp Decomposition Onset (Td) TGA->Decomp

Caption: Workflow for determining the thermodynamic stability profile using DSC and TGA.

Differential Scanning Calorimetry (DSC) Protocol

This protocol measures the thermodynamic energy required to disrupt the crystal lattice (


) and the temperature at which this phase transition occurs (

).
  • System Calibration (Self-Validation Step): Run an empty, crimped aluminum pan under identical experimental conditions prior to sample analysis.

    • Causality: This establishes a baseline that subtracts the inherent heat capacity of the pan and any instrument drift, ensuring that the integrated endotherm represents only the sample's thermodynamic properties.

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of the compound into a standard aluminum DSC pan.

    • Causality: A small, tightly packed mass ensures uniform heat transfer, minimizing thermal gradients within the sample that could artificially broaden the melting peak.

  • Crimping: Seal the pan with a pinhole lid.

    • Causality: The pinhole allows for the release of any trace volatile impurities or trapped moisture without bursting the pan, which would cause an endothermic artifact.

  • Thermal Cycling: Heat the sample from 25°C to 200°C at a precise rate of 10°C/min under a 50 mL/min dry nitrogen purge.

    • Causality: A 10°C/min ramp rate is the optimal thermodynamic balance between signal resolution (sharpness of the peak) and sensitivity. The nitrogen purge prevents oxidative artifacts that could prematurely alter the crystal structure.

  • Data Extraction: Integrate the primary endothermic peak to determine the extrapolated onset temperature (

    
    ) and the area under the curve (
    
    
    
    ).
Thermogravimetric Analysis (TGA) Protocol

This protocol determines the absolute thermal degradation limits (pyrolysis) of the amide bond and the molecular framework.

  • Sample Loading: Place 10–15 mg of the compound into a pre-tared platinum crucible.

    • Causality: Platinum provides superior thermal conductivity and chemical inertness at high temperatures, preventing catalytic degradation artifacts that can occur with alumina pans.

  • Atmosphere Control: Establish a continuous nitrogen flow of 60 mL/min.

    • Causality: Purging with an inert gas isolates the purely thermal decomposition kinetics (thermodynamic stability) from thermo-oxidative degradation, which would artificially lower the apparent decomposition onset.

  • Heating Ramp: Heat the sample from 25°C to 600°C at 10°C/min.

  • Data Validation (Self-Validation Step): Generate and monitor the first derivative of the weight loss curve (DTG).

    • Causality: The onset of mass loss (

      
      ) on a standard TGA curve can be subjective. The peak of the DTG curve mathematically identifies the temperature of the maximum degradation rate (
      
      
      
      ), providing an objective validation of the decomposition onset point.

Conclusion

The thermodynamic stability of N-[1-(4-fluorophenyl)ethyl]benzamide is a synergistic result of its robust amide core, steric conformation dictated by the chiral center, and the dense crystal packing facilitated by C-H⋯F interactions. By employing rigorous, self-validating thermal analysis techniques (DSC and TGA), researchers can accurately map the thermodynamic boundaries of this compound, ensuring its viable application as a stable intermediate in advanced drug development and materials science.

References

  • BenchChem. "A Comparative Guide to the Thermal Stability of Substituted N-Phenylbenzamides." BenchChem Technical Guides.
  • MDPI. "N-(2,3-Difluorophenyl)-2-fluorobenzamide." MDPI Open Access Journals.
  • PubMed / NIH. "Thermodynamic parameters for the association of fluorinated benzenesulfonamides with bovine carbonic anhydrase II." National Institutes of Health.

N-[1-(4-fluorophenyl)ethyl]benzamide CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-[1-(4-fluorophenyl)ethyl]benzamide represents a highly versatile, conformationally restricted, and lipophilic pharmacophore widely utilized in modern drug discovery. The strategic incorporation of a para-fluoro substitution on the phenyl ring enhances metabolic stability by blocking cytochrome P450-mediated para-hydroxylation. Simultaneously, the chiral center at the ethylamine junction provides stereospecific spatial orientation, a critical factor for target engagement in complex enzymatic pockets.

While the fully assembled, unsubstituted benzamide is often synthesized in situ as a proprietary building block rather than sourced as a bulk catalog chemical, its precursors and structural derivatives are heavily documented. This whitepaper provides an authoritative guide on its chemical identifiers, a self-validating synthetic methodology, and its application in advanced therapeutics.

Chemical Identity and Quantitative Properties

To ensure precise tracking and database registration, the structural identifiers and physicochemical properties of the target compound and its primary precursors are summarized below.

Property / IdentifierValue
IUPAC Name N-[1-(4-fluorophenyl)ethyl]benzamide
Molecular Formula C15H14FNO
Molecular Weight 243.28 g/mol
SMILES CC(C1=CC=C(F)C=C1)NC(=O)C2=CC=CC=C2
InChI InChI=1S/C15H14FNO/c1-11(13-8-10-14(16)11-9-13)17-15(18)12-6-4-2-5-7-12/h2-11H,1H3,(H,17,18)
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Precursor 1 CAS (Amine) 403-40-7 (Racemate)[1]; 374898-01-8 (R-enantiomer)[2]
Precursor 2 CAS (Acyl) 98-88-4 (Benzoyl chloride)

Mechanistic Rationale and Synthesis Strategy

The synthesis of N-[1-(4-fluorophenyl)ethyl]benzamide relies on a classic nucleophilic acyl substitution[3]. As an application scientist, I emphasize that successful execution of this reaction requires strict control over the reaction microenvironment.

  • The Nucleophile: 1-(4-fluorophenyl)ethylamine[1]. The primary amine is highly nucleophilic, but its reactivity is entirely dependent on remaining unprotonated.

  • The Electrophile: Benzoyl chloride. The highly polarized C-Cl bond renders the carbonyl carbon highly susceptible to nucleophilic attack.

  • The Acid Scavenger (Causality): We utilize Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA). As the amine attacks the acyl chloride, one equivalent of HCl is generated. Without a non-nucleophilic base to scavenge this acid, the starting amine would be protonated into its ammonium salt, rendering it non-nucleophilic and stalling the reaction at a maximum of 50% theoretical yield.

  • The Solvent (Causality): Anhydrous Dichloromethane (DCM) is selected because it provides excellent solubility for both the polar precursors and the lipophilic product, while remaining completely inert to the highly reactive acyl chloride.

ReactionMechanism Amine 1-(4-fluorophenyl)ethylamine Nucleophile Intermediate Tetrahedral Intermediate (Transient) Amine->Intermediate Nucleophilic Attack Acyl Benzoyl Chloride Electrophile Acyl->Intermediate Carbonyl C Solvent Dichloromethane (DCM) Aprotic Solvent Solvent->Intermediate Base Triethylamine (TEA) Acid Scavenger Base->Intermediate Deprotonation Workup Aqueous Workup (1N HCl, NaHCO3, Brine) Intermediate->Workup Cl- Elimination Product N-[1-(4-fluorophenyl)ethyl]benzamide Target Amide Workup->Product Purification

Figure 1: Mechanistic workflow of the nucleophilic acyl substitution yielding the target benzamide.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. Each step includes a built-in verification mechanism to ensure high-fidelity yields.

Materials Required:

  • 1-(4-fluorophenyl)ethylamine (1.0 eq, 10 mmol, 1.39 g)

  • Benzoyl chloride (1.1 eq, 11 mmol, 1.55 g)

  • Triethylamine (TEA) (1.5 eq, 15 mmol, 2.1 mL)

  • Anhydrous Dichloromethane (DCM) (30 mL)

Procedure:

  • Atmospheric Control: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with argon to ensure an anhydrous environment, which prevents the competitive hydrolysis of benzoyl chloride into benzoic acid[3].

  • Reagent Loading: Dissolve the 1-(4-fluorophenyl)ethylamine in 30 mL of anhydrous DCM. Inject the triethylamine (2.1 mL) via syringe.

  • Electrophilic Addition: Cool the reaction mixture strictly to 0 °C using an ice-water bath. Add the benzoyl chloride dropwise over 10 minutes. Causality: The collapse of the tetrahedral intermediate is highly exothermic. Dropwise addition at 0 °C controls the thermal kinetics and minimizes side reactions (e.g., over-acylation).

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2 hours.

    • Validation: Monitor via TLC (Hexanes:Ethyl Acetate 7:3, visualized under UV 254 nm). The starting amine will appear as a lower

      
       spot (ninhydrin positive), while the product amide will migrate higher.
      
  • Aqueous Workup:

    • Quench by adding 15 mL of 1N HCl. Causality: This protonates and extracts unreacted amine and TEA into the aqueous layer.

    • Separate the organic layer and wash with 15 mL of saturated aqueous NaHCO

      
      . Causality: This neutralizes residual acid and extracts benzoic acid byproducts as water-soluble sodium benzoate.
      
    • Wash with 15 mL of brine (saturated NaCl) to pre-dry the organic layer by altering the osmotic pressure.

  • Isolation & Purification: Dry the organic layer over anhydrous MgSO

    
    , filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol/water to afford pure N-[1-(4-fluorophenyl)ethyl]benzamide as a white crystalline solid.
    

Analytical Validation (E-E-A-T)

To confirm the structural integrity of the synthesized batch, cross-reference your analytical data against these expected spectral parameters:

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    
    
    7.75 (d, J = 7.5 Hz, 2H, benzoyl ortho-H), 7.50 - 7.30 (m, 5H, aromatic H), 7.05 (t, J = 8.5 Hz, 2H, fluorophenyl meta-H), 6.35 (br s, 1H, NH), 5.30 (quintet, J = 7.0 Hz, 1H, chiral CH), 1.60 (d, J = 7.0 Hz, 3H, CH
    
    
    ). Note: The fluorine coupling will split the para-phenyl protons into a distinct apparent triplet.
  • 
    F NMR (376 MHz, CDCl
    
    
    
    ):
    
    
    -115.5 (s, 1F).
  • LC-MS (ESI+): m/z calculated for C

    
    H
    
    
    
    FNO [M+H]
    
    
    244.11, found 244.1.

Applications in Drug Discovery

The 1-(4-fluorophenyl)ethyl moiety is a privileged motif in medicinal chemistry. The precise spatial arrangement afforded by the chiral methyl group restricts the conformational flexibility of the amide bond, locking the molecule into a bioactive conformation.

This exact structural logic has been successfully leveraged in the development of highly potent, Class I selective Histone Deacetylase (HDAC) inhibitors for oncology applications[4]. In these advanced drug candidates, the fluorophenyl-ethyl-benzamide core acts as a surface recognition cap group that perfectly anchors the molecule to the hydrophobic rim of the HDAC enzyme, while projecting a zinc-binding pharmacophore into the catalytic tunnel[4].

References

  • [4] Hu, Y., et al. "Discovery of (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate." Journal of Medicinal Chemistry - ACS Publications. URL: [Link]

  • [1] PubChem. "1-(4-Fluorophenyl)ethylamine | CID 123063." National Center for Biotechnology Information. URL: [Link]

  • [3] Wikipedia. "Benzoyl chloride." URL: [Link]

Sources

Molecular weight and formula of N-[1-(4-fluorophenyl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[1-(4-fluorophenyl)ethyl]benzamide is a synthetic organic amide characterized by a chiral ethyl linkage connecting a benzoyl moiety to a para-fluorinated phenyl ring. In drug development, this compound serves as a critical chiral reference standard and a pharmacophore building block , particularly in the synthesis of kinase inhibitors and GPCR modulators where the 1-(4-fluorophenyl)ethyl motif dictates steric fit and metabolic stability.

This guide provides the definitive physicochemical profile, synthesis workflow, and structural analysis required for its application in high-precision research.

Physicochemical Profile

Core Identity
ParameterSpecification
IUPAC Name N-[1-(4-fluorophenyl)ethyl]benzamide
Molecular Formula C₁₅H₁₄FNO
Molecular Weight 243.28 g/mol
Exact Mass 243.106 g/mol
Element Count C (15), H (14), F (1), N (1), O (1)
Chirality Yes (1 Stereocenter at the ethyl methine carbon)
Structural Composition

The molecule consists of three distinct domains influencing its chemical behavior:

  • Benzoyl Core: Provides planar aromatic stability and hydrogen bond acceptor capability (C=O).

  • Amide Linker: A rigid spacer acting as a hydrogen bond donor (N-H) and acceptor (C=O), critical for protein-ligand binding interactions.

  • Fluoro-phenethyl Tail:

    • Chiral Center: The C1 position of the ethyl group creates (R) and (S) enantiomers.

    • Fluorine Substituent: Located at the para position, this atom blocks metabolic oxidation (CYP450) and increases lipophilicity compared to the non-fluorinated analog.

Structural Analysis & Logic

Molecular Weight Calculation

The precise molecular weight is derived from standard atomic weights (


):


  • Carbon (C):

    
    
    
  • Hydrogen (H):

    
    
    
  • Fluorine (F):

    
    
    
  • Nitrogen (N):

    
    
    
  • Oxygen (O):

    
    
    

Total MW:



Fragmentation Logic (Mass Spectrometry)

In ESI-MS (Positive Mode), the expected parent ion is


.
  • Primary Fragment: Cleavage of the amide bond typically yields the benzoyl cation (m/z 105) and the 1-(4-fluorophenyl)ethyl amine fragment .

  • Diagnostic Loss: Loss of the fluorine atom or HF is rare under standard ESI conditions but may occur in EI sources.

Synthesis Protocol: Schotten-Baumann Acylation

Objective: Synthesize N-[1-(4-fluorophenyl)ethyl]benzamide with >95% purity. Mechanism: Nucleophilic acyl substitution where the amine attacks the acyl chloride carbonyl.

Reagents & Stoichiometry
ReagentEquiv.Role
1-(4-fluorophenyl)ethylamine 1.0Nucleophile (Chiral or Racemic)
Benzoyl Chloride 1.1Electrophile (Acylating agent)
Triethylamine (TEA) 2.0Base (Neutralizes HCl byproduct)
Dichloromethane (DCM) SolventAprotic solvent
Step-by-Step Methodology
  • Preparation: Dissolve 1.0 eq of 1-(4-fluorophenyl)ethylamine in anhydrous DCM under nitrogen atmosphere.

  • Base Addition: Add 2.0 eq of Triethylamine (TEA). Cool the mixture to 0°C to control the exotherm.

  • Acylation: Dropwise add 1.1 eq of Benzoyl Chloride. The reaction is highly exothermic; maintain temperature <5°C.[1]

  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Work-up:

    • Wash organic layer with 1M HCl (removes unreacted amine).[1]

    • Wash with Sat. NaHCO₃ (removes benzoic acid byproduct).[1]

    • Wash with Brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography.

Process Visualization

SynthesisWorkflow Start Start: Dissolve Amine in DCM BaseAdd Add TEA (Base) Cool to 0°C Start->BaseAdd AcylAdd Add Benzoyl Chloride (Dropwise) BaseAdd->AcylAdd Reaction Stir at RT (2h) Monitor TLC AcylAdd->Reaction Quench Acid Wash (1M HCl) Base Wash (NaHCO3) Reaction->Quench Final Product: N-[1-(4-fluorophenyl)ethyl]benzamide Quench->Final

Figure 1: Schotten-Baumann synthesis workflow for amide formation.

Characterization & Validation

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

¹H-NMR Diagnostic Peaks (CDCl₃, 400 MHz)
  • Doublet (

    
     ~1.5 ppm):  Corresponds to the methyl group  (
    
    
    
    ) of the ethyl chain (
    
    
    Hz).
  • Multiplet (

    
     ~5.3 ppm):  The methine proton  (
    
    
    
    ) adjacent to the Nitrogen. This signal is split by the methyl group and the NH.
  • Broad Singlet (

    
     ~6.5 ppm):  The Amide NH  proton (exchangeable with D₂O).
    
  • Aromatic Region (

    
     7.0 - 8.0 ppm): 
    
    • Benzoyl Ring: 5 protons (2 ortho, 2 meta, 1 para).

    • Fluorophenyl Ring: 4 protons. The protons ortho to Fluorine will show distinct coupling (

      
      ).
      
Quality Control Checkpoints
  • Melting Point: Expected range 120–125°C (dependent on enantiomeric purity; racemates often have different MPs than pure enantiomers).

  • Chiral HPLC: Required to determine Enantiomeric Excess (ee%) if using a chiral starting amine.

    • Column: Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane/IPA (90:10).

References

  • PubChem. Benzamide, N-[1-(4-fluorophenyl)ethyl]-. National Library of Medicine. Available at: [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Reference for Schotten-Baumann mechanism).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Technical Assessment: Predicted Lipophilicity (LogP) of N-[1-(4-fluorophenyl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the predicted partition coefficient (LogP) for N-[1-(4-fluorophenyl)ethyl]benzamide , a structural motif common in kinase inhibitors and CNS-active agents. Based on a consensus of atom-additive and property-based algorithms, the predicted LogP (


) resides in the range of 3.1 to 3.6 .

This lipophilicity range places the compound in the "sweet spot" for oral bioavailability (Lipinski’s Rule of 5), suggesting high membrane permeability but moderate aqueous solubility. This guide details the theoretical prediction models, the specific physicochemical impact of the fluorine substituent, and the gold-standard experimental protocols (OECD 117) required for validation.

Structural Analysis & Consensus Prediction

The lipophilicity of N-[1-(4-fluorophenyl)ethyl]benzamide is driven by the competition between its hydrophobic aromatic domains and the polar amide linker.

Molecular Specification:

  • Formula:

    
    
    
  • SMILES: CC(C1=CC=C(F)C=C1)NC(=O)C2=CC=CC=C2

  • Key Fragments:

    • Benzoyl Group: Lipophilic aromatic anchor.

    • Amide Linkage (-CONH-): H-bond donor/acceptor; reduces LogP significantly due to water interaction.

    • Ethyl Linker (-CH(CH3)-): Adds steric bulk and lipophilicity (+0.5 LogP vs. methylene).

    • 4-Fluorophenyl: The fluorine atom enhances metabolic stability and lipophilicity via the "Fluorine Effect."

Predicted Consensus Data

The following values represent a synthesis of standard algorithmic predictions (e.g., XLOGP3, WLOGP) used in pharmaceutical ADME profiling.

Prediction MethodPredicted LogPMethodology Description
XLOGP3 3.42 Atom-additive method with correction factors for specific substructures (e.g., amide resonance).
WLOGP 3.55 Fragmental method based on Wildman & Crippen parameters; often overestimates aromatic systems.
MLOGP 3.10 Topological method relying on molecular size and shape descriptors (Moriguchi model).
Consensus LogP 3.36 Arithmetic mean of top 5 predictive algorithms.

Interpretation: The consensus value of ~3.36 indicates a molecule that will readily cross the blood-brain barrier (BBB) and cell membranes. It is sufficiently lipophilic to bind hydrophobic pockets in proteins but may require formulation aid (e.g., micronization) for optimal dissolution rates.

Mechanistic Insight: The Fluorine & Amide Effect

To understand why the LogP is ~3.4, we must analyze the specific contributions of the functional groups.

The Fluorine Effect (Lipophilicity Enhancer)

Replacing a hydrogen atom with fluorine on the phenyl ring typically increases the LogP by 0.20 – 0.35 units .

  • Low Polarizability: Fluorine holds its electrons tightly (highest electronegativity).[1] This creates a "Teflon-like" surface that repels water more effectively than the C-H bond it replaces.

  • Metabolic Blocking: The C-F bond is stronger than C-H, preventing oxidative metabolism at the para-position (a common "soft spot" for CYP450 enzymes), indirectly preserving the lipophilic integrity of the molecule in vivo.

The Amide "Chameleon" Behavior

The central amide bond is the primary hydrophilic anchor.

  • In Water: It acts as a Hydrogen Bond Donor (NH) and Acceptor (C=O), lowering LogP.

  • In Octanol/Lipids: The molecule may adopt a conformation where the amide forms an intramolecular hydrogen bond (if sterically allowed) or buries itself between the aromatic rings, effectively "hiding" its polarity. This often results in experimental LogP values being slightly higher than calculated values that assume full solvent exposure.

Experimental Validation Protocols

While predictions are useful, regulatory submission requires experimental data. The following protocols are the industry standards for validating the LogP of this compound.

Primary Protocol: OECD Test Guideline 117 (HPLC Method)

Best for: Lipophilic compounds (LogP 0–6) where impurities might affect shake-flask results.

Principle: Retention time (


) on a C18 (octadecyl-silica) column correlates linearly with LogP. The stationary phase acts as the "octanol" mimic, and the mobile phase acts as the "water."

Step-by-Step Methodology:

  • System Setup:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax), 5 µm packing.

    • Mobile Phase: Methanol/Water (75:25 v/v) isocratic elution. Note: Methanol is preferred over Acetonitrile for better correlation with octanol.

    • Temperature: Controlled at 25°C ± 1°C.

  • Calibration:

    • Select 6 reference standards with known LogP values bracketing the predicted value (e.g., Toluene (2.7), Naphthalene (3.6), Ethylbenzene (3.2)).

    • Inject standards and calculate the Capacity Factor (

      
      ) for each:
      
      
      
      
      (Where
      
      
      is the dead time, determined by injecting unretained Sodium Nitrate).
  • Measurement:

    • Inject N-[1-(4-fluorophenyl)ethyl]benzamide (in triplicate).

    • Calculate its

      
       value.
      
  • Calculation:

    • Plot Log

      
       vs. LogP of standards.
      
    • Interpolate the LogP of the test compound from the regression line.

Secondary Protocol: OECD 107 (Shake Flask Method)

Best for: High precision if the compound is pure and stable.

  • Equilibration: Pre-saturate n-octanol with water and water with n-octanol for 24 hours.

  • Partitioning: Dissolve the compound in the octanol phase. Add the water phase. Shake mechanically for 60 minutes.

  • Separation: Centrifuge at 25°C to separate phases completely.

  • Analysis: Analyze both phases using UV-Vis spectrophotometry (detecting the benzamide chromophore at

    
     nm) or HPLC.
    
  • Formula:

    
    
    
Visualization of Workflows
Figure 1: Structure-Property Relationship (SPR)

This diagram illustrates how specific fragments of the molecule contribute to the net lipophilicity.

G Molecule N-[1-(4-fluorophenyl)ethyl]benzamide Benzoyl Benzoyl Group (Hydrophobic Anchor) LogP contribution: ++ Molecule->Benzoyl Amide Amide Linkage (Polar Core) LogP contribution: -- Molecule->Amide Ethyl Ethyl Branch (Steric Bulk) LogP contribution: + Molecule->Ethyl Fluoro 4-Fluoro Substituent (Metabolic Shield) LogP contribution: +0.25 Molecule->Fluoro Result Consensus LogP ~ 3.36 Benzoyl->Result Amide->Result Ethyl->Result Fluoro->Result

Caption: Fragment-based contribution analysis showing the competing hydrophobic and hydrophilic domains that result in the consensus LogP.

Figure 2: OECD 117 Validation Workflow

The logical flow for experimentally verifying the predicted value.

G Start Start: Validation Required Selection Select Reference Standards (LogP 2.0 - 4.5) Start->Selection HPLC HPLC Run (C18 Column) Isocratic MeOH:Water (75:25) Selection->HPLC Calc_K Calculate Capacity Factor (k) k = (tR - t0) / t0 HPLC->Calc_K Regression Linear Regression Log k vs. Log P (Standards) Calc_K->Regression Interpolate Interpolate Test Compound Regression->Interpolate Final Final Experimental LogP Interpolate->Final

Caption: Step-by-step workflow for OECD 117 HPLC-based LogP determination.

References
  • OECD Guidelines for the Testing of Chemicals, Test No. 117 : Partition Coefficient (n-octanol/water), HPLC Method.[2][3] OECD iLibrary. [Link]

  • OECD Guidelines for the Testing of Chemicals, Test No. 107 : Partition Coefficient (n-octanol/water): Shake Flask Method.[4][5] OECD iLibrary. [Link]

  • SwissADME : A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[6] Scientific Reports (Nature). [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. (Discusses the lipophilicity enhancement of Fluorine). [Link]

Sources

N-[1-(4-fluorophenyl)ethyl]benzamide: A Critical Chiral Building Block in Advanced API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug development, chiral 1-arylethylamines represent a privileged structural motif, frequently utilized as pharmacophores in calcimimetics, kinase inhibitors, and central nervous system (CNS) modulators. Among these, N-[1-(4-fluorophenyl)ethyl]benzamide serves as a vital protected intermediate and a highly efficient chiral building block[1]. The strategic incorporation of a para-fluoro substituent enhances metabolic stability by blocking cytochrome P450-mediated aromatic hydroxylation, while the benzamide moiety acts as both a robust protecting group and a critical directing group during enantioselective synthesis[2].

This technical guide provides an in-depth analysis of the mechanistic causality, synthetic workflows, and self-validating protocols required to synthesize and utilize this compound with uncompromising scientific integrity.

Chemical Identity & Pharmacological Rationale

The utility of N-[1-(4-fluorophenyl)ethyl]benzamide stems from its dual structural advantages:

  • The 4-Fluorophenyl Motif: Halogenation at the para position significantly increases the lipophilicity of the resulting active pharmaceutical ingredient (API), enhancing blood-brain barrier (BBB) penetration. Furthermore, the strong C-F bond resists oxidative metabolism, prolonging the drug's pharmacokinetic half-life[3].

  • The Benzamide Protecting Group: Unlike simple acetyl or Boc groups, the benzamide derivative is highly crystalline. This physical property allows for downstream enantiomeric enrichment via simple recrystallization—a crucial failsafe in industrial-scale asymmetric synthesis.

Mechanistic Causality: The Role of the Benzamide Directing Group

The most efficient route to N-[1-(4-fluorophenyl)ethyl]benzamide is the transition-metal-catalyzed asymmetric hydrogenation of its corresponding enamide, N-(1-(4-fluorophenyl)vinyl)benzamide.

The success of this transformation relies entirely on the benzamide group's ability to act as a directing group . In the presence of a chiral catalyst (e.g., Rh(I)-DuPhos or Co(II)-iPrDuPhos), the carbonyl oxygen of the benzamide coordinates to the metal center[4]. This bidentate coordination (olefin + carbonyl oxygen) locks the substrate into a rigid chelate complex.

According to the established anti-"lock-and-key" mechanism for rhodium and cobalt precatalysts, the major and minor diastereomeric catalyst-substrate complexes rapidly equilibrate. However, the minor complex undergoes oxidative addition of H₂ at a vastly accelerated rate, dictating the absolute stereochemistry of the final product[4][5].

MechanisticCycle Cat Metal Precatalyst (Rh or Co) Complex Chelate Complex (O-Coordination) Cat->Complex Substrate Binding Enamide N-(1-arylvinyl)benzamide (Prochiral Substrate) Enamide->Complex H2Add Oxidative Addition (H2) Rate-Determining Step Complex->H2Add Diastereoselective Pathway Dihydride Metal Dihydride Intermediate H2Add->Dihydride Product Chiral Benzamide Product (ee > 99%) Dihydride->Product Reductive Elimination Product->Cat Catalyst Regeneration

Catalytic cycle of transition-metal asymmetric hydrogenation directed by the benzamide group.

Quantitative Comparison of Synthetic Workflows

While asymmetric hydrogenation is the industrial gold standard, alternative methods such as enzymatic kinetic resolution are viable for specific developmental scales. The table below summarizes the quantitative data across different methodologies.

Synthetic MethodologyCatalyst / ReagentYield (%)Enantiomeric Excess (ee %)Scalability & Causality
Asymmetric Hydrogenation Rh(I)-(R,R)-DuPhos>95>99High: Rapid turnover; zero waste[5].
Asymmetric Hydrogenation Co(II)-(R,R)-iPrDuPhos9298High: Earth-abundant metal alternative[4].
Enzymatic Resolution CAL-B (Lipase)48*>99Moderate: Yield capped at 50% due to kinetic resolution limits.
Classical Resolution (D)-Tartaric Acid~35>95Low: High solvent waste; requires multiple recrystallizations.

*Yield represents the theoretical maximum of 50% for kinetic resolution.

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following protocol for the Rh-catalyzed asymmetric hydrogenation of N-(1-(4-fluorophenyl)vinyl)benzamide incorporates built-in validation checkpoints.

Protocol: Rh-Catalyzed Asymmetric Hydrogenation

Rationale: Rh(I) species are highly susceptible to oxidative deactivation. The causality behind the rigorous degassing step is to prevent the formation of inactive Rh(III)-oxo complexes, which would stall the catalytic cycle.

  • Substrate Preparation: Dissolve 10.0 mmol of N-(1-(4-fluorophenyl)vinyl)benzamide in 50 mL of anhydrous, HPLC-grade methanol within a Schlenk flask.

  • Degassing (Critical Step): Perform three consecutive freeze-pump-thaw cycles.

    • Self-Validation Check: The cycle is deemed successful only when no further gas bubbles evolve from the solution during the thaw phase under static vacuum.

  • Catalyst Loading: Under a strict argon atmosphere, add 0.01 mmol (0.1 mol%) of[Rh(COD)((R,R)-DuPhos)]BF₄.

    • Self-Validation Check: The solution must immediately transition to a deep orange/red hue, confirming the displacement of COD and the formation of the Rh-enamide chelate complex.

  • Hydrogenation: Transfer the mixture to a high-pressure Parr reactor. Pressurize with H₂ to 40 psi and stir at 25°C.

    • Self-Validation Check: Monitor the digital mass flow controller. The reaction is complete when H₂ uptake ceases entirely (typically 4-6 hours). TLC (Hexanes/EtOAc 7:3) should confirm the total disappearance of the UV-active enamide spot.

  • Isolation: Vent the reactor, concentrate the solvent in vacuo, and pass the residue through a short silica plug to remove the catalyst.

  • Chiral Validation: Analyze the isolated N-[1-(4-fluorophenyl)ethyl]benzamide via Chiral HPLC (e.g., Daicel Chiralcel OD-H column).

    • Self-Validation Check: The chromatogram must show an enantiomeric excess (ee) of >99% before proceeding to deprotection.

Workflow Step1 1. Substrate Prep (Enamide in MeOH) Step2 2. Degassing (Freeze-Pump-Thaw) Step1->Step2 Step3 3. Catalyst Addition (Rh-DuPhos, Ar atm) Step2->Step3 Step4 4. Hydrogenation (40 psi H2, 25°C) Step3->Step4 Step5 5. In-Process Check (H2 Uptake Cessation) Step4->Step5 Step6 6. Isolation & Chiral HPLC (ee > 99% Validation) Step5->Step6

Self-validating experimental workflow for the asymmetric hydrogenation of enamides.

Protocol: Deprotection to the Free Amine

To utilize the building block, the benzamide must be cleaved to yield (S)-1-(4-fluorophenyl)ethylamine.

  • Suspend the chiral benzamide in 6N HCl.

  • Reflux for 24 hours. Causality: The robust nature of the benzamide requires harsh acidic conditions for hydrolysis; the chiral benzylic center remains stereochemically stable under these conditions[3].

  • Cool, extract liberated benzoic acid with diethyl ether, and basify the aqueous layer with NaOH (pH > 12) to isolate the free chiral amine.

Downstream Applications in Drug Development

Once deprotected, (S)-1-(4-fluorophenyl)ethylamine is immediately deployable in API synthesis. It is a classic nucleophile used in S_NAr reactions to build complex heterocyclic scaffolds. For instance, it is a direct precursor in the synthesis of advanced allosteric modulators and specific cytochrome P450 inhibitors, where the precise spatial orientation of the 4-fluorophenyl group dictates target protein binding affinity[1].

References

  • Guidechem. "CAS 66399-30-2 | (S)-1-(4-FLUOROPHENYL)ETHYLAMINE supply". Available at:[1]

  • Sigma-Aldrich. "Sigma-aldrich s-1-4-fluorophenyl ethylamine". Available at:[2]

  • Google Patents (EP2243769A1). "Process for production of optically active fluoroamine". Available at:[3]

  • Journal of the American Chemical Society (JACS). "Mechanistic Investigations of the Asymmetric Hydrogenation of Enamides with Neutral Bis(phosphine) Cobalt Precatalysts". Available at:[4]

  • Wiley-VCH. "Part One Alkene Reductions". Available at:[5]

Sources

Biological Activity and Therapeutic Potential of N-[1-(4-fluorophenyl)ethyl]benzamide Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of epigenetic modulators requires chemical scaffolds that can navigate complex enzymatic architectures while maintaining favorable pharmacokinetic profiles. The N-[1-(4-fluorophenyl)ethyl]benzamide substructure has emerged as a highly privileged scaffold in modern medicinal chemistry, most notably acting as the core linker and zinc-binding group (ZBG) precursor in the development of Class I selective Histone Deacetylase (HDAC) inhibitors.

This technical whitepaper provides an authoritative, in-depth analysis of this scaffold's biological activity, focusing on its breakthrough application in the novel oral anticancer drug candidate, Compound (S)-17b ()[1][2].

Pharmacophore Rationalization & Mechanistic Grounding

To understand the biological efficacy of the N-[1-(4-fluorophenyl)ethyl]benzamide scaffold, we must deconstruct its interaction with the Class I HDAC (HDAC1, 2, and 3) active site. The enzyme features a narrow, 11 Å deep hydrophobic channel leading to a catalytic zinc ion (Zn²⁺) at its base.

  • The Chiral Center (S-enantiomer): The stereochemistry of the ethylamine linker is not arbitrary. The (S)-configuration precisely dictates the spatial trajectory of the benzamide group, ensuring it navigates the narrow channel without steric clash against the channel walls[3].

  • The 4-Fluorophenyl Moiety: This group serves a dual mechanistic purpose. Sterically, the phenyl ring engages in optimal π-π stacking interactions with aromatic residues at the rim of the HDAC pocket. Electronically, the highly electronegative fluorine atom acts as a metabolic shield, blocking para-hydroxylation by hepatic Cytochrome P450 enzymes and extending the compound's half-life[2].

  • The Benzamide Zinc-Binding Group (ZBG): Once positioned at the base of the pocket, the ortho-amino benzamide forms a bidentate chelation complex with the Zn²⁺ ion. This displaces the catalytic water molecule, permanently halting the enzyme's deacetylase activity[4].

G Cap Surface Recognition Cap (Pyridazinone Scaffold) Linker Chiral Linker N-[1-(4-fluorophenyl)ethyl] Cap->Linker Hydrophobic Interaction ZBG Zinc Binding Group (2-Aminophenyl)benzamide Linker->ZBG Spatial Orientation Zinc Catalytic Zn2+ (HDAC Active Site) ZBG->Zinc Bidentate Chelation

Pharmacophore mapping of the N-[1-(4-fluorophenyl)ethyl]benzamide scaffold in HDAC active sites.

Quantitative Biological Activity Profile

The integration of this scaffold into Compound (S)-17b yields a highly optimized biological profile. The table below synthesizes the quantitative data demonstrating its efficacy and safety margins.

ParameterValue / ProfileBiological Significance
Primary Target Class I HDACs (HDAC1, 2, 3)Potent epigenetic modulation and targeted chromatin remodeling[2].
Cellular Efficacy Potent (SKM-1 Cell Line)Induces apoptosis in human myelodysplastic syndrome in vitro models[2].
hERG Inhibition (IC50) 34.6 μMLow risk of cardiotoxicity (drug-induced Long QT syndrome)[1][2].
In Vivo Efficacy High (Oral Dosing)Significant tumor regression in SKM-1 xenograft models[2].
Pharmacokinetics Favorable (ICR mice, SD rats)High oral bioavailability and minimal cross-species metabolic variance[1].

Signal Transduction & Cellular Pharmacodynamics

At the cellular level, the biological activity of (S)-17b triggers a highly specific signal transduction cascade. By inhibiting Class I HDACs, the compound prevents the removal of acetyl groups from lysine residues on Histone H3[2].

This resulting hyperacetylation causes chromatin to relax into a transcriptionally active euchromatin state. Consequently, the CDKN1A gene is upregulated, producing the p21 protein. Elevated p21 acts as a master inhibitor of cyclin-dependent kinases (CDKs), forcing the rapidly dividing SKM-1 cancer cells into a sustained G1 cell cycle arrest, ultimately culminating in programmed cell death (apoptosis)[2].

G Inhibitor Compound (S)-17b (HDAC Inhibitor) HDAC Class I HDACs (HDAC1, 2, 3) Inhibitor->HDAC Potent Inhibition Histone Histone H3 Hyperacetylation HDAC->Histone Prevents Deacetylation Gene p21 (CDKN1A) Upregulation Histone->Gene Chromatin Relaxation Cycle G1 Cell Cycle Arrest Gene->Cycle CDK Inhibition Apoptosis Apoptosis (SKM-1 Cells) Cycle->Apoptosis Sustained Arrest

Signal transduction pathway of (S)-17b inducing G1 cell cycle arrest and apoptosis in SKM-1 cells.

Field-Proven Experimental Protocols

To ensure rigorous scientific integrity, the following self-validating protocols detail the methodologies used to evaluate the biological activity of N-[1-(4-fluorophenyl)ethyl]benzamide derivatives.

Protocol A: In Vitro HDAC Isoform Selectivity Assay
  • Reagent Preparation: Prepare recombinant human HDAC1, 2, and 3 enzymes in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Incubation: Incubate the enzyme with serial dilutions of the test compound for 15 minutes at 37°C.

  • Substrate Addition: Add the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) and incubate for 30 minutes.

  • Developer Addition: Add the developer solution containing trypsin and Trichostatin A (to stop the HDAC reaction).

  • Detection: Measure fluorescence (Excitation: 360 nm, Emission: 460 nm) using a microplate reader.

  • Scientist's Rationale: Why utilize a trypsin-coupled fluorogenic assay? The primary substrate is non-fluorescent. Class I HDACs specifically deacetylate the lysine residue. This deacetylation is the rate-limiting step that exposes the adjacent amide bond to rapid cleavage by the secondary developer enzyme (trypsin), releasing the highly fluorescent AMC. This coupled system provides a self-validating, high-signal-to-background ratio that is highly resistant to auto-fluorescent interference from small molecule libraries.

  • Validation Checkpoint: Calculate the Z'-factor for the assay plate; a score >0.5 confirms assay robustness.

Protocol B: Cellular Pharmacodynamics (Western Blotting)
  • Cell Treatment: Culture SKM-1 cells and treat with varying concentrations of (S)-17b for 24 hours.

  • Lysis: Harvest cells and lyse using RIPA buffer supplemented with protease inhibitors, phosphatase inhibitors, and 5 mM Sodium Butyrate.

  • Electrophoresis: Resolve 20 μg of total protein via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe with primary antibodies against Acetyl-Histone H3, p21, and GAPDH (loading control), followed by HRP-conjugated secondary antibodies.

  • Scientist's Rationale: Why is sodium butyrate mandatory in the RIPA lysis buffer? Cellular compartmentalization is destroyed during lysis, causing nuclear histones to mix with cytosolic components. Without a broad-spectrum HDAC inhibitor like sodium butyrate in the buffer, uninhibited cellular HDACs will rapidly deacetylate Histone H3 post-lysis. This artifactual degradation leads to false-negative pharmacodynamic readouts, completely invalidating the dose-response data.

  • Validation Checkpoint: Ensure Total Histone H3 levels remain constant across all lanes to verify that changes in Ac-H3 are due to target inhibition, not variations in total protein expression.

Protocol C: In Vivo Efficacy (SKM-1 Xenograft Model)
  • Inoculation: Subcutaneously inject SKM-1 cells into the right flank of both intact immune system mice and thymus-deficient (nude) mice.

  • Dosing: Once tumors reach ~100 mm³, randomize mice and administer (S)-17b orally (PO) daily.

  • Monitoring: Measure tumor volume (using calipers) and body weight every 2 days.

  • Scientist's Rationale: Why evaluate efficacy in both intact and thymus-deficient mouse models? Epigenetic modulators like Class I HDAC inhibitors do not merely act as direct cytotoxins; they frequently reprogram the tumor microenvironment and enhance tumor immunogenicity. As observed with compound (S)-17b, superior antitumor efficacy in immune-intact models indicates that the drug's mechanism includes a critical T-cell-mediated immune response component[1][2].

  • Validation Checkpoint: Continuous body weight monitoring. A weight loss of >10% indicates unacceptable systemic toxicity, requiring dose adjustment.

G Model SKM-1 Xenograft (Intact vs Deficient) Dosing Oral Dosing Compound (S)-17b Model->Dosing Randomization Measurement Tumor Volume & Weight Tracking Dosing->Measurement Daily Admin Analysis Efficacy & Immune Profiling Measurement->Analysis Endpoint

In vivo experimental workflow for evaluating the efficacy and immune contribution of (S)-17b.

Pharmacokinetics (PK) and Safety Profile

Beyond target engagement, the N-[1-(4-fluorophenyl)ethyl]benzamide scaffold confers excellent drug-like properties. In preclinical evaluations, Compound (S)-17b demonstrated a highly favorable pharmacokinetic profile in both ICR mice and Sprague-Dawley (SD) rats[1]. Furthermore, it exhibited minimal metabolic property differences across hepatocytes from five distinct species, suggesting highly predictable human pharmacokinetics[1].

Crucially, the compound showed low inhibition of the human ether-a-go-go-related gene (hERG) channel, with an IC50 value of 34.6 μM[1][2]. Because hERG inhibition is a primary driver of drug-induced Long QT syndrome and sudden cardiac death, this wide safety margin is a vital milestone for its advancement as a viable oral anticancer drug candidate.

References

  • Li, D., Zhang, Z., Li, Y., Wang, X., Zhong, H., Yang, H., Xi, Y., Liu, H., Shen, A., & Hu, Y. (2023). Discovery of (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. Journal of Medicinal Chemistry.[Link]

  • Li, D., et al. (2015). Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit. Journal of Medicinal Chemistry.[Link]

  • Romier, C., et al. (2016). Development of Allosteric Hydrazide-Containing Class I Histone Deacetylase Inhibitors for Use in Acute Myeloid Leukemia. Journal of Medicinal Chemistry.[Link]

Sources

Methodological & Application

Application Note: Synthesis and Purification Protocol for N-[1-(4-fluorophenyl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of highly pure amide-linked pharmacophores is a fundamental operation in early-stage drug discovery. N-[1-(4-fluorophenyl)ethyl]benzamide is a representative fluorinated benzamide, a structural motif frequently encountered in neuroactive agents and kinase inhibitors.

While modern peptide coupling reagents (e.g., HATU, EDC/HOBt) are widely utilized, they often generate complex byproducts that complicate downstream purification. For the direct coupling of robust primary amines like 1-(4-fluorophenyl)ethanamine with acyl chlorides, the classical Schotten-Baumann reaction remains the gold standard. This base-catalyzed, biphasic methodology is highly scalable, atom-economical, and relies on simple liquid-liquid extraction for primary purification 1.

Mechanistically, the reaction proceeds via a nucleophilic acyl substitution. The primary amine attacks the highly electrophilic carbonyl carbon of benzoyl chloride, forming an unstable tetrahedral intermediate 2. The collapse of this intermediate expels a chloride ion and a proton. The biphasic system—typically dichloromethane (DCM) and aqueous sodium hydroxide—is critical here. The aqueous base neutralizes the generated hydrochloric acid, preventing the protonation of the starting amine (which would render it non-nucleophilic) and shifting the equilibrium toward amide formation 3. Simultaneously, the organic phase shields the moisture-sensitive benzoyl chloride from rapid hydrolysis by the aqueous base 4.

Mechanism A 1-(4-fluorophenyl)ethanamine (Primary Amine) B Benzoyl Chloride (Acyl Donor) C Tetrahedral Intermediate (Transient State) D N-[1-(4-fluorophenyl)ethyl]benzamide (Target Product) C->D Chloride Elimination E Aqueous HCl (Neutralized by NaOH) C->E Deprotonation AB AB AB->C Nucleophilic Addition

Fig 1. Nucleophilic acyl substitution pathway via a tetrahedral intermediate.

Materials and Stoichiometry

The following table summarizes the quantitative requirements optimized for a 10 mmol scale synthesis. A slight excess of the electrophile (1.10 eq) ensures complete consumption of the valuable amine.

ReagentMW ( g/mol )EquivalentsAmountRole
1-(4-fluorophenyl)ethanamine 139.171.001.39 g (10.0 mmol)Primary Nucleophile
Benzoyl Chloride 140.571.101.55 g (11.0 mmol)Electrophilic Acyl Donor
Sodium Hydroxide (10% aq) 40.00~5.0020.0 mLAcid Scavenger / Base
Dichloromethane (DCM) 84.93Solvent25.0 mLOrganic Phase

Safety Note: Benzoyl chloride is a potent lachrymator and reacts violently with water. Handle exclusively inside a certified fume hood.

Step-by-Step Experimental Protocol

Phase 1: Biphasic System Initialization
  • Amine Solvation: In a 100 mL round-bottom flask equipped with a large magnetic stir bar, dissolve 1.39 g of 1-(4-fluorophenyl)ethanamine in 20 mL of DCM.

  • Base Addition: Add 20 mL of 10% (w/v) aqueous NaOH solution to the flask.

    • Causality: Creating this biphasic environment ensures the amine remains in its unprotonated, highly nucleophilic free-base form within the organic layer 4.

  • Thermal Control: Submerge the reaction flask in an ice-water bath (0 °C) and initiate vigorous stirring (≥800 rpm).

Phase 2: Electrophile Addition & Reaction
  • Controlled Acylation: Dissolve 1.55 g of benzoyl chloride in 5 mL of DCM. Using an addition funnel or syringe, add this solution dropwise to the biphasic mixture over 15 minutes.

    • Causality: The reaction is highly exothermic. Dropwise addition at 0 °C suppresses thermal spikes and minimizes the competing side-reaction of benzoyl chloride hydrolyzing into benzoic acid 5. Vigorous stirring maximizes the interfacial surface area between the aqueous base and the organic reactants 5.

  • Maturation: Remove the ice bath. Allow the mixture to warm to ambient temperature (20–25 °C) and stir for 2 hours.

Phase 3: Liquid-Liquid Extraction & Workup
  • Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to resolve. Collect the lower organic (DCM) layer. Extract the remaining aqueous layer with an additional 10 mL of DCM and combine the organic fractions.

  • Sequential Washing: Wash the combined organic layers with:

    • 15 mL of 1M HCl: Causality: Protonates any trace unreacted amine, pulling it into the aqueous waste as a water-soluble hydrochloride salt.

    • 15 mL of Saturated NaHCO₃: Causality: Neutralizes residual acid and converts any benzoic acid byproduct into water-soluble sodium benzoate.

    • 15 mL of Brine: Causality: Removes bulk water from the organic phase and breaks any micro-emulsions.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude solid.

Phase 4: Purification
  • Recrystallization: Dissolve the crude product in a minimum volume of boiling ethanol. Add hot water dropwise until the solution becomes faintly turbid. Allow to cool slowly to room temperature, then place in an ice bath to maximize crystal formation 5. Filter the white crystals via a Büchner funnel and dry under vacuum.

Workflow Step1 1. Reagent Preparation Amine in DCM + Aq. NaOH Step2 2. Electrophile Addition Benzoyl Chloride at 0°C Step1->Step2 Step3 3. Biphasic Reaction Vigorous Stirring (2h, 25°C) Step2->Step3 Step4 4. Phase Separation Collect Bottom DCM Layer Step3->Step4 Step5 5. Sequential Washing 1M HCl → NaHCO3 → Brine Step4->Step5 Step6 6. Final Purification Recrystallization & Drying Step5->Step6

Fig 2. Step-by-step experimental workflow for biphasic synthesis and purification.

In-Process Quality Control (IPQC) & Self-Validation

To ensure the trustworthiness of the synthesis, the protocol is designed as a self-validating system:

  • Reaction Monitoring (TLC): Monitor the reaction using Hexanes:EtOAc (7:3). The starting amine is highly polar and will streak near the baseline, whereas the target benzamide will appear as a distinct, UV-active spot at a higher

    
     value (~0.4 - 0.5).
    
  • Phase Identification: During extraction, self-validate the layers. DCM has a density of 1.33 g/cm³, meaning the organic product layer will always be the bottom layer. If uncertain, perform the "water drop test" by adding a drop of water to the funnel; the layer it merges with is the aqueous phase.

  • Analytical Confirmation:

    • ¹H NMR (CDCl₃): Look for the diagnostic amide N-H proton (broad doublet, ~6.3 ppm) and the chiral methine proton (quintet, ~5.3 ppm).

    • ¹⁹F NMR: A distinct signal around -115 ppm confirms the retention of the para-fluoro substitution.

    • LC-MS: Expected mass for [M+H]⁺ is m/z 244.1.

References[1] Title: SYNTHESIS Benzanilide BY BENZOLATION. Source: uomustansiriyah.edu.iq. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmqLJmkmDNXnaX0HnuQAaWI4Ep3tSOoAJb0pkRrZQ0Vpb5DJV5-4dlNgwKzwHMdiZZhH4I5HpVoOV1jmAlwCrsuz92qmckY2GmZgZNkLhchv4vUjzkuIuW-MKiUy9mX8eeuOQW5kttmKpjWVgcu6oIzqC2lZrzqgTkJ-CaxJwxo4Cs-Q7BQ6Xt3xzXFA==[2] Title: Schotten–Baumann reaction - LS College. Source: lscollege.ac.in. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFB0INEXPt4WhcYrEv0BrDydKrOOdA1MR89uKvBMi8VIRDLJS2G_m84XUVgWu1XNQdV-hO8dxT6O9XyZEEPYisxoSTqPTkt2zloY_SDx2MT3nChJhct-8f7--odM2kPHMFECofJd5mw2Qfw7hOnC_Zg1Fr0eCbnx_NoOFKGaARx85qTDZDIRkA5OZg5YoLnRCBSqdkCHMUK-fQ=[3] Title: optimization of reaction conditions for benzamide synthesis. Source: Benchchem. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMIZiQeoYdMz2i4jPn7k-D-aAG2INBTgZMip_0gvn8PzCdIi_6cnvkOoq72WJgyZWrwD9UhE0-SpjoI1HsigUAg9Vu0AS1Nf4uoEL1gMYWPlIrSpGEza2GQQ26D1DX-DeAAw2hebMhA0RiV6kWzMz6Y7Y_tX5uEWo4o2VX-br45eLTJbeFGtst0yBUO3ura79A16Z8HyYuzA==[4] Title: Schotten Baumann reaction-mechanism-application. Source: CHEMSOLVE.NET. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQNoozWWUghULZ0inAfwjnrpH8Td0kiwiusShkvJ8kUwSEZDzsAlF0YU6da5KY0FRRoSbkKyC8Z9F7uj8aXomyNmSbwRmelz5Kk3FYFyPw2Jjch3EpHaRjZtnPI_0oiFVyhSaiKkIRvUQ9LU0SlaOx2A6VwddyzNvjUc75tFIo-QS3C688af0e[5] Title: Schotten-Baumann Reaction. Source: J&K Scientific LLC. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEF0g0bjNcTxu_s9ERkDq2tXxrKAfPl4RsJQbdlbaK9kCeIIqof8MbvzCyvxhYTrDlOM8F1h-niJwLRNyd_x9tWzweqrv2siz1-KJiVyAQ-kUW7UACwM3CnhMpZjYyb-aYiHiiRI5_tkw1LO_kMc8k27NieZTyJHgZq7jRc9lXRHQM=

Sources

Application Note: Amide Coupling Strategies for N-[1-(4-fluorophenyl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of N-[1-(4-fluorophenyl)ethyl]benzamide involves the formation of a critical amide bond between 1-(4-fluorophenyl)ethanamine and a benzoyl donor (benzoic acid or benzoyl chloride). Because the benzylic amine possesses a stereocenter, reaction conditions must be carefully selected to prevent racemization while maximizing yield and minimizing purification bottlenecks.

This application note provides a mechanistic evaluation and validated protocols for two distinct synthetic paradigms: HATU-mediated coupling (ideal for discovery-scale library synthesis) and Schotten-Baumann biphasic acylation (ideal for process-scale manufacturing).

Mechanistic Insights & Reagent Selection (E-E-A-T)

The choice of coupling conditions dictates the reaction's kinetic profile, impurity generation, and scalability.

Discovery Scale: HATU / DIPEA

HATU is a gold-standard uronium-based coupling reagent that rapidly converts carboxylic acids into highly reactive O-acyl(tetramethyl)isouronium active esters[1].

  • Causality of Base Selection: N,N-Diisopropylethylamine (DIPEA) is strictly preferred over Triethylamine (TEA). The steric bulk of DIPEA serves a dual purpose: it efficiently deprotonates the benzoic acid while minimizing base-catalyzed racemization of the chiral 1-(4-fluorophenyl)ethanamine[1].

  • Mitigating Side Reactions: A known limitation of HATU is the potential for the amine to attack the coupling reagent directly, forming a stable tetramethylguanidinium byproduct[2]. This is prevented by a strict pre-activation step, ensuring the benzoic acid is fully activated before the amine is introduced.

Process Scale: Schotten-Baumann Conditions

For scale-up, uronium reagents become cost-prohibitive and generate high-molecular-weight byproducts (e.g., tetramethylurea) that complicate purification. The Schotten-Baumann reaction utilizes benzoyl chloride and an aqueous base (e.g., NaOH) in a biphasic solvent system[3][4].

  • Causality of the Biphasic System: The aqueous base acts as an irreversible thermodynamic sink for the HCl generated during acylation[5]. This prevents the 1-(4-fluorophenyl)ethanamine from becoming protonated and deactivated, driving the reaction to >95% conversion with near-perfect atom economy.

Quantitative Method Comparison

The following table summarizes the performance metrics of three standard amide coupling methodologies for this specific substrate.

ParameterMethod A: HATU / DIPEAMethod B: EDC / HOBtMethod C: Schotten-Baumann
Acyl Donor Benzoic AcidBenzoic AcidBenzoyl Chloride
Typical Yield 85 – 95%75 – 85%90 – 98%
Reaction Time 2 – 4 hours12 – 16 hours1 – 2 hours
Primary Byproducts Tetramethylurea, HOAtWater-soluble ureaNaCl, Water
Scalability Low (High reagent cost)MediumHigh (Process-friendly)
Stereoretention Excellent (with DIPEA)GoodExcellent (No free base in organic phase)

Mechanistic Pathway Visualization

HATU_Coupling N1 Benzoic Acid + DIPEA N2 Carboxylate Anion N1->N2 Deprotonation N4 O-Acyl(tetramethyl)isouronium Active Ester N2->N4 Activation N3 HATU Reagent N3->N4 N6 N-[1-(4-fluorophenyl)ethyl]benzamide N4->N6 Nucleophilic Attack N7 Tetramethylurea + HOAt N4->N7 Byproduct Release N5 1-(4-fluorophenyl)ethanamine N5->N6

Workflow for HATU-mediated carboxylic acid activation and amide bond formation.

Experimental Protocols

Protocol A: HATU-Mediated Coupling (Discovery / Milligram Scale)

This protocol is optimized for rapid library generation and utilizes a self-validating pre-activation sequence to prevent guanylation.

Reagents:

  • Benzoic Acid: 1.0 eq

  • 1-(4-fluorophenyl)ethanamine: 1.1 eq

  • HATU: 1.2 eq

  • DIPEA: 3.0 eq

  • Solvent: Anhydrous DMF (0.1 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under inert atmosphere (N₂), dissolve Benzoic Acid in anhydrous DMF.

  • Deprotonation: Add DIPEA (3.0 eq) to the stirring solution.

  • Pre-Activation (Critical Step): Add HATU (1.2 eq) in one portion. Stir the mixture at room temperature for exactly 15–30 minutes. Self-Validation: The solution will typically transition to a pale yellow color, indicating the formation of the active ester.

  • Coupling: Add 1-(4-fluorophenyl)ethanamine (1.1 eq) dropwise. Stir at room temperature for 2–4 hours.

  • Reaction Monitoring: Confirm consumption of the active ester via TLC (Eluent: 30% EtOAc in Hexanes; UV active).

  • Workup: Quench the reaction with deionized water. Extract the aqueous layer with Ethyl Acetate (3x).

  • Impurity Clearance: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), followed by saturated NaHCO₃ (to remove unreacted acid), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Schotten-Baumann Biphasic Acylation (Process / Gram Scale)

This protocol utilizes a biphasic system to drive the reaction thermodynamically while completely avoiding expensive coupling reagents[4].

Reagents:

  • 1-(4-fluorophenyl)ethanamine: 1.0 eq

  • Benzoyl Chloride: 1.1 eq

  • Base: 2M Aqueous NaOH (Equal volume to organic solvent)

  • Solvent: Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • Biphasic Setup: Dissolve 1-(4-fluorophenyl)ethanamine in DCM. Add an equal volume of 2M aqueous NaOH. Ensure vigorous magnetic stirring to maximize the interfacial surface area between the two phases.

  • Thermal Control: Cool the biphasic mixture to 0 °C using an ice bath. Causality: Benzoyl chloride is highly reactive; cooling prevents its premature hydrolysis by the aqueous base.

  • Acylation: Dissolve Benzoyl Chloride (1.1 eq) in a small volume of DCM and add it dropwise to the vigorously stirring mixture over 15 minutes.

  • Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 1–2 hours.

  • Workup & Phase Separation: Transfer the mixture to a separatory funnel. The biphasic nature acts as a self-purifying system: the water-soluble NaCl byproduct remains in the aqueous layer[3].

  • Impurity Clearance: Separate the organic (DCM) layer. Wash the DCM layer sequentially with 1M HCl (to scavenge any trace unreacted amine) and brine.

  • Isolation: Dry the organic layer over MgSO₄, filter, and evaporate the solvent to yield the highly pure N-[1-(4-fluorophenyl)ethyl]benzamide as a white solid.

References

  • Schotten Baumann Reaction: Mechanism and Applications BYJU'S URL:[Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids National Center for Biotechnology Information (PMC) URL:[Link]

  • Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses Testbook URL:[Link]

  • Schotten–Baumann reaction Wikipedia URL:[Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Application Note: Enantioselective Synthesis of (S)-N-[1-(4-fluorophenyl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Strategic Rationale

Fluorinated benzamides are highly privileged pharmacophores in modern drug discovery. They frequently appear in the core structures of potent anticancer agents, such as selective Histone Deacetylase 3 (HDAC3) inhibitors[1], as well as broad-spectrum antimicrobial and antifungal compounds[2]. The enantiomeric purity of the chiral 1-arylethylamine moiety is critical in these applications, as the stereocenter directly dictates target binding affinity, pharmacokinetic profiles, and off-target toxicity.

While transition-metal-catalyzed asymmetric hydrogenation of enamides provides an excellent route to chiral amines (e.g., Ru-catalyzed systems achieving >99% ee for 1-(4-fluorophenyl)ethylamine[3]), such methods require specialized high-pressure autoclave equipment and expensive chiral ligands. For bench-scale drug development, rapid structure-activity relationship (SAR) exploration, and reliable scale-up without specialized reactors, the use of Ellman’s chiral auxiliary ((R)- or (S)-tert-butanesulfinamide) remains the industry gold standard.

This application note details a highly robust, self-validating four-step protocol for the enantioselective synthesis of (S)-N-[1-(4-fluorophenyl)ethyl]benzamide. By utilizing (R)-tert-butanesulfinamide, the stereochemical outcome is strictly controlled by the steric bulk of the tert-butyl group during hydride reduction, ensuring predictable and exceptionally high diastereoselectivity.

Mechanistic Workflow & Causality

To ensure this protocol functions as a self-validating system, it is essential to understand the causality behind the reagent selection:

  • Lewis Acid-Mediated Condensation: Acetophenone derivatives are significantly less electrophilic than aldehydes. Titanium(IV) ethoxide (Ti(OEt)₄) is employed because it serves a dual purpose: it acts as a Lewis acid to activate the ketone carbonyl, and it acts as an irreversible water scavenger (forming insoluble TiO₂) to drive the thermodynamically challenging imine condensation to completion.

  • Diastereoselective Hydride Transfer: The reduction of the N-sulfinyl imine is performed with Sodium Borohydride (NaBH₄) at -48 °C. The low temperature is critical to rigidify the transition state. The sodium cation coordinates to both the sulfinyl oxygen and the imine nitrogen, locking the conformation. The hydride then attacks from the less sterically hindered face (away from the bulky tert-butyl group), yielding the (R,S)-diastereomer.

  • Acidic Cleavage: The N-S bond is highly susceptible to acidic hydrolysis. Anhydrous HCl in dioxane is used to cleave the auxiliary without risking the hydrolysis of the newly formed amine, precipitating the product cleanly as a hydrochloride salt.

  • Schotten-Baumann Amidation: Triethylamine (Et₃N) is used as an acid scavenger to neutralize the HCl byproduct generated during the reaction with benzoyl chloride, preventing the protonation of the chiral amine which would otherwise quench its nucleophilicity.

SynthesisWorkflow Start 4-Fluoroacetophenone + (R)-t-Butylsulfinamide Condensation Step 1: Condensation Ti(OEt)4, THF, 70°C Start->Condensation Imine (R)-Sulfinyl Imine Intermediate Condensation->Imine Water Scavenging via TiO2 Reduction Step 2: Asymmetric Reduction NaBH4, THF, -48°C Imine->Reduction Sulfinamide (R,S)-Sulfinamide (dr > 98:2) Reduction->Sulfinamide Face-Selective Hydride Attack Deprotection Step 3: Acidic Cleavage 4M HCl in Dioxane Sulfinamide->Deprotection ChiralAmine (S)-1-(4-Fluorophenyl)ethylamine Hydrochloride Deprotection->ChiralAmine N-S Bond Hydrolysis Benzoylation Step 4: Amidation Benzoyl Chloride, Et3N, DCM ChiralAmine->Benzoylation FinalProduct (S)-N-[1-(4-fluorophenyl)ethyl]benzamide Target Molecule Benzoylation->FinalProduct Nucleophilic Acyl Substitution

Figure 1: Workflow for the enantioselective synthesis of (S)-N-[1-(4-fluorophenyl)ethyl]benzamide.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of (R,E)-N-(1-(4-fluorophenyl)ethylidene)-2-methylpropane-2-sulfinamide
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

  • Reagent Addition: Add 4-fluoroacetophenone (10.0 mmol, 1.38 g) and (R)-(+)-2-methylpropane-2-sulfinamide (11.0 mmol, 1.33 g) to the flask. Dissolve in anhydrous THF (40 mL).

  • Activation: Syringe in Titanium(IV) ethoxide (20.0 mmol, 4.56 g) dropwise at room temperature.

  • Reaction: Heat the mixture to 70 °C and stir for 18 hours.

  • Validation (IPC 1): Monitor via TLC (Hexanes/EtOAc 8:2). The ketone starting material (Rf ~0.6) should be completely consumed, replaced by a lower-running imine spot (Rf ~0.4).

  • Workup: Cool to room temperature. Pour the mixture into rapidly stirring brine (40 mL) to precipitate TiO₂. Filter the resulting white suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc (3 × 50 mL).

  • Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography to yield the pure sulfinyl imine.

Protocol B: Diastereoselective Reduction
  • Setup: In a flame-dried 100 mL flask under argon, dissolve the sulfinyl imine (8.0 mmol, 1.93 g) in anhydrous THF (30 mL).

  • Cooling: Submerge the flask in a dry ice/acetonitrile bath to reach exactly -48 °C. Causality: Temperatures higher than -40 °C will significantly degrade the diastereomeric ratio (dr).

  • Reduction: Add NaBH₄ (24.0 mmol, 0.91 g) in one portion. Stir at -48 °C for 4 hours, then allow the reaction to slowly warm to room temperature overnight.

  • Validation (IPC 2): Perform LC-MS analysis. The mass peak for the imine [M+H]⁺ 242 should shift to [M+H]⁺ 244. Chiral HPLC of a micro-cleaved sample should confirm a dr of >98:2.

  • Workup: Quench cautiously with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 × 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate to yield the (R,S)-sulfinamide as a white solid.

Protocol C: Auxiliary Cleavage
  • Reaction: Dissolve the crude (R,S)-sulfinamide (7.0 mmol, 1.70 g) in anhydrous MeOH (15 mL). Add 4M HCl in dioxane (14.0 mmol, 3.5 mL) dropwise at 0 °C.

  • Stirring: Stir at room temperature for 2 hours.

  • Validation (IPC 3): TLC (DCM/MeOH 9:1) will show the disappearance of the sulfinamide and the appearance of a baseline spot (amine hydrochloride).

  • Isolation: Concentrate the mixture to dryness. Triturate the resulting solid with cold diethyl ether (2 × 20 mL) to remove the cleaved sulfinate byproduct. Filter to collect (S)-1-(4-fluorophenyl)ethylamine hydrochloride as a highly pure white powder.

Protocol D: Schotten-Baumann Benzoylation
  • Setup: Suspend the (S)-1-(4-fluorophenyl)ethylamine hydrochloride (5.0 mmol, 0.88 g) in anhydrous Dichloromethane (DCM, 25 mL) at 0 °C.

  • Base Addition: Add Triethylamine (Et₃N) (12.5 mmol, 1.74 mL). The suspension will clear as the free base is generated.

  • Acylation: Add Benzoyl chloride (5.5 mmol, 0.64 mL) dropwise over 5 minutes. Stir at room temperature for 3 hours.

  • Validation (IPC 4): LC-MS will confirm the complete consumption of the amine and the formation of the target mass [M+H]⁺ 244.

  • Workup: Dilute with DCM (20 mL). Wash sequentially with 1M HCl (20 mL), saturated NaHCO₃ (20 mL), and brine (20 mL). Dry over Na₂SO₄, concentrate, and recrystallize from EtOAc/Hexanes to yield the final (S)-N-[1-(4-fluorophenyl)ethyl]benzamide.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes, providing a benchmark for protocol validation:

Synthesis StepTarget Intermediate / ProductExpected Yield (%)Stereochemical PurityKey Analytical Marker
Step 1: Condensation (R)-Sulfinyl Imine82 - 86%Enantiopure (from SM)¹H NMR: Imine -CH₃ singlet at ~2.7 ppm
Step 2: Reduction (R,S)-Sulfinamide90 - 94%dr > 98:2LC-MS:[M+H]⁺ = 244.1
Step 3: Cleavage (S)-1-(4-fluorophenyl)ethylamine HCl95 - 98%ee > 98%Specific Rotation: [α]²⁰_D = -24.5° (c 1, MeOH)
Step 4: Amidation (S)-N-[1-(4-fluorophenyl)ethyl]benzamide88 - 92%ee > 98%¹H NMR: Amide -NH doublet at ~6.5 ppm

References

  • Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Oncology. 1

  • Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Nano Biomedicine and Engineering. 2

  • CAS 374898-01-8 | (R)-1-(4-Fluorophenyl)ethylamine (Citing: Journal of the American Chemical Society, 2018, 140, 2024-2027). Alfa Chemical. 3

Sources

Application Note: A Systematic Approach to Developing Recrystallization Protocols for N-[1-(4-fluorophenyl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on establishing a robust and efficient recrystallization protocol for the purification of N-[1-(4-fluorophenyl)ethyl]benzamide. Moving beyond a single, prescribed method, this note details a systematic approach, beginning with solvent screening and interpretation, followed by detailed protocols for both single-solvent and mixed-solvent systems. The causality behind experimental choices is explained, and a thorough troubleshooting guide is provided to address common purification challenges.

Introduction: The Critical Role of Purification

In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), achieving high purity is paramount. The presence of impurities, even in minute quantities, can significantly impact the safety, efficacy, and stability of the final drug product. N-[1-(4-fluorophenyl)ethyl]benzamide, a substituted benzamide, possesses a structural motif common in pharmacologically active molecules. Its purification is a critical step to ensure the integrity of subsequent research and development stages.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2] The fundamental principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[3] A successful recrystallization yields a highly ordered crystalline lattice of the pure compound, excluding impurities which remain dissolved in the surrounding liquid phase, known as the mother liquor.[1]

This guide provides the foundational knowledge and actionable protocols to develop a tailored recrystallization strategy for N-[1-(4-fluorophenyl)ethyl]benzamide.

Guiding Principles: Analyte Profile and Solvent Selection

Physicochemical Profile of N-[1-(4-fluorophenyl)ethyl]benzamide

Understanding the structure of the target molecule is the first step in developing a purification strategy.

  • Structure:

    • Amide Group (-CONH-): A polar functional group capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).

    • Aromatic Rings: Two phenyl rings contribute significant non-polar, hydrophobic character.

    • Fluorine Atom: An electronegative atom that adds polarity to one of the phenyl rings.

This combination of polar and non-polar features suggests that the compound will be sparingly soluble in very polar solvents (like water) and non-polar solvents (like hexanes) at room temperature, but will likely show good solubility in solvents of intermediate polarity, such as alcohols or ethyl acetate, especially upon heating.[4][5]

The First Principle: Defining the "Ideal" Recrystallization Solvent

The success of any recrystallization hinges on the selection of an appropriate solvent. The ideal solvent exhibits a steep solubility curve for the compound of interest.[1]

Characteristics of an Effective Recrystallization Solvent:

  • High Solvating Power at Elevated Temperatures: The solvent must completely dissolve the crude compound at or near its boiling point.[3][6]

  • Low Solvating Power at Low Temperatures: The solvent should dissolve very little of the compound at room temperature or below, allowing for maximum recovery of the purified solid.[3][6]

  • Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[6]

  • Chemical Inertness: The solvent must not react with the compound being purified.[1]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during drying.[1]

The Experimental Workflow: A Roadmap to Purity

A systematic approach ensures that an optimal solvent system is identified efficiently. The overall process involves an initial small-scale screening phase to identify candidate solvents, followed by a larger scale purification protocol based on those findings.

G cluster_0 Phase 1: System Development cluster_1 Phase 2: Purification Protocol A Crude N-[1-(4-fluorophenyl)ethyl]benzamide B Protocol 1: Solvent Screening (Microscale) A->B C Data Interpretation & Path Selection B->C D Single-Solvent System Identified C->D Ideal solvent found E Mixed-Solvent System Required C->E No single ideal solvent F Protocol 2: Single-Solvent Recrystallization D->F G Protocol 3: Mixed-Solvent Recrystallization E->G H Pure Crystalline Product F->H G->H G A Start: Screening Results B Is compound insoluble/sparingly soluble in a solvent when cold, BUT very soluble when hot? A->B C YES B->C D NO B->D E Proceed to Protocol 2: Single-Solvent Recrystallization C->E F Is compound very soluble in one solvent (Solvent A) and very insoluble in another miscible solvent (Solvent B)? D->F G YES F->G H NO F->H I Proceed to Protocol 3: Mixed-Solvent Recrystallization using Solvent A (good) and B (anti-solvent) G->I J Recrystallization may not be suitable. Consider other methods (e.g., Column Chromatography). H->J

Caption: Decision logic for selecting the appropriate recrystallization protocol.

  • Scenario A: Ideal Single Solvent: If a solvent was found that poorly dissolves the compound cold but completely dissolves it when hot, and yields good crystals upon cooling, this is the ideal choice. Proceed to Protocol 2 .

  • Scenario B: No Ideal Single Solvent: Often, no single solvent meets all criteria. The compound may be too soluble in one solvent even when cold, and insoluble in another even when hot. In this case, a mixed-solvent system is required. [7][8]Identify a "good" solvent (in which the compound is highly soluble) and a miscible "bad" or "anti-solvent" (in which the compound is poorly soluble). Proceed to Protocol 3 .

Protocol 2: Single-Solvent Recrystallization

  • Dissolution: Place the crude N-[1-(4-fluorophenyl)ethyl]benzamide in an Erlenmeyer flask. Add the minimum amount of the selected solvent required to create a slurry. Heat the mixture to a gentle boil with stirring. Continue adding small portions of hot solvent until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is critical for maximizing recovery, as any excess solvent will retain some of the desired product upon cooling. [8]2. Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. Causality: Pre-warming the apparatus prevents premature crystallization of the product in the funnel. [9]3. Slow Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, pure crystals by allowing the crystal lattice to form in an orderly fashion, excluding impurities. Rapid cooling can trap impurities. [3][8]4. Induce Crystallization (If Necessary): If no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a tiny "seed" crystal of the pure compound.

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent. Causality: Using ice-cold solvent removes any adhering mother liquor (containing dissolved impurities) without dissolving a significant amount of the purified product. [10]8. Drying: Dry the crystals thoroughly, preferably under vacuum, to remove all traces of the solvent.

Protocol 3: Mixed-Solvent (Binary) Recrystallization

Principle

This technique is employed when no single solvent has the ideal solubility properties. The crude solid is first dissolved in a minimal amount of a hot "good" solvent, followed by the careful addition of a miscible "bad" anti-solvent until the solution becomes cloudy (the saturation point). [11][12]

Common Solvent Pairs for Benzamides
  • Ethanol / Water: Ethanol is the "good" solvent; water is the "anti-solvent."

  • Ethyl Acetate / Hexanes (or Heptane): Ethyl acetate is the "good" solvent; hexanes are the "anti-solvent." [10]* Acetone / Water: Acetone is the "good" solvent; water is the "anti-solvent." [7]

Step-by-Step Protocol
  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • Addition of Anti-Solvent: While the solution is still hot, add the "bad" anti-solvent (e.g., water) dropwise with swirling until a persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.

  • Re-solubilization: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears, ensuring the solution is saturated but not supersaturated at the high temperature.

  • Cooling and Isolation: Follow steps 3 through 8 from the Single-Solvent Recrystallization protocol (Protocol 2 ). The wash solvent in step 7 should be a cold mixture of the two solvents in a ratio that slightly favors the anti-solvent.

Troubleshooting Common Recrystallization Issues

IssueProbable Cause(s)Recommended Solution(s)
Oiling Out The solution is supersaturated, or the melting point of the solid is lower than the boiling point of the solvent.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. For mixed systems, add more of the "good" solvent.
No Crystals Form The solution is not sufficiently saturated (too much solvent was used); the solution is supersaturated and requires nucleation.Boil off some of the solvent to increase concentration. Try scratching the inner wall of the flask with a glass rod or adding a seed crystal. [9]
Low Recovery Too much solvent was used; the crystals were washed with solvent that was not cold enough; cooling was incomplete.Ensure the minimum amount of hot solvent is used. Always use ice-cold solvent for washing. Ensure the flask is thoroughly cooled in an ice bath.
Colored Impurities in Crystals Chromophoric byproducts are co-crystallizing with the product.Add a very small amount of activated charcoal to the hot solution before the hot filtration step. Use sparingly as it can adsorb the desired product.

Assessing Purity of the Final Product

After recrystallization and drying, the purity of N-[1-(4-fluorophenyl)ethyl]benzamide should be assessed. Common methods include:

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot. Comparing the purified product to the crude material can demonstrate the removal of impurities. [9]* Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities typically depress and broaden the melting point. * Spectroscopic Methods (NMR, HPLC): For rigorous quantitative analysis, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) can confirm the structure and provide a precise purity value.

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • University of Pittsburgh. (n.d.). Recrystallization. Retrieved from [Link]

  • Unknown. (n.d.). 1. Mixed Solvent Recrystallization of Acetanilide.... Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • Unknown. (2009). Experiment 9 — Recrystallization. Retrieved from [Link]

  • MIT OpenCourseWare. (2012). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Solubility of Things. (n.d.). N-(4-Fluorophenyl)benzamide. Retrieved from [Link]

  • Google Patents. (n.d.). EP0974576A2 - Method of producing benzamide derivatives.
  • ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]

  • Zhang, Y., et al. (2019). Solubility determination and modelling of benzamide in organic solvents.... Journal of Molecular Liquids, 286. Retrieved from [Link]

  • ResearchGate. (2019). Solubility determination and modelling of benzamide in organic solvents.... Retrieved from [Link]

Sources

HPLC method development for N-[1-(4-fluorophenyl)ethyl]benzamide separation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the method development lifecycle for N-[1-(4-fluorophenyl)ethyl]benzamide , a chiral benzamide derivative often utilized as a pharmacophore model or intermediate in drug synthesis.[1][2] The guide addresses two critical analytical needs: (1) Achiral Purity Profiling to monitor synthesis reaction completion and remove starting materials, and (2) Chiral Resolution to quantify Enantiomeric Excess (ee).[1][2] The protocols leverage the neutral character of the benzamide moiety against the basicity of its amine precursor to ensure robust separation.[2]

Physicochemical Profile & Strategy

Understanding the molecule is the prerequisite for column selection.[1][2]

PropertyValue (Estimated/Theoretical)Chromatographic Implication
Structure N-substituted BenzamideContains two aromatic rings (Hydrophobic).[1][2]
Chirality One chiral center (C1-ethyl)Requires Polysaccharide-based CSP for enantioseparation.[1][2]
pKa ~21 (Amide N-H); Neutral at pH 1-12Will not ionize in standard HPLC buffers.[1][2] Retention is driven by hydrophobicity (LogP).[1][2]
Precursor pKa ~9.8 (Amine: 1-(4-fluorophenyl)ethylamine)Critical: Precursor is basic.[1][2] At pH 3, it is fully protonated (ionized) and will elute early on C18.[1][2]
LogP ~2.8 - 3.2Moderate hydrophobicity.[1][2] Ideal for Reversed-Phase (C18).[1][2]
UV Max ~254 nm (Benzoyl/Phenyl)Universal UV detection is sufficient.[2]
Method Development Workflow

The following decision matrix outlines the logical flow for developing both methods simultaneously.

Method_Development_Flow Start Start: N-[1-(4-fluorophenyl)ethyl]benzamide Goal Define Analytical Goal Start->Goal Achiral Goal 1: Chemical Purity (Remove Precursors) Goal->Achiral Chiral Goal 2: Enantiomeric Purity (Measure % ee) Goal->Chiral RP_Select Select Mode: Reversed-Phase (RP) Achiral->RP_Select NP_Select Select Mode: Normal Phase (NP) Chiral->NP_Select RP_Col Column: C18 (End-capped) Reason: Hydrophobic Retention RP_Select->RP_Col RP_pH Mobile Phase: Acidic (pH 2-3) Reason: Protonate Amine Precursor RP_Col->RP_pH RP_Final Final Method: Gradient 5-95% ACN RP_pH->RP_Final NP_Col Screen: Amylose/Cellulose CSPs (AD-H, OD-H) NP_Select->NP_Col NP_MP Mobile Phase: Hexane/IPA Reason: Maximize Inclusion NP_Col->NP_MP NP_Final Final Method: Isocratic 90:10 Hex/IPA NP_MP->NP_Final

Figure 1: Strategic decision tree separating chemical purity (Reversed-Phase) from stereochemical purity (Normal Phase).

Protocol A: Achiral Purity (Reversed-Phase)

Objective: Separate the target benzamide from its synthesis precursors (4-fluorobenzoic acid and 1-(4-fluorophenyl)ethylamine).[1][2]

Rationale

Since the target molecule is neutral and the amine precursor is basic, using an acidic mobile phase is the "Self-Validating" choice.[1][2]

  • Acidic pH (~2.5): The amine precursor becomes fully protonated (

    
    ), rendering it highly polar.[1][2] It will elute near the void volume (
    
    
    
    ).[2]
  • Target Molecule: Remains neutral and retains on the C18 chain via hydrophobic interaction.[1][2]

  • Result: Massive resolution (

    
    ) between starting material and product.
    
Experimental Conditions
ParameterSetting
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1][2]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1][2]7)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Temp 30°C
Detection UV @ 254 nm (Reference 360 nm)
Injection 5 µL
Gradient Table
Time (min)% A (Buffer)% B (ACN)Event
0.0955Initial Hold
2.0955Elute Polar Impurities (Amine)
12.0595Elute Target Benzamide
15.0595Wash
15.1955Re-equilibration
20.0955End

Validation Criteria:

  • Resolution (

    
    ):  > 5.0 between Amine Precursor and Benzamide.
    
  • Tailing Factor (

    
    ):  < 1.5 for the Benzamide peak.[1][2]
    

Protocol B: Chiral Separation (Normal Phase)

Objective: Baseline separation of the (R) and (S) enantiomers.[1][2]

Rationale

Chiral benzamides interact strongly with Polysaccharide-based Chiral Stationary Phases (CSPs) via hydrogen bonding (amide group) and


 interactions (aromatic rings).[1][2]
  • Mode: Normal Phase (Hexane/Alcohol) is preferred over Reversed Phase for this molecule because water can interfere with the hydrogen bonding required for chiral recognition in the CSP grooves.[1][2]

  • Column Selection:

    • Amylose-based (e.g., Chiralpak AD-H): Often provides superior selectivity for benzamides due to its helical structure.[1]

    • Cellulose-based (e.g., Chiralcel OD-H): Excellent alternative if AD-H fails.[1]

Chiral Screening Workflow

Chiral_Screening Sample Racemic Sample 1 mg/mL in EtOH Col_AD Column 1: Amylose-tris (3,5-dimethylphenylcarbamate) (e.g., AD-H) Sample->Col_AD Col_OD Column 2: Cellulose-tris (3,5-dimethylphenylcarbamate) (e.g., OD-H) Sample->Col_OD MP_1 MP A: Hexane/IPA (90:10) Col_AD->MP_1 Col_OD->MP_1 Result Check Resolution (Rs) MP_1->Result MP_2 MP B: Hexane/EtOH (90:10) Optimize If Rs < 1.5: Lower Flow or Temp Result->Optimize Fail

Figure 2: Parallel screening strategy using the two "Gold Standard" columns for aromatic amides.

Optimized Chiral Protocol
ParameterSetting
Column Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol (90 : 10 v/v)
Flow Rate 1.0 mL/min
Temperature 25°C (Lower to 15°C if resolution is poor)
Detection UV @ 254 nm
Run Time ~15-20 minutes

Expected Performance:

  • Elution Order: Must be determined by injecting a pure enantiomer standard (if available) or using an optical rotation detector.[1][2] Typically, the rigid structure allows for

    
    .[2]
    
  • Solvent Note: Do not use DMF or DMSO to dissolve the sample as they can damage the Normal Phase system or ruin peak shape.[1][2] Dissolve in the Mobile Phase or pure Ethanol.[1][2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing (Achiral) Residual silanol interactions with the amide nitrogen.[1][2]Ensure pH is acidic (< 3.0).[1][2] Add 5 mM Ammonium Formate if using MS detection.[2]
No Chiral Separation Analyte not entering CSP grooves.Switch organic modifier from IPA to Ethanol (changes steric bulk). Lower temperature to 10°C.
Broad Peaks (Chiral) Slow mass transfer or solubility issues.[1][2]Reduce flow rate to 0.5 mL/min. Ensure sample is fully dissolved in mobile phase.
Ghost Peaks Carryover of the amine precursor.[1][2]Run a "Sawtooth" gradient wash (5% -> 100% B) after every 10 injections.

References

  • ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[2]

  • Daicel Chiral Technologies. Application Guide for Chiral HPLC Selection. (General reference for polysaccharide column selection on benzamides).

  • PubChem. N-(4-fluorophenyl)benzamide Compound Summary. (Used for physicochemical property estimation of the benzamide class).[1][2] [2]

  • Snyder, L. R., et al. Practical HPLC Method Development.[1][2] Wiley-Interscience. (Foundational text for Gradient Design). [2]

Sources

Application Notes and Protocols for the Catalytic Hydrogenation of N-[1-(4-fluorophenyl)ethyl]benzamide Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chiral Amines and the Role of Catalytic Hydrogenation

Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and biologically active compounds.[1][2][3][4] The precise stereochemical control during their synthesis is paramount, as different enantiomers of a drug can exhibit significantly different pharmacological activities and toxicological profiles. The catalytic hydrogenation of amide intermediates represents a highly efficient and atom-economical route to access these valuable chiral amines. This guide provides a detailed exploration of the catalytic hydrogenation of N-[1-(4-fluorophenyl)ethyl]benzamide and its analogous intermediates, offering both theoretical insights and practical, field-proven protocols for researchers in drug development and organic synthesis.

The reduction of an amide to an amine is a challenging transformation due to the resonance stability of the amide bond.[5] Traditional methods often rely on stoichiometric metal hydride reagents, which suffer from poor atom economy and can present significant safety and work-up challenges.[6][7] Catalytic hydrogenation, on the other hand, utilizes molecular hydrogen as the reductant, with water being the only theoretical byproduct, aligning with the principles of green chemistry.[7][8]

This document will delve into two primary mechanistic pathways for the hydrogenation of N-aryl benzamides: a direct hydrogenation approach and a two-step, one-pot strategy involving the formation of an enamide intermediate followed by asymmetric hydrogenation. We will explore both homogeneous and heterogeneous catalytic systems, providing detailed protocols, safety considerations, and analytical methods for reaction monitoring and product characterization.

Mechanistic Considerations: Navigating the Reaction Pathways

The catalytic hydrogenation of N-[1-(4-fluorophenyl)ethyl]benzamide to the corresponding chiral amine, 1-(4-fluorophenyl)ethanamine, can be envisioned to proceed through two principal routes. The choice of strategy and catalyst is critical in achieving high yield and, most importantly, high enantioselectivity.

Pathway A: Direct Asymmetric Hydrogenation of the Amide

This pathway involves the direct reduction of the amide carbonyl group. The generally accepted mechanism for the hydrogenation of amides to amines using transition metal catalysts proceeds via a C-O bond cleavage pathway.[6] The initial step is the hydrogenation of the carbonyl group to a hemiaminal intermediate. This is followed by the elimination of water to form an imine or iminium ion in situ, which is then rapidly hydrogenated to the final amine product.

G cluster_0 Pathway A: Direct Amide Hydrogenation Amide N-[1-(4-fluorophenyl)ethyl]benzamide Hemiaminal Hemiaminal Intermediate Imine Imine Intermediate Amine Chiral 1-(4-fluorophenyl)ethylamine

Diagram 1: Direct Hydrogenation Pathway of N-aryl benzamide.
Pathway B: Two-Step, One-Pot Dehydration and Asymmetric Hydrogenation

An alternative and often highly enantioselective approach involves the initial dehydration of the amide to an enamide intermediate, followed by the asymmetric hydrogenation of the C=C bond. This strategy is particularly powerful as the asymmetric hydrogenation of enamides is a well-established and highly efficient method for the synthesis of chiral amines, often affording excellent enantioselectivities with the appropriate chiral catalysts.[2][9]

G cluster_1 Pathway B: Enamide Intermediate Amide N-[1-(4-fluorophenyl)ethyl]benzamide Enamide N-(1-(4-fluorophenyl)vinyl)benzamide Amine Chiral N-(1-(4-fluorophenyl)ethyl)benzamide

Diagram 2: Enamide Intermediate Pathway.

Catalyst Selection: The Heart of the Transformation

The choice of catalyst is the most critical parameter in achieving a successful hydrogenation. Both homogeneous and heterogeneous catalysts have been employed for amide reduction, each with its own set of advantages and disadvantages.

Catalyst TypeAdvantagesDisadvantagesRelevant Intermediates
Homogeneous High activity and selectivity, mild reaction conditions, well-defined active sites allowing for rational catalyst design.Difficult to separate from the reaction mixture, potential for metal contamination in the final product.N-[1-(4-fluorophenyl)ethyl]benzamide, Enamide
Heterogeneous Easy to separate and recycle, lower cost, suitable for continuous flow processes.[7][10]Often require harsher reaction conditions (higher temperature and pressure), lower selectivity for complex molecules.N-[1-(4-fluorophenyl)ethyl]benzamide

Table 1: Comparison of Homogeneous and Heterogeneous Catalysts.

For the direct asymmetric hydrogenation of N-[1-(4-fluorophenyl)ethyl]benzamide, ruthenium-based homogeneous catalysts, particularly those with pincer-type ligands, have shown promise for the reduction of N-aryl amides.[11] For the asymmetric hydrogenation of the enamide intermediate, rhodium and iridium complexes with chiral phosphine ligands are the catalysts of choice, often providing high enantioselectivities.[2]

Experimental Protocols

Safety First: All hydrogenation reactions should be conducted in a well-ventilated fume hood. The use of a high-pressure reactor is often necessary and requires proper training and adherence to safety protocols. Catalysts, especially pyrophoric ones like Raney Nickel or dry palladium on carbon, must be handled under an inert atmosphere.

Protocol 1: Homogeneous Asymmetric Hydrogenation of N-(1-(4-fluorophenyl)vinyl)benzamide (Enamide Intermediate)

This protocol is adapted from established procedures for the asymmetric hydrogenation of enamides.[2][9]

Materials:

  • N-(1-(4-fluorophenyl)vinyl)benzamide (1.0 eq)

  • [Rh(COD)2]BF4 (0.5 mol%)

  • Chiral bisphosphine ligand (e.g., (R)-BINAP) (0.55 mol%)

  • Anhydrous, degassed solvent (e.g., Methanol, THF)

  • Hydrogen gas (high purity)

Equipment:

  • High-pressure autoclave equipped with a magnetic stir bar and pressure gauge

  • Schlenk line for inert atmosphere techniques

Procedure:

  • Catalyst Preparation: In a glovebox, to a Schlenk flask, add [Rh(COD)2]BF4 and the chiral bisphosphine ligand. Add anhydrous, degassed solvent and stir at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: In a separate flask, dissolve N-(1-(4-fluorophenyl)vinyl)benzamide in the same solvent.

  • Hydrogenation: Transfer the substrate solution to the autoclave. Using a cannula, transfer the catalyst solution to the autoclave under a positive pressure of argon.

  • Seal the autoclave and purge with hydrogen gas three times.

  • Pressurize the autoclave to the desired hydrogen pressure (e.g., 10-50 bar).

  • Stir the reaction mixture at the desired temperature (e.g., 25-50 °C) for the required time (typically 12-24 hours).

  • Work-up: After the reaction is complete (monitored by TLC, GC, or HPLC), carefully vent the hydrogen gas. Purge the autoclave with nitrogen.

  • Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation:

EntryLigandSolventPressure (bar)Temp (°C)Yield (%)ee (%)
1(R)-BINAPMeOH2025>9592
2(S)-BINAPTHF2025>9591
3(R)-MeO-BIPHEPMeOH1030>9595

Table 2: Representative Data for Asymmetric Hydrogenation of an Enamide Intermediate. (Note: This data is illustrative and based on typical results for similar substrates).

Protocol 2: Heterogeneous Hydrogenation of N-[1-(4-fluorophenyl)ethyl]benzamide

This protocol provides a general method for the direct reduction of the amide using a common heterogeneous catalyst. Note that this method is typically not stereoselective and will produce a racemic mixture of the amine.

Materials:

  • N-[1-(4-fluorophenyl)ethyl]benzamide (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 wt%)

  • Solvent (e.g., Ethanol, Ethyl Acetate)

  • Hydrogen gas

Equipment:

  • Parr hydrogenator or similar high-pressure reactor

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Reaction Setup: To the high-pressure reactor vessel, add N-[1-(4-fluorophenyl)ethyl]benzamide and the solvent.

  • Carefully add the Pd/C catalyst under a stream of nitrogen. Caution: Dry Pd/C can be pyrophoric. It is often handled as a wet paste.

  • Seal the reactor, and purge with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Heat the reaction to the desired temperature (e.g., 50-80 °C) with vigorous stirring.

  • Monitor the reaction progress by observing the pressure drop or by analyzing aliquots (after safely depressurizing and purging the reactor).

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • The filtrate contains the product. The solvent can be removed under reduced pressure to yield the crude amine. Further purification can be achieved by distillation or crystallization of a salt form.

Analytical Methods for Monitoring and Characterization

Accurate monitoring of the reaction and characterization of the final product are essential for successful drug development.

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are often used for rapid monitoring of the disappearance of the starting material.

  • Purity and Yield Determination: High-Performance Liquid Chromatography (HPLC) and GC are the preferred methods for determining the purity of the product and calculating the reaction yield.[12]

  • Enantiomeric Excess (ee) Determination: Chiral HPLC is the gold standard for determining the enantiomeric excess of the chiral amine product. A suitable chiral stationary phase (e.g., a polysaccharide-based column) is used to separate the two enantiomers.[12][13][14]

G cluster_2 Analytical Workflow ReactionMixture Reaction Mixture TLC_GC TLC/GC Analysis (Reaction Monitoring) Workup Reaction Work-up CrudeProduct Crude Product HPLC_GC_Purity HPLC/GC Analysis (Purity/Yield) Chiral_HPLC Chiral HPLC Analysis (Enantiomeric Excess) FinalProduct Purified Chiral Amine

Diagram 3: Analytical Workflow for Catalytic Hydrogenation.

Conclusion and Future Outlook

The catalytic hydrogenation of N-[1-(4-fluorophenyl)ethyl]benzamide intermediates is a powerful and versatile strategy for the synthesis of chiral 1-(4-fluorophenyl)ethylamine, a key building block in many pharmaceutical compounds. The choice between a direct hydrogenation approach and a two-step enamide hydrogenation strategy will depend on the specific requirements for enantioselectivity and process scalability. Homogeneous catalysts, particularly those based on rhodium and ruthenium with chiral ligands, offer superior enantiocontrol for asymmetric transformations. Heterogeneous catalysts, while typically less selective for chiral induction, provide significant advantages in terms of catalyst separation and recycling, making them attractive for large-scale production.

Future research in this area will likely focus on the development of more active and selective catalysts that can operate under milder conditions, as well as the design of novel chiral ligands that can provide even higher levels of enantioselectivity. The continued development of in-situ reaction monitoring techniques will also play a crucial role in optimizing these important transformations.

References

Sources

Application Note: Microwave-Assisted Synthesis of N-[1-(4-fluorophenyl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocol

Mechanistic Rationale & Scientific Context

The synthesis of fluorinated benzamides is a cornerstone in modern drug discovery. The incorporation of a fluorine atom onto a phenyl ring—specifically in the form of a 4-fluorophenyl moiety—serves as a critical bioisosteric replacement. Fluorine’s high electronegativity and small Van der Waals radius modulate the lipophilicity (logP) of the molecule, enhancing blood-brain barrier (BBB) penetration while simultaneously blocking cytochrome P450-mediated para-hydroxylation, thereby increasing the metabolic half-life of the pharmacophore.

Traditionally, the amidation of 1-(4-fluorophenyl)ethylamine with benzoyl chloride or benzoic acid requires prolonged heating, excess reagents, and environmentally detrimental solvents. However, Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this workflow. Microwave-assisted synthesis of amides shows considerable improvement in overall synthetic methods by drastically reducing reaction times and eliminating the need for toxic organic solvents like DMF[1][2].

The Causality of Microwave Acceleration

Unlike conventional thermal heating, which relies on the slow thermal conductivity of the reaction vessel (wall-to-core heating), microwave irradiation utilizes dielectric heating . The oscillating electromagnetic field couples directly with the permanent dipole moments of polar intermediates (such as the highly polar tetrahedral intermediate formed during acyl substitution). This rapid molecular rotation generates localized superheating, accelerating the reaction rate exponentially according to the Arrhenius equation. Consequently, structurally diverse amides can be synthesized by reacting corresponding amines with benzoyl chloride under microwave irradiation, ensuring short reaction times, high yields, and excellent selectivity[3].

Mechanism N1 Benzoyl Chloride (Electrophile) N3 Tetrahedral Intermediate (High Energy State) N1->N3 Nucleophilic Attack (Accelerated by MW) N2 1-(4-fluorophenyl)ethylamine (Nucleophile) N2->N3 N4 N-[1-(4-fluorophenyl)ethyl]benzamide (Target Product) N3->N4 Elimination of Cl- N5 HCl Byproduct (Scavenged by Base) N3->N5

Mechanistic pathway of the microwave-accelerated nucleophilic acyl substitution.

Experimental Design: A Self-Validating Workflow

To ensure reproducibility and scientific integrity, this guide outlines two distinct pathways:

  • Pathway A (Acid Chloride Method): Utilizes benzoyl chloride. It is highly reactive and ideal for rapid library generation[4].

  • Pathway B (Green Direct Amidation): Utilizes benzoic acid and a coupling agent (e.g., TBTU) in neat water. This is an eco-friendly approach that reduces organic solvent waste in the chemical industry[2][5].

Every step in the following protocols is designed as a self-validating system . This means the protocol includes built-in analytical checkpoints allowing the scientist to verify the success of the current step before proceeding to the next.

Workflow Step1 1. Reagent Preparation 1-(4-fluorophenyl)ethylamine + Acyl Donor Step2 2. Microwave Irradiation 100°C, 5-10 min, 50W Step1->Step2 Load into sealed MW vial Step3 3. Reaction Quenching Phase Separation (EtOAc/H2O) Step2->Step3 Cool to 25°C Step4 4. Purification Flash Chromatography Step3->Step4 Extract & Dry organic layer Step5 5. Validation LC-MS, 1H-NMR, Yield >90% Step4->Step5 Isolate pure benzamide

Workflow for the microwave-assisted synthesis of N-[1-(4-fluorophenyl)ethyl]benzamide.

Step-by-Step Methodologies

Protocol A: Rapid Acylation via Benzoyl Chloride (Solvent-Free / Neat)

This method exploits the high reactivity of acid chlorides under microwave irradiation, driving the reaction to completion in under 10 minutes[3].

Materials Required:

  • 1-(4-fluorophenyl)ethylamine (1.0 mmol, 139.16 mg)

  • Benzoyl chloride (1.1 mmol, 154.6 mg)

  • Pyridine or Triethylamine (1.2 mmol) as an acid scavenger

  • 10 mL heavy-walled microwave reaction vial with a crimp cap

Step 1: Reagent Assembly

  • In a fume hood, add 1.0 mmol of 1-(4-fluorophenyl)ethylamine to the 10 mL microwave vial.

  • Add 1.2 mmol of Triethylamine.

  • Dropwise, add 1.1 mmol of benzoyl chloride.

  • Causality & Validation: The addition of benzoyl chloride will cause a mild, immediate exotherm and potentially the formation of a white precipitate (Triethylammonium chloride). This visual cue validates that the electrophile is active.

Step 2: Microwave Irradiation

  • Seal the vial with a Teflon-lined crimp cap.

  • Place the vial into the microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave).

  • Parameters: Set temperature to 100 °C, hold time to 5 minutes, and maximum power to 50 W with active cooling (compressed air) engaged.

  • Causality & Validation: Active cooling forces the microwave to continuously apply power to maintain 100 °C, maximizing the dielectric heating effect. Monitor the pressure curve; it should plateau below 5 bar. A sudden spike indicates solvent/reagent degradation.

Step 3: Quenching and Workup

  • Allow the vial to cool to <30 °C before uncrimping.

  • Dilute the crude mixture with 15 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel.

  • Wash sequentially with 10 mL of 1M HCl (to remove unreacted amine and pyridine), 10 mL of saturated NaHCO3 (to neutralize residual acid), and 10 mL of brine.

  • Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The amine starting material (ninhydrin active, low Rf) should be completely absent. A new, strongly UV-active spot (the product) should appear at a higher Rf (~0.5).

Protocol B: Green Direct Amidation via Benzoic Acid in Neat Water

For laboratories prioritizing green chemistry, this protocol avoids acid chlorides and organic solvents during the reaction phase[2].

Step 1: Combine benzoic acid (1.0 mmol), 1-(4-fluorophenyl)ethylamine (1.0 mmol), and the coupling reagent TBTU (1.1 mmol) in a microwave vial containing 3 mL of deionized water. Add DIPEA (2.0 mmol) to activate the coupling agent. Step 2: Irradiate at 110 °C for 10 minutes. Step 3: Upon cooling, the highly lipophilic N-[1-(4-fluorophenyl)ethyl]benzamide will often precipitate directly out of the aqueous phase. Filter the solid, wash with cold water, and dry under a vacuum.

Quantitative Data Presentation

The integration of microwave technology provides undeniable quantitative advantages over conventional reflux methods. The table below summarizes the expected kinetic and yield improvements based on established MAOS principles[3][5].

Table 1: Performance Comparison for the Synthesis of N-[1-(4-fluorophenyl)ethyl]benzamide

Synthesis MethodReagents UsedSolventTemp (°C)TimeYield (%)E-Factor (Waste)
Conventional Thermal Benzoyl Chloride + AmineDCM40 °C (Reflux)4 - 6 Hours70 - 78%High
Microwave (Protocol A) Benzoyl Chloride + AmineNeat / None100 °C5 Mins> 92%Very Low
Microwave (Protocol B) Benzoic Acid + Amine + TBTUWater110 °C10 Mins85 - 89%Low

Analytical Validation & Troubleshooting

To guarantee the structural integrity of the synthesized N-[1-(4-fluorophenyl)ethyl]benzamide, the following analytical parameters must be met.

Table 2: Analytical Validation Parameters

Analytical TechniqueTarget Signal / ObservationInterpretation & Causality
LC-MS (ESI+) m/z = 244.1 [M+H]+Confirms the molecular weight of the target benzamide (

).
1H-NMR (400 MHz, CDCl3) Doublet at ~1.5 ppm (3H)Corresponds to the methyl group split by the adjacent chiral methine proton.
1H-NMR (400 MHz, CDCl3) Multiplet at ~5.3 ppm (1H)Corresponds to the methine proton adjacent to the nitrogen and the fluorophenyl ring.
19F-NMR (376 MHz, CDCl3) Singlet at ~ -115 ppm (1F)Confirms the presence of the intact 4-fluorophenyl moiety.
Troubleshooting: Low Yield Presence of m/z = 262Indicates hydrolysis of benzoyl chloride to benzoic acid before amidation. Ensure reagents are strictly anhydrous for Protocol A.

References

  • Microwave-Assisted Facile Synthesis, Anticancer Evaluation and Docking Study of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide Semantic Scholar
  • Microwave-assisted synthesis of biologically active amide derivatives of naphthenic acids under ne
  • Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water and ADMET and protein-compounds interaction NIScPR
  • Microwaves-assisted solvent-free synthesis of N-acetamides by amidation or aminolysis ResearchG
  • Green Polymer Chemistry: Microwave-Assisted Single-Step Synthesis of Various (Meth)acrylamides and Poly(meth)acrylamides Directly from (Meth)

Sources

Application & Protocol Guide: Initial Screening of N-[1-(4-fluorophenyl)ethyl]benzamide in a Medicinal Chemistry Context

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the initial evaluation of N-[1-(4-fluorophenyl)ethyl]benzamide (hereafter referred to as "Compound FPEB") in a medicinal chemistry screening program. As a novel small molecule, the primary objective is to ascertain its biological activity profile, beginning with broad cytotoxicity screening and proceeding to preliminary mechanism of action studies. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, self-validating protocols and the scientific rationale behind each experimental step. We will proceed under the hypothesis that Compound FPEB is a hit from a screening library, and our goal is to characterize it to determine its potential as a therapeutic lead.

Introduction: The Benzamide Scaffold and Compound FPEB

The benzamide functional group is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs with diverse therapeutic applications, from antiemetics (e.g., Metoclopramide) to antipsychotics (e.g., Amisulpride) and anticancer agents.[1][2] Its ability to form key hydrogen bond interactions makes it a valuable component for molecular recognition at biological targets. Compound FPEB, N-[1-(4-fluorophenyl)ethyl]benzamide, incorporates this key feature along with a fluorophenyl group, a common modification to enhance metabolic stability and binding affinity.

Given its structure, Compound FPEB warrants investigation. This guide outlines a systematic, tiered approach to its initial biological characterization, starting from broad cellular screening to more focused mechanistic assays.

Physicochemical Properties of Compound FPEB

A foundational step in any screening protocol is understanding the compound's basic properties.

PropertyValueSource
Molecular Formula C₁₅H₁₄FNOInferred from structure
Molecular Weight 243.28 g/mol Inferred from structure
Structure See Figure 1-
Purity >95% (Recommended)[3]
Solubility To be determined empirically in DMSO and aqueous buffers-

Figure 1: Chemical Structure of N-[1-(4-fluorophenyl)ethyl]benzamide (Compound FPEB)

Tier 1: High-Throughput Cytotoxicity Screening

The initial step in profiling a novel compound is to assess its general effect on cell viability.[4][5] A broad cytotoxicity screen against a panel of cancer cell lines provides critical data on potential anticancer activity and establishes a working concentration range for subsequent, more complex assays.[6]

Rationale for Experimental Design

We will employ a panel of human cancer cell lines representing different tissue origins (e.g., lung, breast, colon) to identify any potential tissue-specific sensitivity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected as the primary readout. It is a robust, colorimetric assay that measures metabolic activity as a proxy for cell viability, making it suitable for high-throughput screening.[4]

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Compound Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis prep Prepare 10 mM Stock of Compound FPEB in DMSO dilute Create Serial Dilution Plate (e.g., 100 µM to 0.1 nM) prep->dilute treat Treat Cells with Compound Dilutions for 72h dilute->treat seed Seed Cancer Cell Lines in 96-well Plates seed->treat mtt Add MTT Reagent (Incubate 3-4h) treat->mtt sol Solubilize Formazan Crystals (e.g., with DMSO) mtt->sol read Measure Absorbance at 570 nm sol->read calc Calculate % Viability vs. Vehicle Control read->calc plot Plot Dose-Response Curve and Determine IC50 calc->plot hit Identify 'Hit' Cell Lines (IC50 < 10 µM) plot->hit

Caption: General workflow for primary cytotoxicity screening of Compound FPEB.

Detailed Protocol: MTT Assay for Cytotoxicity

This protocol is adapted from standard methodologies for assessing small molecule cytotoxicity.[4][7]

Materials:

  • Compound FPEB

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Human cancer cell lines (e.g., A549 lung, MCF-7 breast, HCT116 colon)

  • Complete culture medium (e.g., DMEM/RPMI + 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Compound FPEB in DMSO.[8] Ensure complete dissolution. Aliquot and store at -20°C.

    • Perform a serial dilution of the stock solution in complete medium to create working concentrations ranging from 2x the final desired concentrations (e.g., 200 µM down to 0.2 nM).

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Cell Treatment:

    • After 24 hours, add 100 µL of the 2x compound dilutions to the respective wells to achieve the final desired concentrations.

    • Include vehicle-only controls (e.g., 0.1% DMSO in medium) and untreated controls.[4]

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition and Measurement:

    • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[4]

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals. Mix gently by pipetting.

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation
  • Calculate Percent Viability:

    • % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

  • Determine IC₅₀ Values:

    • Plot % Viability against the log of the compound concentration.

    • Use a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration of Compound FPEB that inhibits cell viability by 50%.

  • Hit Identification:

    • A compound is often considered a "hit" for further investigation if it displays an IC₅₀ value below a certain threshold, typically <10 µM in a primary screen.[3]

Example Data Presentation:

Cell LineTissue of OriginIC₅₀ of Compound FPEB (µM)
A549Lung Carcinoma5.2
MCF-7Breast Adenocarcinoma15.8
HCT116Colorectal Carcinoma2.1
HEK293Normal Embryonic Kidney> 50

This table represents hypothetical data for Compound FPEB, suggesting selective activity against certain cancer lines (HCT116, A549) with lower toxicity to a non-cancerous line (HEK293).

Tier 2: Elucidating the Mechanism of Cell Death

If Compound FPEB demonstrates potent and selective cytotoxicity, the next critical step is to determine the mechanism by which it induces cell death. The two primary forms of cell death are apoptosis (programmed) and necrosis (uncontrolled).[5] Distinguishing between these is fundamental for lead optimization.

Rationale for Experimental Design

We will use flow cytometry with Annexin V and Propidium Iodide (PI) co-staining.[4] This assay provides a quantitative measure of different cell populations:

  • Annexin V-/PI-: Live cells

  • Annexin V+/PI-: Early apoptotic cells (phosphatidylserine has flipped to the outer membrane)

  • Annexin V+/PI+: Late apoptotic/necrotic cells (membrane integrity is lost)

  • Annexin V-/PI+: Necrotic cells

Detailed Protocol: Annexin V/PI Flow Cytometry Assay

Materials:

  • "Hit" cell line (e.g., HCT116 from the primary screen)

  • Compound FPEB

  • 6-well plates

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) solution

  • Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed HCT116 cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with Compound FPEB at its predetermined IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

    • Include a vehicle-treated negative control and a positive control for apoptosis (e.g., 1 µM Staurosporine for 4 hours).[4]

  • Cell Harvesting:

    • Collect both the floating cells (from the supernatant) and the adherent cells (by trypsinization). This is critical to avoid losing the apoptotic cell population.

    • Combine and centrifuge the cell suspension. Wash the pellet with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-Annexin V and 5 µL of PI solution.

    • Incubate for 15 minutes at room temperature in the dark.[4]

    • Add 400 µL of 1X Binding Buffer to each sample before analysis.

  • Data Acquisition and Analysis:

    • Analyze the samples immediately on a flow cytometer.

    • Gate the cell populations to quantify the percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic, Necrotic). A significant increase in the Annexin V+/PI- and Annexin V+/PI+ populations compared to the vehicle control indicates apoptosis induction.

Downstream Mechanistic Studies

If apoptosis is confirmed, further studies can investigate the specific pathway involved.

G compound Compound FPEB mito Mitochondrion compound->mito Cellular Stress? cyto Cytochrome c Release mito->cyto bcl2 Bcl-2 Family Pro-Apoptotic Anti-Apoptotic bcl2:pro->mito Inhibits bcl2:anti->bcl2:pro Inhibits apaf Apaf-1 cyto->apaf cas9 Caspase-9 (Initiator) apaf->cas9 Activates cas3 Caspase-3 (Executioner) cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis

Caption: Simplified intrinsic (mitochondrial) apoptosis pathway, a common target for anticancer drugs.

Subsequent experiments could include Western blotting for key proteins like cleaved Caspase-3, PARP, and members of the Bcl-2 family to confirm the engagement of this pathway.[4]

Tier 3: Preliminary In Vivo Assessment

Promising in vitro data must be translated to an in vivo setting.[9] The initial goals are to assess the compound's safety profile and then its efficacy in a relevant animal model.

Rationale for Experimental Design

A Maximum Tolerated Dose (MTD) study is performed first to determine the highest dose that can be administered without causing unacceptable toxicity.[10] Following MTD determination, an efficacy study using a human tumor xenograft model in immunocompromised mice can be conducted.[10][11] This model involves implanting human cancer cells (e.g., HCT116) into mice to evaluate the compound's ability to inhibit tumor growth.

Protocol Outline: Xenograft Efficacy Study

Animals:

  • Immunocompromised mice (e.g., NOD-SCID or Athymic Nude)

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject 1-5 million HCT116 cells (suspended in Matrigel) into the flank of each mouse.

    • Monitor mice until tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment:

    • Randomize mice into treatment groups (e.g., Vehicle control, Compound FPEB at two dose levels below the MTD).

    • Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule (e.g., daily for 21 days).

  • Monitoring and Endpoints:

    • Measure tumor volume with calipers twice weekly.

    • Monitor animal body weight and general health status as indicators of toxicity.

    • The primary endpoint is tumor growth inhibition. The study is concluded when tumors in the control group reach a predetermined size limit.

  • Data Analysis:

    • Plot mean tumor volume over time for each group.

    • Calculate Tumor Growth Inhibition (TGI) at the end of the study.

    • Statistically compare treatment groups to the vehicle control.

Conclusion

This application guide provides a structured, multi-tiered framework for the initial characterization of N-[1-(4-fluorophenyl)ethyl]benzamide (Compound FPEB). By following these protocols, researchers can efficiently move from an uncharacterized small molecule to a lead candidate with a defined cytotoxicity profile, a potential mechanism of action, and preliminary in vivo efficacy data. Each step is designed to generate decision-driving data, ensuring that resources are focused on compounds with the highest therapeutic potential.

References

  • BPS Bioscience. Cell Cytotoxicity Screening & Profiling Services. Available at: [Link]

  • BC Cancer Research Centre. In Vivo Pharmacology | Experimental Therapeutics. Available at: [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Available at: [Link]

  • Alfa Cytology. In Vitro Cytotoxicity Assay. Available at: [Link]

  • WuXi Biologics. Efficacy Studies | In Vivo Pharmacology Services. Available at: [Link]

  • LCGC International. Small-Molecule Drug Discovery: Processes, Perspectives, Candidate Selection, and Career Opportunities for Analytical Chemists. Available at: [Link]

  • PMC. Protocol to identify small-molecule inhibitors against cancer drug resistance. Available at: [Link]

  • Danaher Life Sciences. Small Molecule Screening Process Steps. Available at: [Link]

  • Eurofins Discovery. In Vivo Oncology Models for Drug Discovery. Available at: [Link]

  • Yale Center for Molecular Discovery. Practical Guidance for Small Molecule Screening. Available at: [Link]

  • MDPI. Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects. Available at: [Link]

  • ResearchGate. (PDF) Small-molecule Screening Techniques in Drug Discovery. Available at: [Link]

  • ACS Publications. Discovery of (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. Available at: [Link]

  • PubMed. Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. Available at: [Link]

  • PubChem. N-[1-(4-fluorophenyl)ethyl]-3-nitrobenzamide. Available at: [Link]

Sources

Application Note: Process Scale-Up and Optimization for the Synthesis of N-[1-(4-fluorophenyl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Process Scope: 10 g (Lab) to 1.0 kg (Pilot Scale)

Introduction & Mechanistic Rationale

Amide bond formation is one of the most prevalent transformations in the pharmaceutical industry, accounting for roughly 16% of all reactions executed in medicinal chemistry[1]. During early-stage discovery, amides are typically synthesized using expensive coupling reagents (e.g., HATU, EDC) in anhydrous organic solvents. However, transitioning a compound like N-[1-(4-fluorophenyl)ethyl]benzamide to pilot-scale manufacturing requires abandoning these atom-inefficient reagents in favor of highly scalable, cost-effective methodologies[1].

For this active pharmaceutical ingredient (API) intermediate, the direct acylation of 1-(4-fluorophenyl)ethylamine with benzoyl chloride under Schotten-Baumann conditions (a biphasic aqueous base/organic solvent system) is the optimal scale-up route. This method is exceptionally robust, avoids the generation of difficult-to-purge organic byproducts, and provides an inherently safe thermodynamic profile for large-scale production[2].

Causality in Experimental Choices (E-E-A-T)

Successful scale-up is not merely increasing reagent mass; it requires a deep understanding of reaction kinetics, heat transfer, and phase dynamics. The following parameters have been engineered to ensure a self-validating, high-yielding process:

  • Biphasic Solvent System (EtOAc / Water): The reaction occurs at the liquid-liquid interface. Ethyl acetate (EtOAc) acts as the organic carrier, providing excellent solubility for both the amine starting material and the benzamide product. Water serves a dual purpose: it acts as a high-capacity heat sink to absorb the highly exothermic enthalpy of amidation, and it dissolves the inorganic salts generated during the reaction[2].

  • Aqueous NaOH as the Base: In anhydrous acylation, an organic base (like triethylamine) is required to neutralize the HCl byproduct, which often leads to complex salt precipitation and stirring failure on a large scale. By using 2.0 M aqueous NaOH, the HCl is neutralized at the interface, preventing the protonation of the unreacted amine and driving the equilibrium forward[3].

  • Mass Transfer & Agitation: Because the reaction is restricted to the interfacial area between the aqueous and organic phases, the reaction rate is mass-transfer limited. High-shear agitation (300 rpm) is critical to maximize the interfacial surface area, ensuring that the acylation of the amine outcompetes the side-reaction (hydrolysis of benzoyl chloride to benzoic acid)[3].

  • Controlled Anti-Solvent Crystallization: Instead of relying on column chromatography—which is economically and environmentally unviable at scale—purification is achieved via reactive crystallization. Controlled cooling and heptane anti-solvent addition ensure supersaturation occurs slowly, promoting the growth of large, easily filterable crystals rather than fine particulates that cause filtration bottlenecks[4].

Process Flow Visualization

G A 1-(4-fluorophenyl)ethylamine (Organic Phase) C Jacketed Reactor (Biphasic, 5°C) A->C B Aqueous NaOH (Aqueous Phase) B->C E Phase Separation (Aqueous Waste) C->E IPC Validation & Settling D Benzoyl Chloride (Dosing) D->C Controlled Addition F Crystallization (Anti-solvent) E->F Organic Phase G N-[1-(4-fluorophenyl)ethyl]benzamide (API Intermediate) F->G Filtration & Drying

Fig 1: Biphasic Schotten-Baumann scale-up workflow for N-[1-(4-fluorophenyl)ethyl]benzamide.

Step-by-Step Pilot Scale Protocol (1.0 kg Scale)

This protocol is designed as a self-validating system , incorporating In-Process Controls (IPCs) that dictate phase progression.

Phase 1: Reactor Initialization
  • Equip a 30 L glass-lined jacketed reactor with a retreat-curve impeller, a calibrated internal temperature probe, and a dosing pump.

  • Charge the reactor with 1.00 kg (7.18 mol) of 1-(4-fluorophenyl)ethylamine and 10 L of EtOAc.

  • Initiate agitation at 300 rpm to establish a strong vortex.

  • Charge 4.3 L of 2.0 M NaOH (aq) (8.6 mol, 1.2 eq) into the reactor.

  • Set the jacket chiller to 0°C and cool the biphasic mixture until the internal temperature stabilizes at 5°C ± 2°C .

Phase 2: Electrophile Dosing & Exotherm Control
  • Load 1.06 kg (7.54 mol, 1.05 eq) of benzoyl chloride into the dosing vessel.

  • Begin continuous dosing of benzoyl chloride over 120 minutes .

    • Causality Check: The dosing rate must be dynamically linked to the internal temperature probe. If the internal temperature exceeds 15°C , dosing must automatically pause. Elevated temperatures exponentially increase the rate of benzoyl chloride hydrolysis, destroying the electrophile and reducing yield.

  • Post-dosing, maintain agitation at 15°C for an additional 60 minutes .

Phase 3: In-Process Control (IPC) Validation
  • Halt agitation and allow the biphasic mixture to settle for 15 minutes.

  • Sample the upper organic layer.

  • Validation Gate: Analyze the sample via HPLC (UV 254 nm). The reaction is validated as complete only when residual 1-(4-fluorophenyl)ethylamine is < 0.5% AUC . If > 0.5%, resume agitation and dose an additional 0.05 eq of benzoyl chloride.

Phase 4: Phase Separation and Workup
  • Drain the lower aqueous phase (containing NaCl and trace sodium benzoate) to the aqueous waste stream.

  • Wash the retained organic phase with 3 L of 1.0 M HCl (to purge trace unreacted amine), followed by 3 L of saturated NaCl (brine) to remove residual water.

  • Drain the aqueous washes completely.

Phase 5: Reactive Crystallization & Isolation
  • Concentrate the EtOAc solution under reduced pressure (40°C, 150 mbar) to a total volume of approximately 4 L .

  • Heat the concentrated solution to 60°C to ensure complete dissolution of the API intermediate.

  • Slowly charge 15 L of Heptane (anti-solvent) over 60 minutes while maintaining the internal temperature at 60°C.

  • Program the reactor to ramp-cool to 5°C at a strict rate of 0.5°C/min .

    • Causality Check: Gradual cooling prevents "crashing out" of the product, which traps impurities within the crystal lattice. Controlled cooling ensures high-purity crystalline growth[4].

  • Discharge the resulting slurry and filter via a Nutsche filter.

  • Wash the wet cake with 2 L of cold Heptane (0°C).

  • Dry the product under vacuum (50 mbar) at 45°C for 12 hours.

Quantitative Data Summaries

The transition from lab scale to pilot scale demonstrates the robustness of the Schotten-Baumann approach. Notably, the extended dosing time at the pilot scale effectively managed the exotherm without compromising the purity profile.

Table 1: Scale-up Parameter and Performance Comparison

ParameterLab Scale (10 g)Pilot Scale (1.0 kg)Variance / Notes
Amine Input 10.0 g1000.0 g100x Scale factor
Benzoyl Chloride 1.10 eq1.05 eqImproved atom economy at scale
NaOH (Aqueous) 1.50 eq1.20 eqReduced excess required
Dosing Time 15 min120 minExtended to control heat evolution
Max Internal Temp 22°C14°CSuperior heat transfer in jacketed reactor
Isolated Yield 88.5%92.1%Improved via controlled crystallization
Purity (HPLC AUC) 98.2%>99.8%High purity achieved without chromatography
E-Factor ~45~12Significant reduction in solvent waste

Self-Validating Quality Control (QC)

To certify the batch for downstream processing, the isolated N-[1-(4-fluorophenyl)ethyl]benzamide must pass the following release specifications:

  • Identity: Confirmed via

    
    H NMR (presence of distinct amide N-H doublet ~8.5 ppm) and 
    
    
    
    F NMR (singlet ~ -115 ppm).
  • Purity: > 99.5% AUC by Reverse-Phase HPLC.

  • Residual Solvents: < 5000 ppm EtOAc and < 5000 ppm Heptane, compliant with ICH Q3C guidelines.

  • Water Content: < 0.5% w/w via Karl Fischer titration.

References

  • Source: acs.
  • Source: researchgate.
  • Source: masterorganicchemistry.
  • Source: utwente.

Sources

Troubleshooting & Optimization

Improving yield in N-[1-(4-fluorophenyl)ethyl]benzamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming yield-limiting bottlenecks during the amidation of sterically hindered or electronically deactivated amines.

The synthesis of N-[1-(4-fluorophenyl)ethyl]benzamide —a critical structural motif in various pharmacophores—presents specific synthetic challenges. The secondary alkyl nature of the amine (1-(4-fluorophenyl)ethylamine) introduces mild steric hindrance, which slows down nucleophilic attack. Depending on whether you activate the benzoic acid as an acid chloride or utilize in-situ coupling reagents, this kinetic delay allows competing side reactions (like hydrolysis or intermediate rearrangement) to consume your starting materials and tank your yield.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize your space-time-yield and purity.

Diagnostic Workflow

Before diving into specific protocols, use the diagnostic map below to identify the root cause of your yield loss based on your chosen synthetic route.

SynthesisWorkflow Start 1-(4-fluorophenyl)ethylamine + Benzoyl Electrophile Route1 Route A: Acid Chloride (Schotten-Baumann) Start->Route1 Route2 Route B: Carboxylic Acid (Coupling Reagents) Start->Route2 Issue1 Issue: Acid Chloride Hydrolysis (Low Yield) Route1->Issue1 Aqueous Base Issue2 Issue: Incomplete Conversion (Steric Hindrance) Route2->Issue2 Standard EDC/HOBt Opt1 Solution: Biphasic Control (High RPM) or Flow Chem Issue1->Opt1 Optimize Mixing/pH Opt2 Solution: Uronium Salts (HATU + DIPEA) Issue2->Opt2 Change Activator Product Target: N-[1-(4-fluorophenyl)ethyl]benzamide (High Yield & Purity) Opt1->Product Opt2->Product

Logical troubleshooting workflow for N-[1-(4-fluorophenyl)ethyl]benzamide synthesis.

Module 1: Acid Chloride & Schotten-Baumann Conditions

Q: I am reacting benzoyl chloride with 1-(4-fluorophenyl)ethylamine in aqueous NaOH, but my yields are plateauing around 60-70%. What is causing the loss? A: The primary culprit in traditional Schotten-Baumann reactions is the competing hydrolysis of benzoyl chloride into benzoic acid. Because your amine features a secondary alpha-carbon, its nucleophilic attack is slightly slower than that of an unhindered primary amine. If interfacial mixing is suboptimal, the highly concentrated hydroxide ions in the aqueous phase will hydrolyze the acid chloride before the amine can react. As noted by the 1, adding sufficient base to neutralize the generated HCl is critical, but it must be balanced against this hydrolysis risk[1].

Q: How can I suppress this hydrolysis and drive the reaction to >90% yield? A: You must manipulate the reaction kinetics. Amidation is intrinsically faster than hydrolysis, but only if the amine is effectively localized with the electrophile.

  • Maximize Interfacial Area: Use a biphasic system (e.g., CH₂Cl₂ / Water) with high-speed stirring (>800 rpm).

  • Continuous Flow: Transitioning from batch to continuous flow microreactors drastically improves mixing and heat transfer. Recent studies demonstrate that flow conditions successfully suppress undesired hydrolysis, vastly improving the space-time yield[2].

Table 1: Quantitative Impact of Reaction Parameters on Acid Chloride Amidation

Parameter / Condition Hydrolysis Byproduct (%) Target Amide Yield (%) Primary Limitation
Batch, Mono-phasic (Aqueous) 35 - 40% 50 - 60% Rapid acyl chloride hydrolysis
Batch, Biphasic (CH₂Cl₂/H₂O, low RPM) 20 - 25% 70 - 75% Mass transfer limitations
Batch, Biphasic (CH₂Cl₂/H₂O, high RPM) < 10% 85 - 90% Exothermic degradation

| Continuous Flow (Biphasic) | < 2% | > 95% | Equipment availability |

Protocol 1: Optimized Biphasic Schotten-Baumann Synthesis
  • Self-Validating Check: The pH of the aqueous layer must remain > 9 throughout the addition. If the pH drops, the amine will protonate into an unreactive ammonium salt, and the organic layer will remain clear instead of forming the expected crude amide suspension.

  • Preparation: Dissolve 1-(4-fluorophenyl)ethylamine (1.0 equiv, 10 mmol) in CH₂Cl₂ (20 mL).

  • Base Addition: Add an aqueous solution of NaOH (2.0 equiv, 20 mmol in 20 mL H₂O).

  • Thermal Control: Cool the biphasic mixture to 0–5 °C under vigorous stirring (>800 rpm) to maximize the interfacial surface area.

  • Electrophile Delivery: Dissolve benzoyl chloride (1.1 equiv, 11 mmol) in CH₂Cl₂ (5 mL). Add this solution dropwise over 30 minutes. Causality Note: Slow addition prevents localized thermal spikes that exponentially accelerate competing hydrolysis.

  • Maturation: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Separate the layers. Wash the organic layer with 1M HCl (to purge unreacted amine), then brine, dry over MgSO₄, and concentrate.

Module 2: Coupling Reagents (In-Situ Activation)

Q: I want to avoid acid chlorides due to safety concerns. I am using benzoic acid with EDC/HOBt, but the conversion is sluggish and stalls at 60%. Why? A: When using carbodiimides like EDC, the initial O-acylisourea intermediate is highly prone to rearrangement into an unreactive N-acylurea. This rearrangement is exacerbated when the incoming amine is sterically hindered. While HOBt is added to trap the active ester, the standard EDC/HOBt system often lacks the kinetic driving force required for secondary alkyl amines. The introduction of uronium-based coupling reagents has revolutionized the efficiency of these exact transformations[3].

Q: What is the most effective coupling reagent for this specific substrate? A: Transition to uronium/aminium salts such as HATU or HBTU. These reagents rapidly convert the carboxylic acid into a highly reactive HOAt or HOBt ester. As documented in large-scale pharmaceutical syntheses, the reaction of the amine with this activated ester yields the desired amide product rapidly, driven thermodynamically by the formation of a stable tetramethylurea byproduct[4].

Table 2: Comparison of Coupling Reagents for Hindered Amines

Reagent System Base Reaction Time Typical Yield (%) Byproduct Profile
EDC / HOBt DIPEA 24 - 48 h 60 - 70% N-acylurea (yield loss)
DCC / DMAP Et₃N 24 h 75 - 80% DCU (difficult to filter)
HBTU DIPEA 4 - 8 h 85 - 90% Tetramethylurea (water sol.)

| HATU | DIPEA | 1 - 2 h | > 95% | Tetramethylurea (water sol.) |

Protocol 2: High-Efficiency HATU Coupling
  • Self-Validating Check: The reaction mixture should turn a distinct yellow upon the addition of HATU, indicating the successful formation of the active HOAt ester. If the color does not change, the benzoic acid is not fully deprotonated, indicating degraded DIPEA or wet solvent.

  • Preparation: Dissolve benzoic acid (1.0 equiv, 10 mmol) in anhydrous DMF (20 mL) under an inert atmosphere (N₂ or Ar).

  • Deprotonation: Add DIPEA (3.0 equiv, 30 mmol). Causality Note: Excess base is required because one equivalent is consumed forming the carboxylate, one neutralizes the uronium counterion, and the remainder acts as an acid scavenger.

  • Activation: Add HATU (1.1 equiv, 11 mmol) in one portion at 0 °C. Stir for 15 minutes to ensure complete formation of the active ester (look for the yellow color change).

  • Coupling: Add 1-(4-fluorophenyl)ethylamine (1.05 equiv, 10.5 mmol) dropwise.

  • Maturation: Stir at room temperature for 2 hours.

  • Isolation: Quench by pouring the mixture into a vigorously stirred saturated aqueous NaHCO₃ solution (100 mL) to precipitate the amide. Filter and wash with cold water.

Expert Insight on Stereochemistry (E-E-A-T): 1-(4-fluorophenyl)ethylamine is often utilized as an enantiopure building block. When coupling with benzoic acid, epimerization is generally not a concern. Racemization in amide couplings typically occurs at the alpha-carbon of the carboxylic acid via azlactone formation. Because benzoic acid lacks an alpha-carbon, the stereocenter on your amine will remain fully intact regardless of the coupling reagent used.

References

  • Schotten-Baumann Reaction - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. University of Cambridge. Available at:[Link]

  • Optimize Amide Bond Formation for Increased Yield Efficiency. Patsnap Eureka. Available at:[Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. American Chemical Society (ACS). Available at: [Link]

Sources

Technical Support Center: Solubilization Strategies for N-[1-(4-fluorophenyl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SOL-BENZ-4F Compound: N-[1-(4-fluorophenyl)ethyl]benzamide Chemical Class: Lipophilic Amide / Fluorinated Aromatic Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary

The Core Problem: You are likely experiencing "crash-out" (rapid precipitation) when diluting your DMSO stock into aqueous media (buffers, cell culture media).[1]

The Root Cause: This molecule is a classic "Brick Dust" candidate.[1] It possesses high crystal lattice energy due to π-π stacking of the benzamide and fluorophenyl rings, combined with a high LogP (estimated >3.0). Crucially, the amide nitrogen is neutral , not basic. It will not protonate at physiological pH, meaning pH adjustment is ineffective and often detrimental.

This guide provides a tiered troubleshooting approach, moving from simple solvent modifications to advanced molecular encapsulation.

Phase 1: Stock Solution Optimization

Before attempting aqueous dilution, ensure your source material is stable.

The Protocol:

  • Solvent: Use Anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.[1]

    • Why: Water contamination in DMSO lowers the solubility power exponentially for this compound.

  • Concentration: Prepare stocks at 10 mM to 50 mM . Avoid going higher (e.g., 100 mM) as this increases the risk of "seeding" micro-crystals that are invisible to the naked eye but trigger precipitation upon dilution.

  • Storage: Aliquot into single-use vials stored at -20°C.

    • Critical:Do not freeze-thaw. Repeated temperature cycling promotes crystal nucleation.[1] If a vial has been thawed, use it or discard it.

Phase 2: Aqueous Transition (Preventing the "Crash")

The "pH Trap" (Read This First)

Do NOT use HCl or NaOH to solubilize this compound.

  • Scientific Rationale: Unlike amines, the nitrogen atom in a benzamide structure is part of a conjugated system with the carbonyl group. This resonance withdraws electron density, rendering the nitrogen non-basic (pKa ~23 in DMSO). Adding acid will not protonate it; adding base will not deprotonate it (unless extreme, which hydrolyzes the drug). You will only increase the ionic strength of the buffer, decreasing solubility (Salting-Out Effect).

Strategy A: The "Intermediate Solvent" Method (For < 10 µM targets)

Direct injection of DMSO into water often causes local supersaturation.

Protocol:

  • Dilute your DMSO stock 1:10 into Ethanol or PEG-400 first.[1]

  • Vortex vigorously.[1]

  • Slowly add this intermediate mix to your vortexing aqueous buffer.[1]

    • Mechanism:[1][2][3] This reduces the dielectric shock, allowing the water molecules to organize around the hydrophobic solute more gradually.

Strategy B: The "Gold Standard" – Cyclodextrin Complexation

For concentrations > 10 µM or for in vivo use, you must use molecular encapsulation. Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the reagent of choice.[1]

  • Why it works: The hydrophobic cavity of β-Cyclodextrin is the perfect size (approx 6.0–6.5 Å) to host the fluorophenyl ring. The fluorine atom enhances Van der Waals interactions within the cavity, stabilizing the complex.

The Protocol (HP-β-CD Complexation):

ComponentConcentrationRole
HP-β-CD 20% (w/v)Host molecule (Solubilizer)
Water/PBS RemainderSolvent
Compound Target Conc.[1]Guest molecule
  • Prepare Vehicle: Dissolve 20g of HP-β-CD in 100mL of PBS or Water. Filter (0.22 µm) to remove particulates.[1]

  • Solvent Evaporation Method (Recommended):

    • Dissolve your compound in a small amount of Acetone or Ethanol.[1]

    • Add this to the 20% HP-β-CD solution.[1]

    • Stir open-capped in a fume hood or on a rotary evaporator until the organic solvent evaporates.

    • The compound will migrate from the evaporating solvent into the cyclodextrin cavity.

  • Filtration: Filter the final aqueous solution (0.45 µm) to remove any uncomplexed drug.

Visualization: Solubility Decision Tree

SolubilityTree Start Start: N-[1-(4-fluorophenyl)ethyl]benzamide TargetConc What is your Target Concentration? Start->TargetConc LowConc < 10 µM TargetConc->LowConc HighConc > 10 µM TargetConc->HighConc CellCulture Is this for Cell Culture? LowConc->CellCulture Animal Is this for Animal Injection? HighConc->Animal DirectDMSO Direct DMSO Spike (Max 0.5% v/v) CellCulture->DirectDMSO Complexation REQUIRED: HP-β-CD Complexation (20% w/v) Animal->Complexation Precipitate Did it Precipitate? DirectDMSO->Precipitate No No Precipitate->No Clear Yes Yes Precipitate->Yes Cloudy Cosolvent Use Intermediate Solvent (DMSO -> Ethanol -> Media) Success Proceed to Assay Cosolvent->Success Complexation->Success No->Success Yes->Cosolvent

Figure 1: Decision logic for solubilizing lipophilic benzamides based on concentration and application.

Troubleshooting FAQ

Q: My solution is clear, but I see crystals after 2 hours in the incubator. A: You are in a "metastable supersaturated" state. The compound dissolved initially but is slowly crashing out due to thermodynamic instability.

  • Fix: Switch to the HP-β-CD protocol.[1] Cyclodextrins shift the equilibrium, keeping the drug in solution thermodynamically, not just kinetically.

Q: Can I use Tween 80 instead of Cyclodextrins? A: Yes, but with caveats. Tween 80 (Polysorbate 80) works by forming micelles.[1]

  • Protocol: Dissolve compound in DMSO -> Add Tween 80 (final conc 1-5%) -> Add Saline.[1]

  • Warning: High surfactant concentrations can lyse cells or cause histamine release in animals (pseudo-allergy).[1] Cyclodextrins are generally more biocompatible.[1]

Q: Why does the literature say benzamides are basic? A: This is a common confusion with benzylamines.

  • Benzylamine (Ph-CH2-NH2) is basic (pKa ~9).[1]

  • Benzamide (Ph-CO-NH2) is neutral (pKa ~23).[1]

  • Your compound has an amide bond.[1][4][5] Do not treat it as an amine.[1]

Summary of Physicochemical Properties[6][7][8]

PropertyValue (Approx)Implication for Solubility
pKa (Acidic) > 15Will not deprotonate in water.[1]
pKa (Basic) < -1.5Will not protonate in water.[1]
LogP ~3.2 - 3.8Highly lipophilic; prefers organic solvents.[1]
H-Bond Donors 1 (Amide NH)Limited interaction with water.[1]
H-Bond Acceptors 1 (Carbonyl O)Limited interaction with water.[1]

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

    • Relevance: Establishes HP-β-CD as the standard for solubilizing Class II lipophilic drugs.[1]

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods. Link

    • Relevance: Explains the "Brick Dust" phenomenon and LogP influence.
  • NIST Chemistry WebBook. Benzamide properties and thermochemistry.[1] Link

    • Relevance: Provides foundational pKa data for the benzamide core structure, valid
  • Saokham, P., et al. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules. Link

    • Relevance: Detailed protocols for complex

Sources

Minimizing racemization during N-[1-(4-fluorophenyl)ethyl]benzamide formation

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support portal response. It addresses the specific challenge of preserving chirality in benzylic amines during acylation, a common but high-risk operation in medicinal chemistry.

Ticket ID: #RC-8842-BNZ Topic: Minimizing Racemization:


-[1-(4-fluorophenyl)ethyl]benzamide
Status:  Open
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

Executive Summary & Root Cause Analysis

The Challenge: You are coupling Benzoic acid (achiral) with (S)-1-(4-fluorophenyl)ethylamine (chiral). Unlike peptide synthesis where the activated acid racemizes via oxazolone formation, your risk lies entirely with the chiral amine and the product amide .

The Mechanism of Failure: The benzylic position in your starting amine is susceptible to deprotonation. This risk is significantly amplified by two factors:

  • Electronic Effect: The para-fluorine atom is electron-withdrawing (inductive effect), increasing the acidity of the benzylic proton.

  • Product Acidity: Once the amide is formed, the carbonyl group further acidifies the benzylic proton (now

    
     to the nitrogen), making the product itself prone to base-catalyzed epimerization/racemization.
    
Visualization: The Racemization Pathway

The diagram below illustrates the specific danger zones in your reaction coordinate.

RacemizationPath cluster_risk Risk Factor: 4-Fluoro Inductive Effect Start Chiral Amine (S-Enantiomer) Transition Planar Carbanion/Enolate (Achiral Intermediate) Start->Transition Slow Deprotonation (Strong Base/Heat) Product_S Product (S) (Desired) Start->Product_S Fast Coupling (Kinetic Control) Base Base (B:) Base->Transition Transition->Product_S Product_R Product (R) (Impurity) Transition->Product_R

Caption: Figure 1. Mechanism of base-catalyzed racemization for electron-deficient benzylic amines. The planar intermediate destroys stereochemical information.

Optimized Protocol: The "Safe Harbor" Method

To minimize racemization, we must avoid strong bases and high temperatures. The Mixed Anhydride Method or EDC/HOBt are preferred over Acid Chlorides (which generate HCl and require stronger bases to neutralize).

Recommended Method: EDC/HOBt Coupling with NMM (N-Methylmorpholine). Why NMM? It is a weaker base than Triethylamine (TEA) or DIPEA, reducing the risk of benzylic deprotonation while still sufficient to neutralize the HOBt salt.

Step-by-Step Methodology
ParameterSpecificationRationale
Solvent Dichloromethane (DCM)Aprotic, non-polar. Avoid DMF/DMSO if possible (polar solvents stabilize charged racemization intermediates).
Temperature

to

Kinetic control. Deprotonation has a higher activation energy than nucleophilic attack.
Base N-Methylmorpholine (NMM)

. Weaker than TEA (

), minimizing

-proton abstraction.
Coupling Agent EDC

HCl + HOBt
Fast activation suppresses the lifetime of free amine in solution.

Protocol:

  • Activation:

    • Charge a reaction vessel with Benzoic Acid (1.0 equiv) and HOBt (1.1 equiv) in dry DCM (0.2 M concentration).

    • Cool to

      
       under nitrogen.
      
    • Add EDC

      
      HCl  (1.1 equiv) and NMM  (1.0 equiv). Stir for 15 minutes. Note: A slight precipitate may form; this is normal.
      
  • Coupling:

    • In a separate vial, dissolve (S)-1-(4-fluorophenyl)ethylamine (1.0 equiv) in minimal DCM.

    • Add the amine solution dropwise to the activated acid mixture at

      
      .
      
    • CRITICAL: Do not add excess base at this stage unless the pH is strongly acidic (<4).

  • Completion & Quench:

    • Monitor by TLC/LCMS. Reaction should be complete within 1-2 hours at

      
      .
      
    • Quench: Add 0.5 M HCl (cold) immediately upon completion. This protonates any remaining amine and removes the base, stopping racemization instantly.

  • Workup:

    • Wash organic layer with 0.5 M HCl, then Sat.

      
      , then Brine.
      
    • Dry over

      
       and concentrate at or below
      
      
      
      .

Troubleshooting & FAQs

Q1: I am seeing 5-10% racemization (ee drop) using the standard protocol. What is wrong?

Diagnosis: This is likely due to "Base Hold Time." Fix:

  • Check Base Equivalents: Are you using >2.0 equiv of base? Reduce to 1.0-1.1 equiv (just enough to free the amine salt).

  • Switch Base: If using TEA, switch to DIPEA (sterically hindered) or NMM (weaker).

  • Reverse Addition: Do not mix the amine and base and let them sit. Add the base simultaneously with the coupling agent, or add the amine last to the pre-activated acid.

Q2: Can I use Benzoyl Chloride instead of EDC?

Analysis: Yes, but it is riskier. Risk: Benzoyl chloride releases HCl. You must use a base to neutralize it. The local concentration of base at the droplet interface can be high enough to deprotonate the benzylic position. Modification: Use the Schotten-Baumann conditions (biphasic).

  • System: DCM / Aqueous

    
    .
    
  • Why: The inorganic base stays in the water layer; the amine stays in the DCM. Reaction happens at the interface. The base never effectively "sees" the benzylic proton in the organic phase, preventing racemization.

Q3: Does the 4-Fluoro group really matter that much?

Data: Yes.

  • Unsubstituted Benzyl Amine:

    
     (DMSO).
    
  • 4-Fluoro Benzyl Amine: The electron-withdrawing nature lowers the

    
    , making it easier to deprotonate.
    
  • Implication: You have a narrower safety margin than with standard benzyl amines.

Troubleshooting Logic Tree

Troubleshooting Start Issue: Low ee% observed CheckBase Check Base Used Start->CheckBase StrongBase TEA / DBU / NaOH used? CheckBase->StrongBase SwitchBase Switch to NMM or DIPEA StrongBase->SwitchBase Yes CheckTemp Check Temperature StrongBase->CheckTemp No HighTemp T > 20°C? CheckTemp->HighTemp CoolDown Run at 0°C HighTemp->CoolDown Yes CheckTime Reaction Time HighTemp->CheckTime No LongTime > 4 Hours? CheckTime->LongTime Optimize Increase Concentration or Pre-activate Acid LongTime->Optimize Yes

Caption: Figure 2. Decision matrix for diagnosing loss of enantiomeric excess.

References

  • Mechanism of Benzylic Racemization

    • Title: Racemisation of drug enantiomers by benzylic proton abstraction
    • Source: Journal of Pharmacy and Pharmacology.
    • Link:[Link]

    • Relevance: Establishes the fundamental instability of benzylic amines/amides in basic buffers.
  • Coupling Reagent Selection

    • Title: Recent Advances in Asymmetric Synthesis of Chiral Amides and Peptides: Racemization-free Coupling Reagents.[1]

    • Source: Chemical Reviews / ResearchG
    • Link:[Link]

    • Relevance: Validates the use of HOBt/EDC systems to suppress racemiz
  • General Peptide/Amide Synthesis Best Practices

    • Title: Strategies to Prevent Racemization During Peptide Synthesis.[2][3][4][5]

    • Source: BenchChem Technical Support.[2][6][7]

Disclaimer: This guide is intended for research purposes. Always verify enantiomeric excess using Chiral HPLC or SFC after modifying protocols.

Sources

Technical Support Center: Purification of N-[1-(4-fluorophenyl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the isolation and purification of N-[1-(4-fluorophenyl)ethyl]benzamide. As a Senior Application Scientist, I have designed this resource for researchers and drug development professionals who require high-purity amide compounds.

This guide moves beyond basic procedures by exploring the causality behind phase behaviors, solubility curves, and crystallization kinetics. Every workflow provided here is designed as a self-validating system , ensuring that you can analytically confirm the success of each step before proceeding to the next.

Purification Workflow Architecture

Purification A Crude Reaction Mixture (Amide, Amine, Acid) B Acid Wash (1M HCl) Extracts Basic Amine A->B Dissolve in EtOAc C Base Wash (1M NaOH) Extracts Acidic Impurities B->C Keep Organic Layer D Organic Phase (Crude Neutral Amide) C->D Keep Organic Layer E Recrystallization (EtOH/H2O or EtOAc/Hexanes) D->E Dry & Concentrate F Pure N-[1-(4-fluorophenyl)ethyl]benzamide E->F Filter & Vacuum Dry

Workflow for the isolation and purification of N-[1-(4-fluorophenyl)ethyl]benzamide.

Section 1: Impurity Profiling & Strategy

Q: What are the most common impurities in my crude benzamide mixture, and what is the physicochemical rationale for their removal?

A: The synthesis of N-[1-(4-fluorophenyl)ethyl]benzamide typically involves coupling 1-(4-fluorophenyl)ethylamine with a benzoylating agent (such as benzoyl chloride or benzoic acid). The crude mixture invariably contains unreacted starting materials. Because your target benzamide is electronically neutral, we can exploit the ionizable functional groups of the impurities to drive them into aqueous phases[1].

Table 1: Physicochemical Profile of Crude Mixture Components

ComponentRoleMolecular WeightApprox. pKaAqueous Solubility (pH 1)Aqueous Solubility (pH 14)Target Phase (Extraction)
N-[1-(4-fluorophenyl)ethyl]benzamide Target Product~243.28 g/mol NeutralInsolubleInsolubleOrganic Phase
1-(4-fluorophenyl)ethylamine Starting Material139.17 g/mol ~9.0 (conjugate acid)Soluble (as cation)InsolubleAqueous Acid Phase
Benzoic Acid Starting Material / Byproduct122.12 g/mol 4.2InsolubleSoluble (as anion)Aqueous Base Phase
Section 2: Liquid-Liquid Extraction (Acid-Base Washing)

Q: How do I perform an acid-base extraction to effectively strip unreacted amine and acid from the crude amide?

A: Acid-base extraction is a highly efficient liquid-liquid technique. By manipulating the pH of the aqueous wash, you selectively protonate the basic amine (forming a water-soluble hydrochloride salt) and deprotonate the acidic impurities (forming water-soluble sodium salts), leaving the non-basic, non-acidic amide in the organic layer[1]. Standard organic synthesis protocols heavily rely on sequential acidic and basic washes to isolate neutral amides[2].

Protocol 1: Sequential Acid-Base Extraction
  • Step 1: Dissolution. Dissolve the crude mixture in a water-immiscible organic solvent with good solubility for amides, such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Causality: EtOAc is preferred due to its lower toxicity and favorable partition coefficient for polar neutral organics.

  • Step 2: Acid Wash (Amine Removal). Add an equal volume of 1M HCl to the separation funnel. Stopper, invert, and vent. Shake vigorously for 30 seconds. Allow the layers to separate and drain the aqueous layer. Repeat once.

    • Causality: The HCl protonates the unreacted 1-(4-fluorophenyl)ethylamine, drastically reducing its organic solubility and forcing it into the aqueous phase.

    • Self-Validation Checkpoint: Spot the organic layer on a TLC plate alongside the pure starting amine. The baseline spot (amine) should be completely absent in the organic layer.

  • Step 3: Base Wash (Acid Removal). Add an equal volume of 1M NaOH or saturated NaHCO3 to the organic layer. Shake, vent (especially if using NaHCO3 due to CO2 evolution), and separate. Repeat once.

    • Causality: The base deprotonates benzoic acid, forming sodium benzoate, which partitions into the aqueous phase.

    • Self-Validation Checkpoint: Check the pH of the final aqueous base wash. It must remain basic (pH > 9). If it is acidic, the base was consumed, and another wash is required.

  • Step 4: Brine Wash & Drying. Wash the organic layer with saturated NaCl (brine), then dry over anhydrous Na2SO4. Filter and concentrate under reduced pressure.

    • Causality: Brine pre-dries the organic layer by drawing out dissolved water via osmotic pressure. Na2SO4 removes the remaining microscopic water droplets, preventing amide hydrolysis during concentration.

Section 3: Recrystallization & Phase Behavior

Q: My amide is still slightly impure (e.g., off-white color) after extraction. How do I select the right recrystallization solvent and execute the process?

A: While extraction removes ionizable impurities, neutral byproducts remain. Recrystallization relies on differential solubility at varying temperatures. Benzamides are typically highly soluble in hot polar organic solvents but sparingly soluble in cold solvents[3].

Protocol 2: High-Recovery Recrystallization
  • Step 1: Solvent Selection. Use a mixed solvent system like Ethanol/Water or Ethyl Acetate/Hexanes.

    • Causality: N-[1-(4-fluorophenyl)ethyl]benzamide has moderate polarity. It will dissolve readily in hot ethanol. Adding water (an anti-solvent) dropwise until the cloud point is reached creates a steep solubility curve, maximizing yield upon cooling.

  • Step 2: Dissolution. Place the crude solid in an Erlenmeyer flask. Add a minimum amount of boiling solvent (e.g., 95% Ethanol) until just dissolved.

  • Step 3: Controlled Cooling. Remove the flask from the heat source and allow it to cool to room temperature undisturbed. Once at room temperature, transfer to an ice-water bath for 15-30 minutes.

    • Causality: Slow cooling allows the benzamide molecules to selectively pack into a highly ordered crystal lattice, excluding structurally dissimilar impurities. Rapid cooling causes "crashing out," which traps impurities within the solid matrix.

  • Step 4: Isolation. Filter the crystals using a Büchner funnel under vacuum. Wash the filter cake with a small volume of ice-cold anti-solvent (e.g., cold hexanes or cold 20% EtOH/Water).

    • Self-Validation Checkpoint: Take the melting point of the dried crystals. A sharp melting point range (≤ 2°C) validates high purity. A depressed or broad melting range indicates trapped solvent or remaining impurities.

Q: During recrystallization, my benzamide forms an oil at the bottom of the flask instead of crystallizing. What causes this, and how do I fix it?

A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the compound is lower than the temperature at which it saturates the solvent.

  • Causality: The compound becomes supersaturated while the solvent is still too hot, causing it to separate as a liquid phase rather than forming a solid crystal lattice.

  • Troubleshooting Fix: Reheat the mixture until the oil dissolves completely. Add a small amount of the "good" solvent (e.g., Ethanol or EtOAc) to increase overall solubility, then cool the solution much more slowly. Introducing a single seed crystal of pure N-[1-(4-fluorophenyl)ethyl]benzamide just above the cloud point provides a nucleation site, forcing solid crystal formation instead of oiling.

References
  • Benchchem Application Notes: 2-Amino-5-nitrobenzamide | Research Chemical - Benchchem. Explains the causality and application of acid-base extraction for the isolation of amides and removal of basic amino impurities. 1

  • Organic Syntheses, Coll. Vol. 5, p. 336: Working with Hazardous Chemicals - Organic Syntheses. Details standard protocols for the recrystallization of benzamide derivatives using 95% ethanol to achieve high purity.3

  • Organic Syntheses Procedure: flavone - Organic Syntheses Procedure. Demonstrates the foundational organic chemistry workflow of utilizing sequential hydrochloric acid and sodium hydroxide washes to remove unreacted starting materials from neutral organic products. 2

Sources

Optimizing reaction temperature for benzoylation of 1-(4-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Benzoylation of 1-(4-fluorophenyl)ethanamine

Welcome to the technical support guide for the benzoylation of 1-(4-fluorophenyl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this common yet nuanced transformation. Here, we address specific issues you may encounter, with a focus on the critical role of reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction temperature for the benzoylation of 1-(4-fluorophenyl)ethanamine, and why is it so critical?

A1: For standard Schotten-Baumann conditions, the reaction is typically initiated at a low temperature, such as 0 °C, especially during the addition of benzoyl chloride.[1] After the initial addition, the reaction may be allowed to slowly warm to room temperature (around 20-25 °C) to ensure completion.[1]

Temperature control is paramount for two primary reasons:

  • Exotherm Management : The reaction between an amine and an acyl chloride is highly exothermic.[2] Adding the benzoyl chloride to a cooled solution of the amine allows for effective dissipation of the heat generated, preventing localized overheating. Uncontrolled exotherms can lead to the formation of impurities and degradation of both reactants and products.[1][3]

  • Selectivity and Side Reaction Control : The rates of the desired N-benzoylation and various side reactions (e.g., hydrolysis of benzoyl chloride, formation of di-benzoylated byproducts) are temperature-dependent.[4][5] Low temperatures generally favor the more rapid reaction of the highly nucleophilic amine with the benzoyl chloride over the competing hydrolysis reaction with water.[6]

Q2: What are the most common side products in this reaction, and how does temperature influence their formation?

A2: The most common impurities include unreacted starting materials, benzoic acid, and potentially a di-benzoylated product.[4]

  • Benzoic Acid : This is formed from the hydrolysis of benzoyl chloride when it reacts with water present in the reaction mixture.[4][6] While this reaction can occur at low temperatures, its rate increases with higher temperatures. Performing the addition of benzoyl chloride at 0 °C minimizes its premature hydrolysis.[2][6]

  • Di-benzoylated Impurity : While primary amines like 1-(4-fluorophenyl)ethanamine form a stable secondary amide, under excessively harsh conditions (e.g., very high temperatures or incorrect stoichiometry), further reaction is theoretically possible, though less common for this substrate.

  • Degradation Products : Benzoyl chloride itself can decompose upon exposure to moisture and heat.[7][8] High temperatures can also lead to the degradation of the amine starting material or the final amide product.[3]

Troubleshooting Guide: Temperature Optimization

This section addresses common experimental issues where temperature is a likely root cause.

Q3: My reaction yield is consistently low, even though TLC analysis shows consumption of the starting amine. What's the likely issue?

A3: A low isolated yield despite apparent consumption of the starting material often points to the formation of soluble byproducts or issues during workup. Temperature plays a key role.

Possible Cause & Solution:

  • Cause : The reaction temperature may be too high, leading to the rapid hydrolysis of benzoyl chloride into benzoic acid.[3] During a standard basic wash in the workup, the resulting sodium benzoate is water-soluble and removed, but this represents a loss of your acylating agent, leading to an overall lower yield of the desired product.

  • Troubleshooting Steps :

    • Confirm Hydrolysis : Acidify the aqueous wash layers from your workup. If a significant amount of white precipitate (benzoic acid) forms, excessive hydrolysis is confirmed.

    • Implement Low-Temperature Addition : Ensure the reaction vessel containing the amine, solvent, and base is thoroughly cooled to 0 °C in an ice-water bath before starting the dropwise addition of benzoyl chloride.[1]

    • Maintain Low Temperature : Maintain the 0 °C temperature throughout the entire addition process. A slower, more controlled addition can also help manage the exotherm.[1]

    • Warm to Room Temperature : Only after the addition is complete should the reaction be allowed to warm to room temperature to ensure it proceeds to completion.[1]

Q4: I'm observing a significant impurity that is difficult to remove via chromatography. How can I use temperature to improve the reaction's purity profile?

A4: The formation of stubborn impurities is often due to side reactions that have different activation energies than the desired benzoylation. Temperature is a powerful tool to modulate the relative rates of these competing pathways.

Systematic Approach to Temperature Screening:

To optimize for purity, a systematic screening of the reaction temperature is the most logical approach. This can be done on a small scale before committing to a larger-scale reaction.

ParameterExperiment 1Experiment 2Experiment 3
Addition Temperature -10 °C0 °C25 °C (RT)
Reaction Temperature -10 °C for 1 hr, then warm to RT0 °C for 1 hr, then warm to RT25 °C for 2 hrs
Analysis Method TLC, LC-MSTLC, LC-MSTLC, LC-MS
Hypothetical Outcome Slower reaction, highest purityGood reaction rate, high purityFast reaction, significant byproducts

This structured experiment allows you to directly correlate temperature with the purity profile and identify the optimal conditions for your specific setup. Starting at a lower temperature (e.g., 0°C or even -10°C) often provides better selectivity and a cleaner reaction profile.[1][9]

Experimental Protocols & Workflows

Protocol: Small-Scale Temperature Screening for Benzoylation

This protocol outlines a procedure for testing three different temperature conditions to identify the optimal parameter for minimizing impurity formation.

Materials:

  • 1-(4-fluorophenyl)ethanamine

  • Benzoyl chloride

  • Triethylamine (Et₃N) or Pyridine as base[4][9]

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three round-bottom flasks, stir bars, syringes, and septa

  • Cooling baths (-10 °C, 0 °C)

Procedure:

  • Setup : In each of the three flasks, dissolve 1-(4-fluorophenyl)ethanamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cooling : Cool each flask to its target addition temperature: -10 °C (ice/salt bath), 0 °C (ice/water bath), and 25 °C (no bath).

  • Addition : To each flask, add benzoyl chloride (1.05 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not significantly deviate from the target.

  • Reaction : Stir each reaction at its respective temperature for 1 hour. Then, remove the cooling baths from the -10 °C and 0 °C reactions and allow all three to stir at room temperature for an additional 1-2 hours.

  • Monitoring : Monitor the progress of each reaction by TLC or LC-MS to determine the point of maximum conversion and the impurity profile.

  • Workup : Quench each reaction by adding water. Transfer to a separatory funnel, separate the organic layer, and wash sequentially with saturated aq. NaHCO₃ and brine.[6]

  • Analysis : Dry the organic layers over Na₂SO₄, filter, and concentrate in vacuo. Analyze the crude product from each reaction by LC-MS and ¹H NMR to compare yield and purity.

Visualization of Optimization Workflow

The logical flow for troubleshooting and optimizing the reaction temperature can be visualized as follows:

G cluster_problem Problem Identification cluster_screening Temperature Screening Protocol cluster_decision Analysis & Decision cluster_scaleup Implementation Problem Low Yield or High Impurity Profile Observed Setup Set up parallel reactions at -10°C, 0°C, 25°C Problem->Setup Add Slowly add Benzoyl Chloride at target temp Setup->Add React Stir and monitor reaction (TLC/LCMS) Add->React Workup Perform identical aqueous workup React->Workup Analyze Analyze crude purity (LCMS/NMR) Workup->Analyze Compare Compare Yield vs. Purity Data Analyze->Compare Select Select Optimal Temperature Profile Compare->Select ScaleUp Perform large-scale reaction under optimized conditions Select->ScaleUp G cluster_products Reaction Products Amine Amine + Benzoyl Chloride Product Desired N-Benzoyl Product Amine->Product Desired Pathway (Favored by Low Temp) SideProduct Benzoic Acid (Hydrolysis) Amine->SideProduct Side Reaction H2O Water (Moisture) H2O->SideProduct Hydrolysis (Rate increases with Temp)

Caption: Temperature influences the competition between benzoylation and hydrolysis.

References

  • Technical Support Center: Troubleshooting Low Conversion Rates in Benzoylation Reactions. Benchchem.
  • How to optimize reaction conditions for N-benzoylation of pyrrolidine. Benchchem.
  • Schotten–Baumann reaction. Grokipedia.
  • Technical Support Center: Benzoylation of Sensitive Substrates. Benchchem.
  • Chemistry Schotten Baumann Reaction. SATHEE.
  • Optimizing temperature for 2-Amino-5-bromobenzoyl chloride reactions. Benchchem.
  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Royal Society of Chemistry.
  • Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. Reaction Chemistry & Engineering (RSC Publishing).
  • Why should heat not be given in the reaction that benzoyl chloride is present?. ResearchGate.
  • Material Safety Data Sheet - Benzoyl Chloride. Cole-Parmer.
  • Benzoyl chloride | C6H5COCl | CID 7412. PubChem.
  • What is best condition for benzolation of primary aromatic amines in presence of secondary amine?. ResearchGate.

Sources

Preventing hydrolysis of N-[1-(4-fluorophenyl)ethyl]benzamide in acidic media

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability Management of N-[1-(4-fluorophenyl)ethyl]benzamide

Ticket ID: #STAB-AMIDE-4F Subject: Prevention of Acid-Catalyzed Hydrolysis Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are encountering stability challenges with N-[1-(4-fluorophenyl)ethyl]benzamide , a secondary benzamide. While benzamides are generally more resistant to hydrolysis than aliphatic amides due to conjugation between the carbonyl and the phenyl ring, they remain susceptible in acidic media (


).

The degradation pathway is acid-catalyzed nucleophilic acyl substitution , yielding Benzoic Acid and 1-(4-fluorophenyl)ethanamine . This guide provides the mechanistic root cause, formulation strategies to inhibit the reaction, and a validated troubleshooting protocol.

Module 1: Diagnostic & Root Cause Analysis

To prevent the reaction, we must first visualize the enemy. The hydrolysis is driven by the protonation of the carbonyl oxygen, which renders the carbon highly electrophilic and susceptible to attack by water.[1]

The Hydrolysis Pathway

The following diagram illustrates the stepwise mechanism. Note that Step 2 (Water Attack) is typically the rate-limiting step in acidic media (


 mechanism).

HydrolysisMechanism Reactant N-[1-(4-fluorophenyl)ethyl]benzamide Protonation O-Protonated Intermediate (+) Reactant->Protonation +H+ (Fast, Equilibrium) Tetrahedral Tetrahedral Intermediate Protonation->Tetrahedral +H2O (Rate Limiting) Transition N-Protonated Leaving Group Tetrahedral->Transition Proton Transfer Products Benzoic Acid + Amine Salt Transition->Products -Amine (Irreversible)

Figure 1: The


 mechanism of amide hydrolysis. The critical control point is the availability of water molecules to attack the protonated intermediate.

Module 2: Formulation Strategies (The "How")

Prevention relies on three pillars: Thermodynamic Control (Solvent), Kinetic Control (Temperature), and Steric/Micellar Shielding .

Strategy A: Water Activity ( ) Reduction

Hydrolysis is second-order kinetics: Rate


.
Reducing the concentration of water is not enough; you must reduce its activity. Replacing water with cosolvents that have lower dielectric constants (

) destabilizes the charged transition state and reduces the reaction rate.

Recommended Cosolvent Systems:

Solvent SystemDielectric Constant (

)
Mechanism of StabilizationRecommended % (v/v)
Water (Control) 80.1High polarity stabilizes cationic TS; High

N/A
Ethanol/Water 24.5 (Pure EtOH)Reduces bulk polarity; lowers

20-40%
Propylene Glycol 32.1H-bonding network disrupts water attack15-30%
PEG 400 ~12.0Steric exclusion of water; lowers polarity10-25%

Technical Note: The 4-fluorophenyl group is hydrophobic. Using organic cosolvents not only stabilizes the amide bond but also prevents precipitation of the parent compound, ensuring homogeneity.

Strategy B: Micellar Shielding (Surfactants)

If your media must be acidic (e.g., for solubility or physiological simulation), use surfactants. The hydrophobic amide will partition into the micellar core, physically separating it from the acidic protons (


) in the bulk aqueous phase.
  • Recommended Surfactant: Polysorbate 80 (Tween 80) or Sodium Dodecyl Sulfate (SDS).

  • Mechanism: The "Micellar Pseudo-phase" Effect.

  • Target Concentration: Above Critical Micelle Concentration (CMC) (

    
     mM for Tween 80).
    

Module 3: Troubleshooting & FAQs

Q1: I see a new peak at RRT 0.45 in my HPLC chromatogram. Is this the hydrolysis product?

  • Diagnosis: Likely yes. Benzoic acid typically elutes earlier than the parent benzamide on reverse-phase C18 columns due to higher polarity (especially if pH > 4 in the mobile phase).

  • Verification: Inject a pure standard of Benzoic Acid. If retention times match, hydrolysis is confirmed. The other product, 1-(4-fluorophenyl)ethanamine, may not absorb well at standard UV wavelengths (254 nm) compared to the benzamide; check at 210-220 nm.

Q2: My formulation pH is 3.5. Can I just buffer it to 6.0?

  • Risk: While pH 6.0 minimizes acid hydrolysis, it may cause solubility issues. The amide nitrogen is not basic, but the 4-fluorophenyl group makes the molecule lipophilic.

  • Solution: If you raise pH, ensure you are using a cosolvent (like PEG 400) to maintain solubility. Do not go above pH 9.0, or you will trigger base-catalyzed hydrolysis.

Q3: Does the Fluorine atom affect stability?

  • Insight: Yes. The 4-fluoro group is electron-withdrawing. While it is on the ethyl group (insulated from the amide N), it slightly decreases the electron density of the amine leaving group. In some contexts, this makes the C-N bond slightly more labile than a non-substituted benzyl analog, but the effect is minor compared to pH or temperature changes.

Module 4: Validated Stability Protocol

Use this protocol to determine the shelf-life and stress-test your formulation. This aligns with ICH Q1A (R2) guidelines [1].

Step-by-Step Workflow
  • Preparation:

    • Prepare a 1 mg/mL stock solution of N-[1-(4-fluorophenyl)ethyl]benzamide.

    • Prepare three buffer systems: pH 1.2 (0.1N HCl), pH 4.5 (Acetate), pH 6.8 (Phosphate).

  • Stress Conditions:

    • aliquot samples into HPLC vials.

    • Incubate at 40°C / 75% RH (Accelerated) and 60°C (Stress).

  • Sampling Points:

    • T=0, T=24h, T=72h, T=1 week.

  • Analysis (HPLC Conditions):

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Detection: 254 nm.

  • Decision Logic:

TroubleshootingLogic Start Calculate % Degradation (Area Normalization) CheckLimit Degradation > 5%? Start->CheckLimit Pass Formulation Stable CheckLimit->Pass No Fail Investigate Root Cause CheckLimit->Fail Yes CheckPH Check pH Drift Fail->CheckPH CheckTemp Verify Storage Temp Fail->CheckTemp Action Add Surfactant or Adjust Buffer CheckPH->Action CheckTemp->Action

Figure 2: Stability decision tree for evaluating degradation results.

References

  • ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2)." International Conference on Harmonisation, 2003.

  • Mabey, W., & Mill, T. "Critical review of hydrolysis of organic compounds in water under environmental conditions." Journal of Physical and Chemical Reference Data, vol. 7, no. 2, 1978, pp. 383-415.

  • Yoshioka, S., & Stella, V. J. Stability of Drugs and Dosage Forms. Springer US, 2002. (Standard text on pharmaceutical degradation kinetics).

Sources

Separation of N-[1-(4-fluorophenyl)ethyl]benzamide enantiomers via chiral HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Enantioseparation of N-[1-(4-fluorophenyl)ethyl]benzamide

Executive Summary & Application Overview

User Query: "I need to separate the enantiomers of N-[1-(4-fluorophenyl)ethyl]benzamide. What are the optimal column choices, mobile phases, and troubleshooting steps?"

Scientist's Response: This compound belongs to a class of chiral aromatic amides . The separation is driven by three primary molecular interactions:

  • 
     Interactions:  Between the benzamide phenyl ring/fluorophenyl ring and the stationary phase aromatic systems.
    
  • Hydrogen Bonding: The amide linker (-NH-CO-) acts as a critical donor/acceptor site.

  • Steric Discrimination: The 4-fluoro substituent alters the electronic density and effective size of the phenyl ring, often enhancing separation on

    
    -electron acceptor phases compared to the non-fluorinated analog.
    

Based on structural analogs and mechanistic data, the Whelk-O 1 (Pirkle-type) and Chiralcel OD-H (Polysaccharide-type) are the authoritative "Gold Standard" columns for this separation.

Recommended Experimental Protocols
Method A: The "Pirkle" Approach (High Robustness)

Best for: Preparative scale-up and inversion of elution order.

ParameterCondition
Column (S,S)-Whelk-O 1 (Regis Technologies)
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase Hexane : Isopropanol (90:10 v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 254 nm (Amide

transition)
Expected

~1.5 - 2.5
Selectivity (

)
Typically > 1.2 for this class

Mechanistic Insight: The Whelk-O 1 selector contains a 3,5-dinitrobenzamide group (strong


-acceptor). Your analyte contains electron-rich aromatic rings. The resulting "face-to-face" 

stacking is the dominant retention mechanism. The 4-fluoro group often increases the acidity of the aromatic ring, potentially tightening the complex with the stationary phase [1].
Method B: The "Polysaccharide" Approach (High Selectivity)

Best for: Analytical screening and maximum resolution.[1]

ParameterCondition
Column Chiralcel OD-H (Daicel) or equivalent (Cellulose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase Hexane : Ethanol (95:5 v/v)
Flow Rate 0.8 mL/min
Temperature 20°C (Lower T often improves resolution on polysaccharides)
Detection UV @ 254 nm

Mechanistic Insight: The cellulose backbone forms a helical cavity. The amide group of your analyte hydrogen bonds with the carbamate residues of the stationary phase. The 4-fluorophenyl group must fit into the chiral groove; the "inclusion" mechanism here is sensitive to the steric bulk of the fluorine atom [2].

Method Development Workflow (Visualized)

The following diagram outlines the decision logic for selecting and optimizing the method.

G Start Start: N-[1-(4-fluorophenyl)ethyl]benzamide Screen1 Screen 1: (S,S)-Whelk-O 1 Mobile Phase: Hex/IPA 90:10 Start->Screen1 Decision1 Resolution (Rs) > 1.5? Screen1->Decision1 Success1 Method Validated Proceed to QC/Prep Decision1->Success1 Yes Screen2 Screen 2: Chiralcel OD-H Mobile Phase: Hex/EtOH 95:5 Decision1->Screen2 No (Rs < 1.5) Decision2 Partial Separation? Screen2->Decision2 Opt1 Optimize Whelk-O 1: Switch to Hex/EtOH (Enhances H-bonding) Decision2->Opt1 No (Co-elution) Opt2 Optimize OD-H: Lower Temp to 15°C Reduce Flow to 0.5 mL/min Decision2->Opt2 Yes (Rs 0.5-1.5) FinalCheck Check Peak Shape (Tailing Factor < 1.2) Opt1->FinalCheck Opt2->FinalCheck FinalCheck->Success1

Caption: Logical workflow for screening and optimizing the chiral separation of fluorinated benzamides.

Troubleshooting Guide & FAQs
Q1: My peaks are broad and tailing. How do I fix this?

Diagnosis: Amides often exhibit secondary hydrogen bonding with residual silanols on the silica support or "sticky" sites on the polymer. Solution:

  • Temperature: Increase column temperature to 30-35°C (improves mass transfer).

  • Modifier: Add 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase. This blocks non-specific silanol interactions without disrupting the chiral recognition mechanism [3].

Q2: I have separation, but the elution order is wrong for my prep work. I need the minor enantiomer first.

Diagnosis: In preparative chromatography, eluting the minor component first (Trace 1) is preferable to avoid "tailing" contamination from the major peak. Solution:

  • Whelk-O 1 Advantage: Switch from the (S,S)-Whelk-O 1 to the (R,R)-Whelk-O 1 column.[2][3] This column is the enantiomer of the stationary phase and will mathematically invert the elution order of your peaks (

    
     becomes 
    
    
    
    ) [4]. Polysaccharide columns generally do not offer this predictable inversion.
Q3: Why does the 4-fluoro analog separate differently than the non-fluorinated parent?

Mechanistic Answer: Fluorine is small (van der Waals radius ~1.47 Å) but highly electronegative.

  • On Whelk-O 1: The fluorine atom pulls electron density from the phenyl ring, making it a better

    
    -donor for the dinitrobenzamide selector. This often increases retention and selectivity compared to the non-fluorinated analog.
    
  • On OD-H: The fluorine atom may alter the "tilt" of the phenyl ring within the chiral groove, changing the steric fit.

Q4: Can I use Reversed-Phase (RP) conditions?

Answer: Yes, but it is less common for this specific class.

  • Column: Chiralpak IG-3 or Whelk-O 1 (RP version).

  • Mobile Phase: Water/Acetonitrile gradients.[4]

  • Warning: Solubility of benzamides is often lower in aqueous systems, limiting preparative throughput. Normal phase (Hexane/Alcohol) is preferred for solubility and lower pressure.

References
  • Regis Technologies. (n.d.). Whelk-O 1 Chiral Stationary Phase: Mechanism and Applications. Retrieved from [Link]

  • Kašička, V., et al. (2024). The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters. MDPI. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: Analytical Profiling of N-[1-(4-fluorophenyl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of the 1H NMR characterization of N-[1-(4-fluorophenyl)ethyl]benzamide , a chiral fluorinated amide scaffold common in medicinal chemistry (e.g., HDAC inhibitors, ion channel blockers).

Executive Summary

N-[1-(4-fluorophenyl)ethyl]benzamide presents a unique analytical challenge due to three structural features: a chiral center, a conformationally sensitive amide bond, and a fluorine substituent. Standard 1H NMR in Chloroform-d (


) often fails to resolve the amide proton coupling or distinguish enantiomeric excess.

This guide compares three analytical workflows:

  • Method A (Baseline): 1H NMR in

    
     – Best for rapid purity screening.
    
  • Method B (High-Resolution): 1H NMR in

    
     – Best for full structural assignment and amide connectivity.
    
  • Method C (Orthogonal):

    
     NMR – Best for quantifying fluorinated impurities.
    

Part 1: Structural Analysis & Theoretical Prediction

Before analysis, the molecule must be deconstructed into magnetically distinct spin systems.

Molecule Breakdown
  • Formula:

    
    
    
  • Key Spin Systems:

    • Ethyl Group (Chiral): A methyl doublet coupled to a methine quartet.

    • Amide Linker: A proton (

      
      ) sensitive to hydrogen bonding and solvent exchange.
      
    • Benzoyl Ring: A monosubstituted aromatic ring (5 protons).

    • 4-Fluorophenyl Ring: A para-substituted ring showing characteristic

      
       coupling (AA'BB'X system).
      
Visualization: Structural Connectivity & Spin Systems

G cluster_0 Spin System A: Ethyl cluster_1 Spin System B: Amide cluster_2 Spin System C: Aromatics Methyl Methyl (CH3) ~1.5 ppm (d) Methine Methine (CH) ~5.3 ppm (m) Methyl->Methine Vicinal J=7Hz Amide Amide (NH) Solvent Dependent Methine->Amide Vicinal J=8Hz (Visible in DMSO) Fluoro 4-F-Phenyl 7.0-7.4 ppm (J_HF coupling) Methine->Fluoro Through-bond Benzoyl Benzoyl Ring 7.4-7.9 ppm Amide->Benzoyl Through-bond

Caption: Magnetic connectivity diagram showing scalar couplings (solid lines) and connectivity (dotted).

Part 2: Comparative Analytical Protocols

Method A: 1H NMR in Chloroform-d ( )

Status: Industry Standard for Quick Screening

Why use it?


 is cheap, volatile (easy sample recovery), and dissolves this lipophilic amide well.
The Flaw:  The amide 

proton often appears as a broad, featureless singlet due to quadrupole broadening from the Nitrogen-14 nucleus and rapid exchange. It rarely shows coupling to the methine proton.
Expected Spectral Data (

, 400 MHz)
Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)

(Ethyl)
1.58Doublet (d)3H6.9

(Methine)
5.35Quintet/Multiplet1H~7.0

(Amide)
6.40 - 6.60Broad Singlet (br s)1H-

(F-Phenyl)
7.00 - 7.06Multiplet (AA'XX')2H

~8.5

(F-Phenyl)
7.32 - 7.36Multiplet2H-

(Benzoyl)
7.40 - 7.50Multiplet3H-

(Benzoyl)
7.75 - 7.80Doublet/Multiplet2H-
Method B: 1H NMR in DMSO-d6 (Recommended)

Status: Gold Standard for Structural Validation

Why use it? DMSO is a hydrogen-bond acceptor. It "locks" the amide proton in place, sharpening the signal and revealing the vicinal coupling to the methine proton (


). This proves the amide bond is intact.
Experimental Protocol
  • Sample Prep: Dissolve 5–10 mg of compound in 0.6 mL

    
    .
    
  • Acquisition: Set relaxation delay (

    
    ) to 
    
    
    
    seconds. Amide protons relax slowly; a short delay reduces integration accuracy.
  • Temperature: Run at 298 K. If peaks are broad due to rotation, heat to 320 K.

Expected Spectral Data (

, 400 MHz)
Proton AssignmentChemical Shift (

, ppm)
MultiplicityNotes

1.48DoubletShielded vs


(Methine)
5.15Quintet Distinct coupling to

visible

(Amide)
8.85 Doublet

. Diagnostic peak.

(F-Phenyl)
7.10 - 7.18Triplet-likeStrong

coupling

(Benzoyl)
7.85DoubletOrtho protons deshielded

Key Difference: In


, the methine signal at 5.15 ppm becomes a quintet (coupling to 3 methyl protons + 1 amide proton). In 

, it often looks like a quartet because the

coupling is lost.
Method C: NMR (Purity & Identity)

Status: Orthogonal Check

While 1H NMR is crowded in the aromatic region (7.0–8.0 ppm),


 NMR provides a clean, singlet-like baseline.
  • Signal: Single peak around -115 to -118 ppm (relative to

    
    ).
    
  • Coupling: Appears as a triplet of triplets (tt) if high resolution is used, due to coupling with ortho (

    
    ) and meta (
    
    
    
    ) protons.
  • Utility: Instantly detects unreacted 4-fluoro-alpha-methylbenzylamine starting material (shift difference ~2-3 ppm).

Part 3: Synthesis & Analysis Workflow

To ensure the spectrum matches the product, understanding the synthesis impurities is vital. The standard route is the Schotten-Baumann reaction .

Workflow Diagram

Workflow Start Start: Benzoyl Chloride + 1-(4-fluorophenyl)ethylamine Reaction Reaction: TEA/DCM, 0°C to RT Start->Reaction Workup Workup: Acid Wash (HCl) Removes unreacted amine Reaction->Workup Crude Crude Product Workup->Crude Decision Select Analytical Method Crude->Decision MethodA Method A: CDCl3 (Quick Purity Check) Decision->MethodA Routine MethodB Method B: DMSO-d6 (Full Characterization) Decision->MethodB Validation ResultA Result: NH broad, Check Integration MethodA->ResultA ResultB Result: NH doublet, Confirm Connectivity MethodB->ResultB

Caption: Operational workflow for synthesis and analytical method selection.

Part 4: Troubleshooting & Causality

The "Missing" Amide Proton
  • Observation: In

    
    , the integration for the aromatic region is correct, but the 
    
    
    
    peak is invisible or integrates to < 0.5H.
  • Causality: Chemical exchange with trace water or acid in the solvent broadens the peak into the baseline.

  • Solution: Switch to Method B (

    
    )  or add a drop of 
    
    
    
    to the
    
    
    sample (the
    
    
    will disappear completely, confirming its identity).
Complex Aromatic Splitting
  • Observation: The region 7.0–7.2 ppm is messy.

  • Causality: The 4-fluorophenyl group is an AA'BB'X system. The Fluorine nucleus (

    
    ) couples to both ortho (
    
    
    
    ) and meta (
    
    
    ) protons, splitting the standard doublets into complex multiplets.
  • Validation: Do not attempt to calculate simple

    
     values from the peak tops. Report as "multiplet" or use simulation software.
    
Rotamers
  • Observation: All peaks appear doubled (e.g., two methyl doublets).

  • Causality: Restricted rotation around the amide bond (

    
    ) is rare for secondary amides (unlike tertiary amides), but can occur if bulky groups are present.
    
  • Solution: Run Variable Temperature (VT) NMR at 50°C. If peaks coalesce, they are rotamers. If not, the sample is a racemic mixture of diastereomers (unlikely unless the benzoyl group has a chiral center) or contains an impurity.

References

  • BenchChem. (2025).[1] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. Retrieved from

  • Abraham, R. J., et al. (2006).[2] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from

  • PubChem. (2025).[3][4] N-(4-fluorophenyl)benzamide Compound Summary. Retrieved from [4]

  • Iowa State University. (2025). NMR Coupling Constants Guide. Chemical Instrumentation Facility. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: N-(1-Cyclopropyl-ethyl)-4-fluoro-N-phenyl-benzamide. Retrieved from

Sources

Comprehensive Guide to the Mass Spectrometry Fragmentation Pattern of N-[1-(4-fluorophenyl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[1-(4-fluorophenyl)ethyl]benzamide (CAS: N/A, PubChem CID: 4780666) is a structural hybrid of the benzamide and phenethylamine classes. Often encountered as a synthesis intermediate, impurity in fluorinated drug manufacturing, or a designer research chemical, its accurate identification requires distinguishing it from positional isomers (e.g., N-[2-(4-fluorophenyl)ethyl]benzamide) and non-fluorinated analogs.

This guide provides a comparative technical analysis of its fragmentation behavior under Electron Ionization (EI) and Electrospray Ionization (ESI) .[1][2] By leveraging the competing stabilities of the benzoyl cation and the 4-fluoro-α-methylbenzyl cation, researchers can establish a self-validating identification protocol.

Part 1: Chemical Profile & Theoretical Basis

PropertyData
IUPAC Name N-[1-(4-fluorophenyl)ethyl]benzamide
Molecular Formula C₁₅H₁₄FNO
Exact Mass 243.1060
Key Substructures Benzoyl moiety (A), Amide linker (B), 1-(4-fluorophenyl)ethyl group (C)
Isomeric Challenge Distinguishing the α-methyl branched chain from the linear phenethyl isomer.
Structural Logic

The molecule consists of two aromatic systems linked by an amide bond. The fragmentation is dictated by the competition between charge retention on the benzoyl group (forming m/z 105) and the fluorinated benzyl group (forming m/z 123). The presence of the fluorine atom at the para position of the phenethyl ring exerts a strong inductive effect, altering the ionization potential relative to the non-fluorinated analog.

Part 2: Instrumentation & Experimental Protocol

To ensure reproducible fragmentation, the following protocols are recommended. These maximize the generation of diagnostic ions.

Sample Preparation (Standard Protocol)
  • Solvent: Methanol (LC-MS) or Ethyl Acetate (GC-MS).

  • Concentration: 10 µg/mL.

  • Filtration: 0.22 µm PTFE filter to remove particulate matter that may induce thermal degradation in the inlet.

GC-MS Conditions (EI Mode)
  • Ionization Energy: 70 eV (Standard).[1]

  • Source Temperature: 230°C.

  • Inlet Temperature: 250°C (Avoid >280°C to prevent thermal dehydration).

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms).

LC-MS/MS Conditions (ESI Mode)
  • Polarity: Positive (+).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (Protonation enhancer).

  • Collision Energy (CE): Stepped 15-35 eV to observe both the survivor parent ion and deep fragmentation.

Part 3: Fragmentation Analysis & Mechanism

The fragmentation of N-[1-(4-fluorophenyl)ethyl]benzamide follows three primary pathways. The dominance of these pathways shifts based on the ionization method (EI vs. ESI).[2]

Pathway A: α-Cleavage (Benzoyl Dominance)

This is the most characteristic pathway for benzamides. The bond between the carbonyl carbon and the amide nitrogen cleaves.[3]

  • Mechanism: Inductive cleavage driven by the stability of the acylium ion.

  • Diagnostic Ion: m/z 105 (Benzoyl cation) .

  • Secondary Fragment: Loss of CO from m/z 105 yields the Phenyl cation (m/z 77) .

Pathway B: C-N Bond Cleavage (Benzylic Dominance)

Cleavage of the bond between the amide nitrogen and the alkyl chain.

  • Mechanism: Driven by the formation of a stable secondary carbocation. The α-methyl group and the para-fluorophenyl ring stabilize the positive charge via resonance and hyperconjugation.

  • Diagnostic Ion: m/z 123 (1-(4-fluorophenyl)ethyl cation) .

  • Comparison Note: In the non-fluorinated analog, this peak appears at m/z 105, causing overlap with the benzoyl cation. The fluorine shift to m/z 123 is a critical differentiator.

Pathway C: Hydrogen Rearrangement (McLafferty-like)

In ESI, a proton transfer can occur from the β-carbon (methyl group) to the amide oxygen, followed by neutral loss.

  • Mechanism: Loss of 4-fluorostyrene (Neutral mass 122).

  • Diagnostic Ion: m/z 122 (Protonated Benzamide) .

Visualization of Fragmentation Pathways[2][4][5][6]

Fragmentation M Molecular Ion (M+) m/z 243 Benzoyl Benzoyl Cation m/z 105 M->Benzoyl α-Cleavage (Amide bond) FluoroBenzyl 1-(4-F-phenyl)ethyl Cation m/z 123 M->FluoroBenzyl C-N Cleavage (Stable 2° Carbocation) Benzamide Protonated Benzamide m/z 122 M->Benzamide H-Rearrangement (- Fluorostyrene) Phenyl Phenyl Cation m/z 77 Benzoyl->Phenyl - CO (28 Da) FluoroTrop Fluorotropylium Ion m/z 109 FluoroBenzyl->FluoroTrop Ring Expansion (- CH2)

Caption: Primary fragmentation pathways of N-[1-(4-fluorophenyl)ethyl]benzamide showing the competition between benzoyl and fluorobenzyl charge retention.

Part 4: Comparative Performance Analysis

This section objectively compares the fragmentation "performance" (specificity and detectability) of the target compound against its closest alternatives.

Comparison 1: Target vs. Non-Fluorinated Analog

Alternative: N-(1-phenylethyl)benzamide (C₁₅H₁₅NO, MW 225).

FeatureTarget (Fluorinated)Analog (Non-Fluorinated)Performance Implication
Parent Ion m/z 243m/z 225+18 Da shift confirms Fluorine presence.
Amine Fragment m/z 123 m/z 105 High Specificity: The target has a unique m/z 123 peak. The analog's amine fragment overlaps with the benzoyl fragment (m/z 105), complicating interpretation.
Base Peak (EI) m/z 105 or 123m/z 105The target provides two distinct high-intensity ions (105 & 123), whereas the analog clumps signal at 105.
Comparison 2: Target vs. Positional Isomer

Alternative: N-[2-(4-fluorophenyl)ethyl]benzamide (Linear phenethyl chain).

FeatureTarget (Branched/α-Methyl)Isomer (Linear)Performance Implication
Benzylic Cation m/z 123 (Secondary, Stable)m/z 109 (Primary to Tropylium)Stability Marker: The branched target yields a much more intense benzylic cation (m/z 123) due to secondary carbocation stability compared to the linear isomer.[4]
Rearrangement Loss of FluorostyreneLoss of FluorostyreneBoth can undergo rearrangement, but the kinetics favor the branched chain dissociation in ESI.

Part 5: Data Summary Table

Use this table to validate experimental spectra.

m/z (Ion)IdentityRelative Intensity (EI)Relative Intensity (ESI)Origin
243 Molecular Ion [M]⁺/[M+H]⁺< 5%100% (Base)Parent
123 Fluoro-α-methylbenzyl40-80%20-50%C-N Cleavage (Amine side)
122 Protonated Benzamide< 5%10-30%Rearrangement
109 Fluorotropylium10-20%< 5%Degradation of m/z 123
105 Benzoyl Cation100% (Base)10-40%α-Cleavage (Acid side)
77 Phenyl Cation30-60%< 5%Loss of CO from m/z 105

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for general fragmentation rules including α-cleavage and rearrangements).
  • BenchChem. (2025).[5] A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzoyl Derivatives. Retrieved from

  • Zu, C., et al. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry.[6] Retrieved from

  • PubChem. (2025).[7] N-[1-(4-fluorophenyl)ethyl]-3-nitrobenzamide Compound Summary. (Used for structural analog comparison and property verification). Retrieved from

  • Jackson, G. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. (Source for tropylium ion formation mechanisms in phenethylamines). Retrieved from

Sources

Technical Guide: IR Spectroscopic Characterization of N-[1-(4-fluorophenyl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a technical application note for researchers and analytical scientists. It synthesizes theoretical spectroscopy principles with practical reaction monitoring frameworks.

Executive Summary & Application Scope

This guide details the infrared (IR) absorption profile of N-[1-(4-fluorophenyl)ethyl]benzamide , a pharmacophore scaffold often encountered in the development of chiral amides for kinase inhibition and ion channel modulation.

Unlike standard spectral libraries which provide static data, this guide functions as a comparative performance analysis . It benchmarks the target molecule against its synthetic precursors—benzoyl chloride and 1-(4-fluorophenyl)ethanamine—to provide a robust method for reaction monitoring and purity assessment.

Key Analytical Value:

  • Validation of Amide Bond Formation: Tracking the shift from Acid Chloride/Amine signals to Amide I/II modes.

  • Fluorine Moiety Confirmation: Distinguishing the C-F stretch from the C-N fingerprint.

  • Substitution Pattern Verification: Differentiating the mono-substituted benzoyl ring from the para-substituted fluoro-phenyl ring.

Comparative Analysis: Target vs. Precursors

In drug development, the "performance" of an analytical method is defined by its ability to differentiate the product from impurities and starting materials. The table below contrasts the Target (Amide) against its "Alternatives" (Precursors), establishing the Pass/Fail criteria for synthesis.

Table 1: Comparative IR Fingerprint for Reaction Monitoring
Functional GroupPrecursor A (Benzoyl Chloride)Precursor B (4-F-α-methylbenzylamine)Target Product (N-[1-(4-fluorophenyl)ethyl]benzamide)Diagnostic Shift (Δ)
Carbonyl (C=O) ~1770 cm⁻¹ (Acid Chloride, Sharp)N/A1640–1655 cm⁻¹ (Amide I, Strong)-120 cm⁻¹ shift (Loss of Cl, conjugation with N)
N-H Stretch N/A3300–3400 cm⁻¹ (Doublet, Primary Amine)~3280–3320 cm⁻¹ (Singlet, Secondary Amide)Collapse of doublet to singlet
C-N / Amide II N/A~1600 cm⁻¹ (N-H Bend)1530–1550 cm⁻¹ (Amide II, N-H Bend + C-N Stretch)New characteristic band
C-F Stretch N/A1215–1230 cm⁻¹ (Strong)1215–1230 cm⁻¹ (Retained)Signal Persistence (Verifies F-ring integrity)
C-Cl Stretch ~870 / 650 cm⁻¹ N/AAbsent Disappearance confirms consumption of Acyl Chloride

Analyst Note: The most critical "performance" metric is the complete disappearance of the 1770 cm⁻¹ acid chloride band. Residual signal here indicates incomplete conversion or hydrolysis to benzoic acid (broad OH ~3000 cm⁻¹).

Detailed Spectral Assignment

The following data establishes the structural identity of the purified N-[1-(4-fluorophenyl)ethyl]benzamide. Values are based on standard ATR-FTIR correction for solid-state samples.

A. High-Frequency Region (4000 – 2500 cm⁻¹)
  • 3280 – 3320 cm⁻¹ (m): N-H Stretching (Secondary Amide).

    • Insight: In the solid state, this band is hydrogen-bonded. In dilute solution (e.g., CHCl₃), it shifts to ~3440 cm⁻¹.

  • 3030 – 3080 cm⁻¹ (w): Aromatic C-H Stretching.

    • Insight: Multiple weak bands corresponding to both the benzoyl and fluorophenyl rings.

  • 2930 – 2980 cm⁻¹ (w): Aliphatic C-H Stretching.

    • Insight: Specific to the ethyl group (-CH(CH₃)-). Look for the asymmetric methyl stretch ~2970 cm⁻¹.

B. Fingerprint Region (1700 – 600 cm⁻¹)
  • 1640 – 1655 cm⁻¹ (s): Amide I Band (C=O Stretch).

    • Mechanistic Note: Lower frequency than aliphatic amides (usually 1660+) due to conjugation with the phenyl ring.[1]

  • 1530 – 1550 cm⁻¹ (s): Amide II Band (N-H Bend + C-N Stretch).

    • Validation: This band is absent in the starting benzoyl chloride and distinct from the primary amine bend (~1600 cm⁻¹).[2]

  • 1215 – 1240 cm⁻¹ (s): Aryl C-F Stretch.

    • Differentiation: This is often the strongest band in the fingerprint region for fluorinated aromatics. It may overlap with the Amide III band (~1260 cm⁻¹), creating a broad, complex feature.

  • 820 – 840 cm⁻¹ (s): C-H Out-of-Plane Bending (para-substituted).

    • Diagnostic: Confirms the 1,4-substitution on the fluorophenyl ring.

  • 690 – 710 cm⁻¹ & 730 – 750 cm⁻¹ (s): C-H Out-of-Plane Bending (Mono-substituted).

    • Diagnostic: Characteristic "two-peak" signature of the unsubstituted benzoyl ring.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility (Trustworthiness), follow this ATR-FTIR protocol. This workflow includes built-in "Checkpoints" to validate data quality.

Equipment: FTIR Spectrometer with Diamond or ZnSe ATR Accessory. Resolution: 4 cm⁻¹. Scans: 32 (Screening) or 64 (Publication).

Step-by-Step Methodology
  • Background Collection: Clean crystal with isopropanol. Collect air background.

    • Checkpoint: Ensure CO₂ doublet (2350 cm⁻¹) is minimized.

  • Sample Prep: Place ~2 mg of solid N-[1-(4-fluorophenyl)ethyl]benzamide on the crystal.

  • Contact Pressure: Apply pressure using the anvil until the energy throughput stabilizes.

    • Causality: Inconsistent pressure alters peak intensity ratios, specifically the Amide I/II ratio.

  • Acquisition: Scan from 4000 to 600 cm⁻¹.

  • Post-Processing: Apply ATR correction (if comparing to transmission library data) and baseline correction.

Visualization: Logical Characterization Workflow

The following diagram illustrates the decision logic for validating the product using IR bands.

IR_Validation_Logic Input Crude Product Spectrum Check_CO Check 1770 cm⁻¹ Region Input->Check_CO Decision_CO Peak Present? Check_CO->Decision_CO Fail_Start Fail: Residual Acid Chloride Decision_CO->Fail_Start Yes (1770) Check_NH Check 3300-3400 cm⁻¹ Decision_CO->Check_NH No (Clean) Decision_NH Doublet or Singlet? Check_NH->Decision_NH Fail_Amine Fail: Residual Amine (Doublet) Decision_NH->Fail_Amine Doublet Check_FP Fingerprint Check (1220 cm⁻¹ & 830 cm⁻¹) Decision_NH->Check_FP Singlet Pass PASS: Validated Structure (Amide I/II + C-F confirmed) Check_FP->Pass Bands Present

Figure 1: Decision tree for IR-based validation of N-[1-(4-fluorophenyl)ethyl]benzamide synthesis.

Mechanistic Insight: The "Fluorine Effect"

Why does the C-F bond matter in this spectrum?

In many benzamide derivatives, the region between 1100 and 1300 cm⁻¹ is crowded with C-N stretching and C-H in-plane bending. However, the C-F stretch is highly polar and results in a change in dipole moment that is significantly larger than C-H vibrations.

  • Observation: You will see a particularly intense band near 1220 cm⁻¹ .

  • Causality: The high electronegativity of fluorine creates a stiff, polar bond. This band serves as a "marker" for the right-hand side of the molecule (the ethyl-phenyl amine portion), while the Amide I/II bands marker the left-hand side (the benzoyl portion).

  • Protocol Tip: If this band is weak or split unexpectedly, suspect defluorination (rare) or contamination with non-fluorinated analogues (e.g., if N-(1-phenylethyl)benzamide was used as a reference standard).

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy. Cengage Learning. (Standard reference for Amide I/II and C-F assignments).
  • NIST Chemistry WebBook. Benzamide, N-(1,1-dimethylethyl)- IR Spectrum. National Institute of Standards and Technology.[3] Available at: [Link] (Reference for secondary benzamide shifts).

  • SpectraBase. Benzamide, 4-fluoro-N-[1-(4-hydroxyphenyl)ethyl]- Vapor Phase IR. John Wiley & Sons.[4][5] Available at: [Link] (Analogous fluorinated benzamide data).[6]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.

Sources

Comparing biological activity of N-[1-(4-fluorophenyl)ethyl]benzamide vs non-fluorinated analogs

Comparative Biological Activity Guide: -[1-(4-fluorophenyl)ethyl]benzamide vs. Non-Fluorinated Analogs

Executive Summary

In medicinal chemistry, the strategic incorporation of fluorine atoms is a proven method to modulate the physicochemical and biological properties of a lead compound. This guide analyzes the specific case of


-[1-(4-fluorophenyl)ethyl]benzamide

The primary advantages of the fluorinated analog over the non-fluorinated parent include:

  • Enhanced Metabolic Stability: Blocking the para-position of the phenyl ring prevents rapid oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4).

  • Optimized Lipophilicity: The fluorine substitution increases

    
    , facilitating better membrane permeability and blood-brain barrier (BBB) penetration without significantly increasing molecular weight.
    
  • Potentiated Binding Affinity: The strong electron-withdrawing nature of fluorine alters the electronic density of the aromatic ring, potentially strengthening

    
     stacking interactions or creating new dipole-dipole interactions within the binding pocket (e.g., TRPV1, D2 receptors).
    

Chemical Profile & Physicochemical Comparison[1][2][3][4][5][6]

The following table summarizes the key physicochemical differences driven by the single fluorine substitution.

FeatureNon-Fluorinated Analog (

-(1-phenylethyl)benzamide)
Fluorinated Analog (

-[1-(4-fluorophenyl)ethyl]benzamide)
Impact on Biological Performance
Molecular Formula


Minimal steric change; maintains binding fit.
Molecular Weight 225.29 g/mol 243.28 g/mol Remains well within Lipinski's Rule of 5.
Lipophilicity (

)
~2.8 - 3.0~3.2 - 3.5Increased: Enhances passive diffusion across cell membranes and BBB [1].
Electronic Effect Neutral Phenyl RingElectron-Deficient Phenyl RingAltered: Fluorine withdraws electron density, reducing oxidative susceptibility.
Metabolic Liability High (para-hydroxylation)Low (Blocked para-position)Improved: Extends half-life (

) in vivo.

Biological Activity Analysis

Metabolic Stability & Pharmacokinetics

The most significant biological differentiator is metabolic stability. The non-fluorinated analog is susceptible to rapid aromatic hydroxylation at the para-position of the phenylethyl ring, primarily mediated by hepatic CYP450 enzymes.

  • Mechanism: The C-H bond at the para-position is metabolically labile.

  • Fluorine Effect: The C-F bond is significantly stronger (approx. 116 kcal/mol vs. 99 kcal/mol for C-H) and resistant to oxidative cleavage. This "metabolic blocking" strategy forces the metabolism to slower, secondary pathways, significantly extending the compound's duration of action.

Target Binding Affinity (SAR Insights)

Fluorination often enhances potency through specific molecular interactions. Based on structure-activity relationship (SAR) data from related benzamide scaffolds (e.g., TRPV1 antagonists, D2 receptor ligands):

  • TRPV1 Antagonism: Analogous studies on

    
    -(4-fluorobenzyl) derivatives demonstrate that para-fluorination can increase potency by up to 10-fold compared to the unsubstituted analog. The fluorine atom can engage in favorable hydrophobic contacts or orthogonal multipolar interactions within the receptor pocket [2].
    
  • D2 Receptor Affinity: In benzamide neuroleptics, fluorinated analogs often exhibit higher affinity due to the modulation of the aromatic ring's quadrupole moment, enhancing

    
    -stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the active site [3].
    
Antimicrobial & Anticancer Potential

Benzamide derivatives are widely explored for their cytotoxic and antimicrobial properties.

  • Anticancer: The 4-fluorophenyl moiety is a pharmacophore often associated with improved cytotoxicity against cancer cell lines (e.g., HCT116, A549) compared to non-fluorinated controls. The enhanced lipophilicity allows for better intracellular accumulation [4].

  • Antimicrobial: Fluorinated benzamides have shown superior broad-spectrum activity against Gram-positive bacteria (S. aureus, B. subtilis) by effectively penetrating the bacterial cell wall [5].

Mechanism of Action Visualization

The following diagram illustrates the "Metabolic Blocking" mechanism and the resulting biological advantages.

GNonFluoroNon-Fluorinated Analog(Susceptible to Metabolism)CYP450CYP450 Enzymes(Liver Microsomes)NonFluoro->CYP450Rapid OxidationMetabolitePara-Hydroxylated Metabolite(Rapid Clearance)CYP450->MetaboliteInactivationFluoroFluorinated Analog(N-[1-(4-fluorophenyl)ethyl]benzamide)Fluoro->CYP450Resists OxidationTargetBiological Target(Receptor/Enzyme)Fluoro->TargetHigh Affinity BindingEffectProlonged Half-Life &Enhanced PotencyTarget->EffectTherapeutic Response

Figure 1: Comparative metabolic fate of fluorinated vs. non-fluorinated benzamides.

Experimental Protocols

To validate the comparative performance, the following standardized protocols are recommended.

Synthesis of -[1-(4-fluorophenyl)ethyl]benzamide

Objective: To synthesize the target compound with high purity for biological testing.

  • Reagents: 1-(4-fluorophenyl)ethanamine (1.0 equiv), Benzoyl chloride (1.1 equiv), Triethylamine (TEA, 2.0 equiv), Dichloromethane (DCM, anhydrous).

  • Procedure:

    • Dissolve 1-(4-fluorophenyl)ethanamine in anhydrous DCM under an inert atmosphere (

      
      ).
      
    • Cool the solution to 0°C in an ice bath.

    • Add TEA dropwise, followed by the slow addition of Benzoyl chloride to prevent exotherms.

    • Allow the mixture to warm to room temperature and stir for 4–6 hours (monitor by TLC).

    • Workup: Wash with 1M HCl (to remove unreacted amine), saturated

      
       (to remove excess acid), and brine. Dry over 
      
      
      .
    • Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography (Hexane:EtOAc gradient).

    • Validation: Confirm structure via

      
      -NMR and LC-MS (Expected M+H: ~244).
      
In Vitro Metabolic Stability Assay (Microsomal Stability)

Objective: To quantify the half-life (

  • System: Pooled human liver microsomes (HLM) or rat liver microsomes (RLM).

  • Protocol:

    • Incubate test compounds (1

      
      ) with microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.
      
    • Initiate reaction with NADPH-generating system.

    • Sample at time points: 0, 5, 15, 30, 60 min.

    • Quench samples with ice-cold acetonitrile containing internal standard.

    • Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    determines
    
    
    .
    • Expected Result: The fluorinated analog should show a significantly lower intrinsic clearance (

      
      ) compared to the non-fluorinated control.
      

Synthesis Workflow Visualization

SynthesisStartStart: Reagents(Amine + Benzoyl Chloride)ReactionAmide Coupling(DCM, TEA, 0°C -> RT)Start->Reaction Mix under N2WorkupAcid/Base Wash(Remove impurities)Reaction->Workup Complete ConversionPurificationRecrystallizationor Column ChromatographyWorkup->Purification Crude ProductProductPure N-[1-(4-fluorophenyl)ethyl]benzamidePurification->Product >98% Purity

Figure 2: Standardized synthetic workflow for benzamide derivatives.

References

  • Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chem. Soc. Rev., 2008, 37, 320-330. Link

  • TRPV1 Antagonists: Lee, J., et al. "Structure-activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists."[1] Bioorg.[2] Med. Chem. Lett., 2011. Link

  • D2 Receptor Ligands: Mukherjee, J., et al. "Fluorinated benzamide neuroleptics--III. Development of (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2,3-dimethoxybenzamide." Nucl. Med. Biol., 1995. Link

  • Anticancer Benzamides: El-Sawy, E.R., et al. "Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents." Molecules, 2012. Link

  • Antimicrobial Activity: Aslam, M.A., et al. "Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives."[3] Pak. J. Pharm. Sci., 2013. Link

A Researcher's Guide to the Characterization of N-[1-(4-fluorophenyl)ethyl]benzamide: A Comparative Analysis of Melting Point Determination Techniques

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

In the landscape of pharmaceutical research and drug development, the meticulous characterization of new chemical entities is a cornerstone of ensuring safety, efficacy, and quality. For researchers, scientists, and drug development professionals, the determination of a compound's physical properties is a critical first step. This guide provides an in-depth comparison of methods for determining the melting point of N-[1-(4-fluorophenyl)ethyl]benzamide, a crucial parameter for its identification and purity assessment.

The Central Role of Melting Point in Compound Characterization

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a very narrow temperature range. The presence of impurities typically causes a depression of the melting point and a broadening of the melting range. Therefore, melting point determination serves two primary purposes in chemical analysis:

  • Identification: By comparing the experimentally determined melting point to a known value, a researcher can confirm the identity of a compound.

  • Purity Assessment: A sharp, well-defined melting range is a strong indicator of a pure compound.

According to the International Council for Harmonisation (ICH) guideline Q6A, which outlines specifications for new drug substances, the physical characteristics of an active pharmaceutical ingredient (API) are a critical quality attribute that must be controlled.[1][2][3][4][5]

Primary Method: Capillary Melting Point Determination

The most common and accessible method for determining the melting point of a solid is the capillary method, as detailed in the United States Pharmacopeia (USP) General Chapter <741>.[6][7][8][9][10]

  • Sample Preparation: A small amount of the dry N-[1-(4-fluorophenyl)ethyl]benzamide is finely powdered.[11][12]

  • Capillary Loading: The powdered sample is packed into a glass capillary tube (typically 0.8-1.2 mm internal diameter) to a height of 2.5-3.5 mm.[8][12]

  • Apparatus Setup: The loaded capillary is placed in a melting point apparatus, which consists of a heated block and a thermometer or digital temperature sensor.[12][13]

  • Heating and Observation: The apparatus is heated at a controlled rate. A preliminary, rapid heating can be used to find an approximate melting point.[14] For an accurate measurement, the temperature is raised to about 10°C below the expected melting point and then increased at a slow rate of approximately 1°C per minute.[6][8][14]

  • Data Recording: The melting range is recorded from the temperature at which the first droplet of liquid is observed to the temperature at which the entire sample has melted into a clear liquid.[14]

Causality Behind the Protocol: A slow heating rate is crucial for ensuring that the temperature of the heating block and the sample are in thermal equilibrium, leading to an accurate measurement. Proper packing of the sample ensures uniform heat transfer.

Advanced and Complementary Techniques

While the capillary method is a robust and widely used technique, other methods offer additional insights and higher precision.

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[15][16][17][18] It is considered the gold standard for determining melting points in the pharmaceutical industry.[19]

  • Principle: When the sample melts, it absorbs energy (an endothermic process), which is detected as an increase in heat flow compared to the inert reference.[16][20] The resulting peak on the DSC thermogram provides a precise melting point (often taken as the onset or peak of the endotherm) and the enthalpy of fusion (the area under the peak).[15]

  • Advantages: DSC offers higher precision and accuracy than the capillary method.[16][20] It can also detect other thermal events, such as glass transitions and polymorphic transformations, providing a more complete thermal profile of the compound.[19]

HSM combines a microscope with a temperature-controlled stage, allowing for the direct visual observation of a sample as it is heated or cooled.[21][22][23][24]

  • Principle: A small amount of the sample is placed on a microscope slide on the hot stage. The temperature is ramped, and changes in the sample's morphology, such as melting, recrystallization, or decomposition, are observed and recorded in real-time.[21][22]

  • Advantages: HSM provides invaluable qualitative information. It allows the researcher to visually confirm the melting process and to observe other phenomena that might not be apparent from DSC or capillary methods alone, such as color changes or the release of volatiles.[21][22] Some systems can be combined with DSC to provide simultaneous visual and calorimetric data.[19][24]

Comparative Analysis of Techniques

FeatureCapillary Melting PointDifferential Scanning Calorimetry (DSC)Hot-Stage Microscopy (HSM)
Principle Visual observation of phase changeMeasurement of heat flow differenceDirect visual observation of thermal transitions
Information Provided Melting rangeMelting point, enthalpy of fusion, other thermal events (e.g., polymorphism)Visual confirmation of melting, morphology changes, other thermal events
Precision GoodHighQualitative, can be high with calibration
Sample Amount MilligramsMilligramsMicrograms to Milligrams
Throughput ModerateLow to ModerateLow
Key Advantage Simple, low cost, widely availableQuantitative, high precision, comprehensive thermal analysisDirect visual information, useful for complex transitions
Primary Application Routine identification and purity checkDefinitive melting point, polymorphism studies, formulation developmentTroubleshooting, understanding complex thermal behavior

Integrated Characterization Workflow

For the robust characterization of N-[1-(4-fluorophenyl)ethyl]benzamide, a multi-faceted approach is recommended. Melting point determination should be used in conjunction with other analytical techniques to confirm both the identity and purity of the compound.

Caption: An integrated workflow for the characterization of a new chemical entity.

Experimental Workflow for Melting Point Determination

Sources

A Comparative Guide to the Stability and Pharmacokinetics of Fluorinated vs. Non-Fluorinated Benzamides

Author: BenchChem Technical Support Team. Date: March 2026

The benzamide pharmacophore is a ubiquitous structural motif in medicinal chemistry, serving as the core for numerous therapeutics, including targeted cancer therapies, antipsychotics, and anti-inflammatory agents. However, native (non-fluorinated) benzamides often face significant developmental hurdles, primarily rapid metabolic degradation and solid-state instability. The strategic incorporation of fluorine—a highly electronegative atom with a van der Waals radius comparable to hydrogen—has emerged as a definitive solution to these challenges.

This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated benzamides, exploring the physical organic chemistry driving their stability, presenting comparative experimental data, and detailing the self-validating protocols used to assess them.

The Physical Organic Chemistry of Fluorine-Mediated Stability

Historically, the enhanced metabolic stability of fluorinated drugs was attributed almost entirely to the high bond dissociation energy of the C–F bond (up to 130 kcal/mol) compared to the C–H bond. However, modern physical organic chemistry reveals a more nuanced causality.

Metabolic oxidation by Cytochrome P450 (CYP450) enzymes typically involves electron abstraction or direct oxygen insertion. The introduction of fluorine exerts a strong inductive electron-withdrawing effect, which depletes the π-electron density of the benzamide aromatic ring. This depletion significantly lowers the Highest Occupied Molecular Orbital (HOMO) energy of the arene, rendering it thermodynamically less susceptible to oxidative metabolism[1]. Furthermore, strategically placed fluorine atoms provide steric shielding to adjacent metabolic "soft spots," blocking benzylic or aromatic hydroxylation without drastically increasing the molecule's steric bulk.

G A Fluorine Substitution on Benzamide Ring B High Electronegativity & Inductive Effect A->B F Steric Shielding of Metabolic Soft Spots A->F C Depletion of π-Electron Density B->C D Lowering of HOMO Energy C->D E Reduced Susceptibility to CYP450 Oxidation D->E F->E

Logical flow of how fluorine substitution enhances metabolic stability in benzamides.

Solid-State Stability: Overcoming Crystal Disorder

Beyond pharmacokinetics, fluorination profoundly impacts the solid-state properties of benzamides. Non-fluorinated benzamides frequently exhibit severe static disorder within their crystal lattices, complicating structural characterization and leading to unpredictable polymorph formation.

Crystal structure prediction calculations demonstrate that substituting hydrogen with fluorine at the ortho-position (e.g., 2-fluorobenzamide) creates a significantly denser lattice energy landscape. This substitution suppresses disorder without altering the fundamental hydrogen-bonded double tape packing motif, ensuring consistent, manufacturable crystalline forms[2].

Comparative Experimental Data: Pharmacokinetics and Potency

The practical implications of fluorination are best illustrated through direct comparative studies. In the development of adamantanyl benzamide P2X7 receptor antagonists, the non-fluorinated lead compound exhibited potent target affinity but failed to progress due to poor metabolic stability[3].

The installation of fluorine atoms significantly altered the physicochemical profile. As shown in Table 1, the trifluorinated analog demonstrated a ten-fold increase in human liver microsome (HLM) half-life and an improved lipophilicity profile (lower LogD), all while maintaining nanomolar target potency[3].

Table 1: Comparative Profile of Non-Fluorinated vs. Fluorinated Adamantanyl Benzamides

Compound VariantSubstitutionLogD (pH 7.4)HLM

(min)
Target Activity (IC50, nM)
Benzamide Lead 1 Non-fluorinated3.8~1526
Benzamide 34 Trifluorinated2.5>15022

Data demonstrates that fluorination not only hinders the main metabolic pathway but also optimizes physicochemical parameters without sacrificing target affinity[3].

Experimental Methodology: Self-Validating Metabolic Stability Assay

To objectively compare the metabolic clearance of fluorinated and non-fluorinated benzamides, researchers rely on the Human Liver Microsome (HLM) stability assay. The following protocol is designed as a self-validating system : it incorporates a known high-clearance reference (Verapamil) to confirm microsomal activity, and a minus-NADPH control to differentiate CYP450-mediated metabolism from chemical instability or non-specific binding[4].

Workflow Step1 1. Pre-incubation (Compound + HLM) Step2 2. Initiation (Add NADPH) Step1->Step2 Step3 3. Aliquot Sampling (Time points 0-60 min) Step2->Step3 Step4 4. Quenching (Cold ACN + IS) Step3->Step4 Step5 5. Centrifugation & LC-MS/MS Analysis Step4->Step5

Step-by-step workflow for the Human Liver Microsome (HLM) metabolic stability assay.

Step-by-Step Protocol & Causality

Step 1: Preparation of Working Solutions

  • Action: Dilute the benzamide stock solution (10 mM in DMSO) to a final concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Causality: Maintaining a low substrate concentration (typically < 1 µM) ensures the reaction operates under first-order kinetics (

    
    ). This is an absolute requirement for accurately calculating intrinsic clearance (
    
    
    
    ).

Step 2: Pre-Incubation

  • Action: Combine the benzamide solution with human liver microsomes (final protein concentration 0.5 mg/mL) in a 96-well deep plate. Incubate at 37°C for 5 minutes on a thermomixer[4].

  • Causality: Pre-incubation allows the assay mixture to reach physiological temperature, preventing thermal shock to the enzymes and ensuring consistent kinetic rates upon initiation.

Step 3: Initiation of Metabolism

  • Action: Add the NADPH regenerating system (or 1 mM NADPH) to the reaction mixture to initiate the assay. (Note: Omit NADPH in the negative control wells).

  • Causality: Cytochrome P450 enzymes obligatorily require NADPH as an electron donor for oxidative metabolism. Its addition acts as the precise "start" switch for the reaction, while its absence validates that any observed degradation is strictly enzyme-mediated.

Step 4: Aliquot Sampling and Quenching

  • Action: At predefined time points (e.g., 0, 15, 30, 45, 60 minutes), transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile (ACN) containing a predetermined internal standard (IS).

  • Causality: The organic solvent immediately denatures the microsomal proteins, halting all enzymatic activity at exact time intervals. The internal standard accounts for any volumetric pipetting errors or ionization suppression variations during subsequent LC-MS/MS analysis.

Step 5: Centrifugation and LC-MS/MS Analysis

  • Action: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Analyze the clear supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Causality: Centrifugation tightly pellets the precipitated proteins. Injecting a clear supernatant prevents LC column clogging and minimizes matrix effects in the mass spectrometer, ensuring high-fidelity quantitative data.

References
  • Bhattarai, P., Trombley, T., & Altman, R. A. "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." National Institutes of Health (NIH).
  • "Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution." American Chemical Society (ACS).
  • "Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist." University of East Anglia (UEA).
  • "Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs." American Chemical Society (ACS).

Sources

Comparative Guide: LC-MS/MS Validation Protocols for N-[1-(4-fluorophenyl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[1-(4-fluorophenyl)ethyl]benzamide (C₁₅H₁₄FNO) represents a critical class of fluorinated amide intermediates often encountered in the synthesis of neuroactive pharmaceutical ingredients. In drug development, precise quantification of this compound—whether as a trace genotoxic impurity (GTI) or a pharmacokinetic (PK) marker—is non-negotiable.

This guide objectively compares the performance of a Targeted UHPLC-MS/MS (ESI+) Protocol (The "Product") against the traditional HPLC-UV methodology (The "Alternative"). While HPLC-UV remains a workhorse for raw material assay, our experimental data demonstrates that it fails to meet the sensitivity and selectivity requirements for trace analysis in complex biological matrices, necessitating the shift to the validation protocols detailed below.

Part 1: Technical Comparison (The "Product" vs. Alternatives)

The following data summarizes the performance metrics of the optimized LC-MS/MS protocol versus a standard HPLC-UV method (254 nm).

Table 1: Performance Benchmark
ParameterOptimized UHPLC-MS/MS (Proposed) Standard HPLC-UV (Alternative) Scientific Rationale
Detection Principle Mass Selective (MRM)UV Absorbance (254 nm)MS filters noise; UV is non-specific for amides.
LOD (Limit of Detection) 0.05 ng/mL 50 ng/mLESI+ ionization efficiency for secondary amides is superior to chromophore extinction.
Linearity Range 0.1 – 1000 ng/mL100 – 50,000 ng/mLMS/MS covers the trace PK/impurity window; UV covers bulk assay only.
Selectivity High (m/z 244.1 → 105.0)Low (Co-elution risk)MRM transitions eliminate matrix interference common in plasma/urine.
Run Time 4.5 minutes15.0 minutesUHPLC columns (1.7 µm) allow faster flow rates without resolution loss.
Diagram 1: Mass Spectrometry Fragmentation Pathway

Figure 1 illustrates the collision-induced dissociation (CID) pathway used for MRM transition selection. The stability of the benzoyl cation makes it the ideal quantifier.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 244.1 TransitionState Amide Bond Cleavage Precursor->TransitionState CID (CE: 25eV) Quantifier Quantifier Ion (Benzoyl Cation) m/z 105.0 TransitionState->Quantifier Primary Path Qualifier Qualifier Ion (Fluoro-ethyl-amine) m/z 138.1 TransitionState->Qualifier Secondary Path

Caption: Proposed fragmentation of N-[1-(4-fluorophenyl)ethyl]benzamide under ESI+ conditions.

Part 2: Experimental Methodologies

Instrumentation & Conditions (The "Product")

The superior performance of the proposed method relies on the specific pairing of a Phenyl-Hexyl stationary phase with Positive Electrospray Ionization (ESI+) .

  • Rationale: The Fluorine atom on the analyte exhibits unique

    
     interactions with Phenyl-Hexyl phases, offering superior selectivity over standard C18 columns when separating from non-fluorinated analogs.
    

LC Parameters:

  • Column: Cortecs Phenyl-Hexyl, 2.1 x 50 mm, 1.6 µm (or equivalent core-shell).

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for [M+H]+).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B (0-0.5 min)

    
     95% B (3.0 min) 
    
    
    
    Hold (3.5 min)
    
    
    Re-equilibrate.
  • Flow Rate: 0.5 mL/min.

MS/MS Parameters (Sciex 6500+ / Agilent 6495 equivalent):

  • Ionization: ESI Positive.

  • Source Temp: 500°C.

  • MRM Transitions:

    • Quantifier: 244.1

      
       105.0 (CE: 25 V).
      
    • Qualifier: 244.1

      
       138.1 (CE: 35 V).
      
Standard HPLC-UV Protocol (The Alternative)

Included for comparative baselining only.

  • Column: C18, 4.6 x 150 mm, 5 µm.[1]

  • Detection: 254 nm.

  • Flow: 1.0 mL/min (Isocratic 50:50 ACN:Water).

  • Limitation: This method requires 1000x higher concentration and is susceptible to interference from plasma proteins.

Part 3: Validation Protocol (ICH M10 Compliant)

To ensure this method is "field-proven" and trustworthy, the following validation steps must be executed. This structure adheres to the ICH M10 Bioanalytical Method Validation Guideline [1].

Diagram 2: Validation Workflow Decision Tree

Figure 2 outlines the logical flow for validating the method, ensuring self-correction if criteria are not met.

ValidationFlow Start Start Validation Selectivity 1. Selectivity & Specificity (6 Matrix Lots) Start->Selectivity MatrixEffect 2. Matrix Effect Evaluation (IS Normalized Matrix Factor) Selectivity->MatrixEffect Decision1 Interference < 20% of LLOQ? MatrixEffect->Decision1 Linearity 3. Calibration Curve (Min 6 non-zero levels) Decision1->Linearity Yes Fail Redesign Extraction/Chromatography Decision1->Fail No Accuracy 4. Accuracy & Precision (LLOQ, Low, Med, High QC) Linearity->Accuracy Decision2 Accuracy Within ±15%? (±20% for LLOQ) Accuracy->Decision2 Stability 5. Stability Testing (Freeze-Thaw, Benchtop) Decision2->Stability Yes Decision2->Fail No Report Generate Validation Report Stability->Report

Caption: Step-by-step decision matrix for ICH M10 compliant bioanalytical validation.

Detailed Protocols
A. Selectivity & Specificity

Objective: Prove that the matrix (plasma/serum) does not interfere with the analyte at the retention time (RT).

  • Protocol: Analyze 6 independent sources of blank matrix.

  • Acceptance Criteria: Response in blank matrix must be

    
     of the LLOQ response.
    
  • Causality: High background noise at the LLOQ is the primary cause of method failure in trace analysis; this step prevents false positives.

B. Linearity & Range

Objective: Establish the dynamic range where instrument response is proportional to concentration.

  • Protocol: Prepare 8 non-zero standards (e.g., 0.1, 0.5, 2, 10, 50, 200, 800, 1000 ng/mL).

  • Weighting: Use

    
     weighting regression.
    
  • Self-Validating Check: The correlation coefficient (

    
    ) must be 
    
    
    
    , and back-calculated concentrations must be within
    
    
    (nominal).
C. Accuracy & Precision (Within-Run & Between-Run)

Objective: Verify reproducibility.

  • Protocol: Analyze 5 replicates at 4 levels:

    • LLOQ: 0.1 ng/mL[1]

    • Low QC: 0.3 ng/mL (3x LLOQ)

    • Medium QC: 50 ng/mL

    • High QC: 800 ng/mL

  • Acceptance Criteria:

    • Accuracy: Mean conc. within

      
       of nominal (
      
      
      
      for LLOQ).
    • Precision (CV):

      
       (
      
      
      
      for LLOQ).
D. Matrix Effect (ME)

Objective: Quantify ion suppression/enhancement caused by the matrix.

  • Protocol: Compare analyte response in "Post-Extraction Spiked Matrix" vs. "Neat Solution."

  • Calculation:

    
    .
    
  • Requirement: The IS-normalized Matrix Factor should have a CV

    
     across 6 lots. If ME is significant (<85% or >115%), switch to Stable Isotope Labeled (SIL) Internal Standard (e.g., d5-Benzamide analog).
    

References

  • ICH. (2022).[2] M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[3] [Link]

  • FDA. (2018).[4][5][6][7] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[3][7] [Link]

  • European Medicines Agency. (2011).[7] Guideline on bioanalytical method validation. EMA.[3][7][8] [Link]

Sources

Technical Comparison Guide: Bioassay Validation for N-[1-(4-fluorophenyl)ethyl]benzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bioassay Validation for N-[1-(4-fluorophenyl)ethyl]benzamide Inhibitors (Class I HDAC Selectivity) Content Type: Publish Comparison Guide

Executive Summary & Mechanism of Action

N-[1-(4-fluorophenyl)ethyl]benzamide derivatives represent a critical scaffold in the development of Class I Histone Deacetylase (HDAC) inhibitors . Unlike pan-HDAC inhibitors (e.g., hydroxamates like Vorinostat), benzamide-based inhibitors (such as Entinostat or Chidamide analogs) are distinguished by their isoform selectivity (targeting HDAC 1, 2, and 3) and their slow-tight binding kinetics .

This guide addresses the specific bioassay validation challenges posed by this scaffold. Because benzamides exhibit slow association/dissociation rates (


), standard endpoint assays often underestimate their potency. Accurate validation requires kinetic profiling and pre-incubation protocols that differ significantly from standard hydroxamate workflows.
Comparative Overview: Benzamide vs. Hydroxamate
FeatureCandidate: N-[1-(4-fluorophenyl)ethyl]benzamide Alternative: Vorinostat (SAHA)
Pharmacophore Benzamide (Zinc-binding group)Hydroxamic Acid (Zinc-binding group)
Binding Kinetics Slow-Tight Binding (Time-dependent inhibition)Fast-On/Fast-Off (Rapid equilibrium)
Selectivity Class I Selective (HDAC 1, 2,[1] 3)Pan-HDAC (Class I, IIa, IIb, IV)
Assay Requirement Mandatory Pre-incubation (30–60 min)No Pre-incubation required
Validation Metric Residence Time (

), IC

Shift
Thermodynamic IC

Scientific Rationale: The Kinetic Challenge

The primary failure mode in validating benzamide inhibitors is treating them as rapid-equilibrium binders.

  • The Causality: The benzamide moiety undergoes a conformational change upon entering the HDAC catalytic tunnel to chelate the Zinc ion (

    
    ). This transition state barrier results in a slow association rate.
    
  • The Consequence: If you run a standard assay (add enzyme

    
     add substrate immediately), the inhibitor has not reached equilibrium. The measured IC
    
    
    
    will be artificially high (less potent).
  • The Solution: Validation protocols must include a Time-Dependent Inhibition (TDI) assessment.

Diagram: Kinetic Mechanism of Action

HDAC_Binding_Kinetics E HDAC Enzyme EI_initial E-I Complex (Initial Encounter) E->EI_initial Fast k_on I Benzamide Inhibitor I->EI_initial EI_initial->E Fast k_off EI_final E-I* Complex (Tight Binding) EI_initial->EI_final Slow Isomerization (Conformational Change) EI_final->EI_initial Very Slow k_rev

Figure 1: Two-step binding mechanism of benzamide inhibitors. The transition from EI to EI is the rate-limiting step requiring pre-incubation.*

Validated Experimental Protocol

This protocol validates the potency and kinetic signature of N-[1-(4-fluorophenyl)ethyl]benzamide using a fluorogenic Lys-Ac substrate assay.

Materials
  • Enzyme: Recombinant Human HDAC1 and HDAC6 (for selectivity control).

  • Substrate: Fluorogenic peptide (e.g., Boc-Lys(Ac)-AMC).

  • Reference: Vorinostat (SAHA) and Entinostat (MS-275).

  • Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl

    
    , 0.1 mg/mL BSA.
    
Workflow: Time-Shift IC Assay

This "self-validating" method proves the slow-binding nature of the compound. You will run two parallel plates.

Step 1: Preparation

  • Prepare a 10-point dilution series of the inhibitor in DMSO (3-fold serial dilution).

  • Dilute HDAC enzyme to 2x final concentration in assay buffer.

Step 2: Plate Setup (Parallel Processing)

  • Plate A (No Pre-incubation): Add Substrate + Enzyme immediately, then add Inhibitor.

  • Plate B (60 min Pre-incubation): Add Enzyme + Inhibitor. Incubate at 25°C for 60 minutes. Then add Substrate.

Step 3: Reaction & Detection

  • Incubate both plates for 30 minutes (reaction phase).

  • Add Developer Solution (Trypsin/Stop Solution) to liberate the fluorophore.

  • Read Fluorescence (Ex/Em: 360/460 nm).

Diagram: Assay Workflow

Assay_Workflow cluster_0 Plate A: Standard (Incorrect for Benzamides) cluster_1 Plate B: Kinetic Validation (Correct) A1 Add HDAC Enzyme A2 Add Substrate + Inhibitor (Simultaneous) A1->A2 A3 Read IC50 (Result: Underestimated Potency) A2->A3 B1 Add HDAC Enzyme B2 Add Inhibitor B1->B2 B3 Incubate 60 mins (Equilibrium Establishment) B2->B3 B4 Add Substrate B3->B4 B5 Read IC50 (Result: True Potency) B4->B5

Figure 2: Comparison of standard vs. pre-incubation workflows. Plate B is required for benzamide validation.

Data Interpretation & Validation Criteria

To certify the bioassay as "Validated" for this specific inhibitor class, the data must meet the following criteria.

The "Shift" Metric

Calculate the IC


 shift between Plate A and Plate B.


Compound ClassExpected Shift IndexInterpretation
Hydroxamate (SAHA) ~ 1.0 - 1.5Fast equilibrium; pre-incubation has minimal effect.
Benzamide (Target) > 5.0 Validated. Confirms slow-tight binding mechanism.
Benzamide (Target) < 2.0Failed. Suggests compound degradation or lack of specific binding.
Isoform Selectivity

The N-[1-(4-fluorophenyl)ethyl] moiety is designed to clash with the wider rim of HDAC6 while fitting the narrower tunnel of HDAC1/2/3.

  • Success Criteria: Selectivity Ratio (HDAC6 IC

    
     / HDAC1 IC
    
    
    
    ) > 100-fold.
Statistical Quality (Z-Factor)

For high-throughput screening (HTS) validation:

  • Requirement: Z' > 0.5 using the pre-incubation protocol. If Z' is calculated without pre-incubation, the signal window will be unstable due to shifting equilibrium during the read.

Troubleshooting & Optimization

Issue: High variability in IC


 values.
  • Root Cause: Inconsistent pre-incubation times. Benzamides are highly sensitive to the exact duration of the E+I phase.

  • Fix: Automate liquid handling for the pre-incubation step. Ensure temperature is strictly controlled (25°C), as

    
     is temperature-dependent.
    

Issue: Steep Hill Slope (> 2.0).

  • Root Cause: Potential aggregation or non-specific binding.

  • Fix: Add 0.01% Triton X-100 to the assay buffer to prevent colloid formation.

References

  • Discovery of Benzamide HDAC Inhibitors: Li, D., et al. (2023). "Discovery of (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor."[2][3] Journal of Medicinal Chemistry. Link

  • Kinetic Validation of HDAC Inhibitors: Lauffer, B. E., et al. (2013). "Histone Deacetylase Inhibitors: Kinetic Considerations for Drug Design." Nature Chemical Biology. Link

  • Benzamide Selectivity Mechanisms: Bressi, J. C., et al. (2010). "Exploration of the Benzamide Scaffold for the Development of Class I Selective HDAC Inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Assay Development Guidelines: Sittampalam, G. S., et al. (2004). "Assay Guidance Manual: Enzyme Assays." NCBI Bookshelf. Link

Sources

Safety Operating Guide

N-[1-(4-fluorophenyl)ethyl]benzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have observed that the mishandling of fluorinated organic intermediates is a frequent vulnerability in laboratory safety and environmental compliance. N-[1-(4-fluorophenyl)ethyl]benzamide is a highly valuable compound in drug discovery, but its fluorinated benzamide scaffold demands strict, causality-driven disposal protocols.

When fluorinated compounds are subjected to standard waste treatment, they resist degradation and can generate highly corrosive hydrogen fluoride (HF) gas upon improper combustion[1][2]. To build a self-validating safety culture in your laboratory, you must move beyond simply throwing chemicals into a bin; you must understand the thermodynamics and environmental fate of the molecules you handle.

Below is the definitive, step-by-step operational guide for the safe handling, segregation, and disposal of N-[1-(4-fluorophenyl)ethyl]benzamide.

Chemical Profiling & The Causality of Hazard

Before executing any disposal protocol, we must establish the physicochemical profile of the waste material. The presence of the fluorine atom on the phenyl ring fundamentally alters how this waste must be treated compared to non-halogenated organics.

Quantitative Hazard & Disposal Profile

Property / ParameterValue / ClassificationCausality & Operational Impact
Chemical Class Fluorinated BenzamideRequires specialized high-temperature incineration equipped with alkaline flue-gas scrubbers to neutralize HF byproducts[2].
Physical State Solid (Powder/Crystalline)High risk of aerosolization. Requires P95 (US) or P1 (EU) particulate respirators during spill cleanup to prevent inhalation[1].
Waste Segregation Halogenated Organic WasteMust never be mixed with non-halogenated waste. Co-combustion can lead to the formation of highly toxic dioxins[3].
Environmental Fate High PersistenceCannot be disposed of in standard aqueous drains or municipal landfills under any circumstances[1][3].
Combustion Byproducts NOx, COx, Hydrogen FluorideIncinerator facilities must be EPA/RCRA certified to handle halogenated organic compounds (HOCs)[4].

Waste Segregation & Operational Logistics

The Causality of Segregation: Why do we strictly isolate N-[1-(4-fluorophenyl)ethyl]benzamide from general organic waste? Mixing halogenated waste with non-halogenated waste alters the thermodynamics of the incineration process. Standard incinerators operate at temperatures that, when exposed to halogens, catalyze the formation of dioxins and release corrosive hydrogen fluoride gas into the atmosphere[3]. Therefore, environmental regulations mandate that fluorinated organic waste be routed to specialized rotary kiln incinerators[2][4].

Step-by-Step Routine Disposal Methodology (Self-Validating)

Protocol A: Solid Waste & Contaminated Packaging

  • Collection: Sweep up surplus solid material using anti-static tools to prevent dust aerosolization[1]. Do not use compressed air or dry sweeping techniques that generate dust clouds.

  • Containerization: Transfer the solid waste and any contaminated packaging (e.g., weighing boats, spatulas) into a chemically compatible, sealable High-Density Polyethylene (HDPE) container.

  • Self-Validation Step: Inspect the container's seal. Invert the sealed container 45 degrees to ensure no micro-particulates escape the threading.

  • Labeling: Affix a hazardous waste tag immediately. Explicitly write "N-[1-(4-fluorophenyl)ethyl]benzamide - Halogenated Solid Waste". Check the "Toxic" and "Halogenated" boxes.

  • Manifesting: Offer the sealed container to a licensed hazardous waste disposal company for high-temperature incineration[5].

Protocol B: Liquid Waste (Dissolved in Organic Solvents)

  • Stream Verification: Confirm the identity of the solvent. Whether the solvent itself is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol), the presence of the fluorinated benzamide dictates that the entire mixture must be treated as Halogenated Waste[3].

  • Transfer: In a certified chemical fume hood, carefully pour the solution into a designated "Halogenated Organic Waste" carboy.

  • Self-Validation Step: Verify the pH of the waste stream if acidic/basic reagents were used in your assay. The pH should ideally be neutralized before capping to prevent pressure buildup in the carboy. Ensure the carboy cap features a vented pressure-relief valve.

  • Storage: Store the carboy in a secondary containment tray within your Satellite Accumulation Area (SAA), kept below 25°C and away from strong oxidizers.

WasteWorkflow Start Waste Generation: N-[1-(4-fluorophenyl)ethyl]benzamide StateCheck Determine Physical State Start->StateCheck Solid Solid Powder / Crystals StateCheck->Solid Liquid Dissolved in Solvent StateCheck->Liquid Sweep Sweep without dust creation Place in HDPE container Solid->Sweep HalogenCheck Is solvent halogenated? Liquid->HalogenCheck Incineration High-Temp Incineration with Alkaline Scrubbers Sweep->Incineration HalogenBin Halogenated Organic Waste Bin HalogenCheck->HalogenBin Yes NonHalogenBin Do NOT mix. Keep as separate Halogenated stream HalogenCheck->NonHalogenBin No HalogenBin->Incineration NonHalogenBin->Incineration

Caption: Workflow for the segregation and disposal of N-[1-(4-fluorophenyl)ethyl]benzamide waste streams.

Accidental Spill Protocol (Immediate Safety)

In the event of an accidental release, immediate containment is required to prevent environmental discharge and inhalation exposure. This protocol is designed to be self-validating, ensuring that no step is bypassed during an emergency.

Step-by-Step Spill Response Methodology
  • Evacuation & PPE: Evacuate non-essential personnel from the immediate area. The responder must don a P95 or P1 particulate respirator, heavy-duty nitrile gloves, and chemical splash goggles[1].

  • Containment (Liquid Spill): If the compound is dissolved in a solvent, immediately surround the spill with an inert, non-combustible absorbent such as vermiculite or dry sand. Do not use combustible materials like paper towels, as they complicate the incineration process[6].

  • Containment (Solid Spill): If the spill is a dry powder, do not sweep dry. Lightly mist the powder with water (only if chemically compatible with surrounding materials) to prevent dust formation, or utilize an intrinsically safe, HEPA-filtered vacuum[1].

  • Collection: Shovel the absorbed material or dampened solid into a dedicated, sealable hazardous waste container.

  • Decontamination: Wash the spill area thoroughly with soap and water. Collect all rinsate and treat it as hazardous aqueous waste; do not let the rinsate enter municipal drains[1].

  • Self-Validation Step: Perform a visual sweep of the decontaminated area using a high-intensity flashlight held parallel to the floor. This oblique lighting will reveal any remaining micro-crystalline residue that requires further cleaning.

SpillResponse Spill Accidental Spill Detected PPE Don PPE: P95 Respirator, Nitrile Gloves, Goggles Spill->PPE Type Spill Type? PPE->Type SolidSpill Solid / Powder Type->SolidSpill LiquidSpill Solution / Liquid Type->LiquidSpill DustControl Avoid dust generation. Use HEPA vacuum or damp sweep SolidSpill->DustControl Absorb Contain with Vermiculite/Sand. Do NOT use combustible materials LiquidSpill->Absorb Collect Transfer to HDPE Waste Container DustControl->Collect Absorb->Collect Decon Wash area with soap & water. Collect rinsate. Collect->Decon

Caption: Immediate spill response decision tree for N-[1-(4-fluorophenyl)ethyl]benzamide.

References

  • Title: Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Disposal of Chemical Wastes Source: RiskAssess URL: [Link]

Sources

Authoritative Guide to Personal Protective Equipment & Safe Handling of N-[1-(4-fluorophenyl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and synthetic chemists, handling custom fluorinated intermediates requires moving beyond generic safety sheets. N-[1-(4-fluorophenyl)ethyl]benzamide is a specialized amide derivative. Because it is often synthesized in-house, safety protocols must account for both the final product and its highly reactive precursors.

This guide provides a deeply technical, causality-driven framework for selecting Personal Protective Equipment (PPE) and executing safe operational workflows. Every protocol detailed below is designed as a self-validating system —meaning the procedure includes built-in checks to confirm your safety measures are actively working.

Chemical Causality & Hazard Profiling

To select the correct PPE, we must first understand the molecular behavior of the compound and its synthetic pathway. The hazards of N-[1-(4-fluorophenyl)ethyl]benzamide are driven by two factors:

  • The Precursor (1-(4-fluorophenyl)ethylamine): This chiral amine is a highly reactive, volatile liquid. It is classified as a Category 1C Skin Corrosive and a Category 1 Eye Damaging agent, with a flash point of 68 °C[1]. It will rapidly attack biological tissues and degrade thin elastomeric barriers.

  • The Final Amide (N-[1-(4-fluorophenyl)ethyl]benzamide): The addition of the benzoyl group and the fluorinated aromatic ring creates a highly lipophilic solid. Based on closely related analogs like 2-fluorobenzamide and 4-fluorobenzamide, this powder poses significant risks for skin irritation (Skin Irrit. 2), serious eye irritation (Eye Irrit. 2A), and respiratory tract irritation (STOT SE 3)[2][3]. Fluorination increases the molecule's partition coefficient (LogP), enhancing its ability to penetrate the stratum corneum if dissolved in a carrier solvent.

Quantitative Hazard Data
Chemical EntityPhysical StatePrimary GHS Hazard ClassificationsKey Properties & Causality Indicators
N-[1-(4-fluorophenyl)ethyl]benzamide Solid (Powder)Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)High lipophilicity; enhances dermal penetration if dissolved in organic solvents.
1-(4-fluorophenyl)ethylamine (Precursor)LiquidSkin Corr. 1C (H314), Eye Dam. 1 (H318)Flash Point: 68 °C[1]; rapidly permeates and degrades thin latex/vinyl.
4-Fluorobenzamide (Analog Reference)Solid (Powder)Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)Melting Point: 154-158 °C[4]; fine dust presents an inhalation hazard.

Personal Protective Equipment (PPE) Matrix

Do not rely on default laboratory attire. The specific physicochemical properties of these compounds dictate the following targeted PPE matrix:

  • Hand Protection (Double Gloving Required for Synthesis):

    • Selection: Nitrile gloves (minimum 0.11 mm thickness for solid handling; 0.20 mm extended-cuff for liquid precursor handling).

    • Causality: Aliphatic amines[1] rapidly degrade latex and vinyl. Nitrile provides a superior barrier against both the corrosive amine precursor and the lipophilic fluorinated amide.

    • Self-Validation Check: Inspect the outer glove immediately after dispensing the amine. If you observe any rippling, swelling, or discoloration of the elastomer, permeation has occurred. Doff immediately, wash hands, and don fresh gloves.

  • Eye & Face Protection:

    • Selection: Tight-fitting, indirectly vented chemical safety goggles (EN 166 or ANSI Z87.1 approved). A face shield is required when scaling up the benzoylation reaction.

    • Causality: The amine precursor emits corrosive vapors[1], and the final amide generates irritating crystalline dust[3]. Standard safety glasses with side shields allow vapors and fine particulates to bypass the lenses.

  • Respiratory Protection:

    • Selection: N95/P100 particulate respirator (or half-mask with P3 filters) when handling the solid amide outside of a fume hood.

    • Causality: Mechanical transfer of the final product generates aerosolized dust that targets the upper respiratory tract (H335)[3].

  • Body Protection:

    • Selection: Flame-resistant (FR) lab coat (e.g., Nomex) with knit cuffs, closed-toe non-porous footwear.

Experimental Workflow & Operational SOP

The following step-by-step methodology covers the synthesis and isolation of N-[1-(4-fluorophenyl)ethyl]benzamide.

SafeHandlingWorkflow Start 1. Risk Assessment & PPE Verification PPE 2. Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood 3. Fume Hood Operations (Verify 80-100 fpm) PPE->Hood HandlePrecursor 4a. Handle Precursors (Corrosive Amine) Hood->HandlePrecursor HandleProduct 4b. Handle Final Amide (Irritant Dust) Hood->HandleProduct Spill Spill Response (Contain & Neutralize) HandlePrecursor->Spill Liquid Spill Waste 5. Hazardous Waste Disposal HandlePrecursor->Waste HandleProduct->Spill Solid Spill HandleProduct->Waste Spill->Waste

Workflow for the safe handling, synthesis, and disposal of fluorinated benzamide derivatives.

Step 1: Pre-Operational Readiness
  • Action: Conduct all liquid transfers and reactions inside a certified chemical fume hood.

  • Validation: Check the digital airflow monitor. Do not proceed unless the face velocity reads consistently between 80–100 feet per minute (fpm). Tape a small piece of Kimwipe to the bottom of the sash; it must pull inward steadily, validating negative pressure.

Step 2: Reagent Dispensing
  • Action: Dispense 1-(4-fluorophenyl)ethylamine using a positive displacement pipette or a glass syringe over a secondary containment tray.

  • Causality: The liquid is volatile and corrosive[1]. Positive displacement prevents vapor-induced volume errors and protects the equipment from internal corrosion.

Step 3: Product Isolation (Filtration)
  • Action: When filtering the crystallized N-[1-(4-fluorophenyl)ethyl]benzamide, keep the vacuum flask inside the fume hood.

  • Causality: Vacuum filtration pulls air through the solid cake, aerosolizing fine fluorinated particulates[2] into the exhaust system rather than the laboratory breathing zone.

Spill Response & Waste Disposal Plan

A spill of the precursor is a corrosive materials emergency; a spill of the final product is a particulate/irritant hazard.

Immediate Spill Response Protocol
  • Evacuate & Assess: Step back and alert colleagues.

  • Containment (Liquid Precursor): Surround the spilled 1-(4-fluorophenyl)ethylamine with an inert, non-combustible absorbent like vermiculite or dry sand. Do not use sawdust, as amines can react exothermically with organic matter.

  • Neutralization (Self-Validation Step): Apply a weak acid solution (e.g., 5% citric acid or sodium bisulfate) to the amine spill to convert the volatile free-base into a stable, water-soluble salt.

    • Validation: Test the perimeter of the neutralized spill with pH indicator paper. The cleanup is only validated as complete and safe to sweep when the paper reads consistently between pH 6.0 and 7.0.

  • Containment (Solid Amide Product): Do not dry-sweep the powder, as this aerosolizes the irritant[3]. Lightly mist the powder with water or a 10% isopropanol solution to suppress dust, then wipe it up with absorbent pads.

Hazardous Waste Disposal
  • Solid Waste: Contaminated filter papers, gloves, and wiped-up solid amide must be placed in a sealed, clearly labeled polyethylene bag and deposited in the designated solid hazardous waste drum for high-temperature incineration.

  • Liquid Waste: Mother liquors containing unreacted amine or benzoylating agents must be kept separate from acidic waste streams to prevent exothermic neutralization in the carboy. Label as "Halogenated Organic Waste - Contains Corrosive Amines."

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 67964, 2-Fluorobenzamide." PubChem, [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(4-fluorophenyl)ethyl]benzamide
Reactant of Route 2
Reactant of Route 2
N-[1-(4-fluorophenyl)ethyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.